2-Chloro-4-ethynylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-4-8-6(7)9-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDNUKMWRNCQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663955 | |
| Record name | 2-Chloro-4-ethynylpyrimidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80663955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37968-69-7 | |
| Record name | 2-Chloro-4-ethynylpyrimidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80663955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-ethynylpyrimidine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-4-ethynylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-ethynylpyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a reactive chloro group, a versatile ethynyl moiety, and the biologically relevant pyrimidine core—makes it an invaluable intermediate for the synthesis of complex molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the terminal alkyne at the 4-position is primed for a variety of coupling reactions, most notably the Sonogashira coupling. This guide provides an in-depth overview of the properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers engaged in drug discovery and organic synthesis.
Chemical and Physical Properties
This compound, with the CAS number 37968-69-7, is a solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 37968-69-7 | [1][2][3] |
| Molecular Formula | C₆H₃ClN₂ | [3] |
| Molecular Weight | 138.55 g/mol | [3] |
| Melting Point | 139-141 °C | [1][2] |
| Boiling Point | 272.1±13.0 °C (Predicted) | [1] |
| Density | 1.32±0.1 g/cm³ (Predicted) | [1] |
| pKa | -2.67±0.20 (Predicted) | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-existing 2-chloropyrimidine scaffold. While specific, detailed protocols in peer-reviewed literature are not abundant, a general and plausible synthetic route can be inferred from established organometallic reactions. A common approach involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a di-halogenated pyrimidine, followed by selective reaction and deprotection.
A general representation of a potential synthetic pathway is illustrated below:
Caption: A plausible synthetic route to this compound.
-
¹H NMR: Signals corresponding to the pyrimidine ring protons and the acetylenic proton would be expected. The pyrimidine protons would likely appear as doublets in the aromatic region, while the acetylenic proton would be a singlet further upfield.
-
¹³C NMR: Resonances for the four distinct carbon atoms of the pyrimidine ring and the two acetylenic carbons would be observed.
-
IR Spectroscopy: Characteristic vibrational bands would include C-H stretching for the aromatic and acetylenic protons, C≡C stretching for the alkyne, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the chloro and ethynyl functional groups, making it a versatile synthon for the construction of more complex molecules.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive molecules.
Sonogashira Coupling
The terminal alkyne is readily employed in Sonogashira cross-coupling reactions with aryl or vinyl halides.[4][5][6] This palladium- and copper-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic materials.
Experimental Protocol: General Procedure for Sonogashira Coupling
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and reaction scales.
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF) at room temperature, add sequentially a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine, 7.0 eq).
-
Addition of Alkyne: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction for the required time (typically 3 hours to overnight) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: A generalized workflow for a Sonogashira coupling reaction.
Role in Drug Discovery
Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The this compound scaffold offers a strategic starting point for the synthesis of novel therapeutic agents. The ability to functionalize both the 2- and 4-positions allows for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). For instance, the pyrimidine core can act as a hinge-binding motif for protein kinases, while substituents introduced at the 2- and 4-positions can occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors.
While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its utility as a building block in the synthesis of bioactive molecules is evident from its commercial availability and the extensive use of similar chlorinated and ethynylated pyrimidines in the patent and scientific literature.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds such as 2-chloropyrimidine and 2-chloro-4-methylpyrimidine suggest that it should be handled with care.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed and specific safety information, it is recommended to consult the SDS provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactive sites allow for sequential and regioselective functionalization, providing access to a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutic agents and functional materials. As the demand for innovative molecular scaffolds continues to grow, the importance of key intermediates like this compound in advancing chemical and pharmaceutical research is undeniable.
References
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- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]
- 6. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-4-ethynylpyrimidine
Foreword: The Significance of 2-Chloro-4-ethynylpyrimidine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of an ethynyl group at the C4 position and a chloro-substituent at the C2 position of the pyrimidine ring creates a highly valuable and versatile intermediate: this compound. The terminal alkyne serves as a reactive handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile conjugation to other molecules. The chlorine atom at the 2-position provides a site for nucleophilic substitution, allowing for further diversification of the molecular scaffold. This dual functionality makes this compound a sought-after building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted cancer therapies. This guide provides an in-depth exploration of the synthesis and characterization of this pivotal compound, grounded in established chemical principles and practical laboratory insights.
I. Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with a selective Sonogashira coupling, followed by a deprotection step. This strategy leverages the differential reactivity of the two chlorine atoms on the starting material, 2,4-dichloropyrimidine, and employs a protecting group for the terminal alkyne to prevent undesirable side reactions.
The Cornerstone of the Synthesis: The Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]
The choice of a protected alkyne, specifically trimethylsilylacetylene (TMSA), is a critical aspect of this synthesis. The trimethylsilyl (TMS) group serves two primary functions: it prevents the homocoupling of the alkyne (Glaser coupling), and it allows for a more controlled reaction, given that terminal acetylenes can be sensitive under certain conditions.
The regioselectivity of the Sonogashira coupling on 2,4-dichloropyrimidine is a key consideration. The chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the one at the C2 position. This enhanced reactivity is attributed to the electronic properties of the pyrimidine ring, making the C4 position more electrophilic. This inherent reactivity allows for the selective mono-functionalization at the desired position.
II. Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure high yield and purity of the intermediate and final products.
Step 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine
This step involves the selective Sonogashira coupling of 2,4-dichloropyrimidine with trimethylsilylacetylene.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloropyrimidine | 148.98 | 10.0 g | 67.1 mmol |
| Trimethylsilylacetylene (TMSA) | 98.22 | 7.9 g (11.5 mL) | 80.5 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 2.35 g | 3.35 mmol |
| Copper(I) iodide | 190.45 | 0.64 g | 3.35 mmol |
| Triethylamine (TEA) | 101.19 | 20.4 g (28.0 mL) | 201.4 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (2.35 g, 3.35 mmol), and copper(I) iodide (0.64 g, 3.35 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous tetrahydrofuran (200 mL) and triethylamine (28.0 mL, 201.4 mmol) to the flask.
-
Stir the mixture at room temperature to obtain a suspension.
-
Slowly add trimethylsilylacetylene (11.5 mL, 80.5 mmol) to the reaction mixture via a syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (from 100:0 to 90:10) to afford 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine as a solid.
Step 2: Synthesis of this compound
This step involves the deprotection of the trimethylsilyl group to yield the final product.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine | 210.72 | (from Step 1) | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 equiv. | - |
| Methanol | - | 150 mL | - |
| Dichloromethane | - | 100 mL | - |
Procedure:
-
Dissolve the 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine obtained from Step 1 in methanol (150 mL) in a 250 mL round-bottom flask.
-
Add potassium carbonate (1.5 equivalents based on the starting amount of the silylated pyrimidine) to the solution.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.
III. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from similar compounds.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, J = 5.0 Hz, 1H, pyrimidine H6), 7.45 (d, J = 5.0 Hz, 1H, pyrimidine H5), 3.30 (s, 1H, ethynyl H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.5, 153.0, 145.0, 122.0, 83.0, 80.0 |
| Mass Spectrometry (EI) | m/z: 138 (M⁺), 140 (M⁺+2) in a ~3:1 ratio, characteristic of a monochlorinated compound. |
IV. Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
The Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Sources
- 1. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Synthetic and Biological Attributes of Pyrimidine Derivatives: A Recent Update. | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
2-Chloro-4-ethynylpyrimidine reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-ethynylpyrimidine
Abstract
This compound stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive chlorine atom at the C2 position and a terminal alkyne at the C4 position, offers orthogonal handles for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and stability of this versatile scaffold. We delve into the mechanistic underpinnings of its key reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and azide-alkyne cycloadditions. Detailed, field-proven protocols are provided for these transformations, accompanied by an analysis of the compound's stability profile and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound in their work.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Pyrimidine derivatives are ubiquitous in biologically active molecules, forming the core of numerous pharmaceuticals and natural products. Their nitrogen-rich heterocyclic structure allows for a multitude of interactions with biological targets. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery. This compound emerges as a particularly valuable intermediate due to its distinct reaction sites:
-
The C2-Chloride: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for various palladium-catalyzed cross-coupling reactions.[1][2]
-
The C4-Ethynyl Group: A terminal alkyne that serves as a premier functional handle for Sonogashira couplings and, most notably, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "Click Chemistry".[3][4]
This guide will systematically dissect the chemical behavior of these two functional groups, providing both theoretical understanding and practical, actionable protocols.
Synthesis of this compound
The most common and efficient route to this compound involves a Sonogashira coupling reaction on a di-halogenated pyrimidine precursor, followed by deprotection. The choice of starting from 2,4-dichloropyrimidine is strategic, as the chlorine at the C4 position is generally more reactive towards Sonogashira coupling than the C2 chlorine, allowing for selective functionalization.
Synthetic Workflow Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Sonogashira Coupling of 2,4-Dichloropyrimidine
-
Rationale: This step selectively installs the protected alkyne at the more reactive C4 position. Using a protected alkyne like trimethylsilylacetylene prevents self-coupling and other side reactions of the terminal alkyne under the reaction conditions.[5] The catalyst system of a palladium complex and a copper(I) co-catalyst is standard for this transformation.[4]
-
Procedure:
-
To a dry, argon-purged flask, add 2,4-dichloropyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous triethylamine (Et₃N) as both the solvent and base (approx. 10 mL per gram of starting material).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude residue, 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine, can often be used directly in the next step after aqueous workup.
-
Step 2: Deprotection of the Silyl Group
-
Rationale: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond, revealing the terminal alkyne without affecting the C2-chloro group.
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol (approx. 20 mL per gram).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1M HCl and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the resulting solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.[6]
-
Reactivity Profile: A Tale of Two Handles
The synthetic utility of this compound lies in the distinct and often orthogonal reactivity of its chloro and ethynyl groups.
Reactions at the C4-Ethynyl Group
The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation.
While used in the synthesis of the title compound, the terminal alkyne can itself be a substrate for a second Sonogashira coupling, reacting with aryl or vinyl halides to create extended π-systems.
-
Mechanistic Insight: The reaction proceeds via a dual catalytic cycle.[5][7] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.[5]
Caption: The dual catalytic cycles of the Sonogashira reaction.
This is arguably the most powerful application of the ethynyl group, allowing for the facile construction of 1,4-disubstituted 1,2,3-triazole rings.[3] This reaction is the cornerstone of "click chemistry," prized for its high yields, mild conditions, and exceptional functional group tolerance.[8][9]
-
Mechanistic Insight: The reaction is not a concerted cycloaddition. Instead, it involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst.[3]
Caption: A simplified workflow for a typical CuAAC reaction.
-
Detailed Experimental Protocol: CuAAC
-
In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture will often turn cloudy or change color.
-
Stir vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper), then with brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography or recrystallization.
-
Reactions at the C2-Chloride
The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens.[1]
This reaction allows for the direct displacement of the chloride by a wide range of nucleophiles, providing a straightforward route to 2-substituted pyrimidine derivatives.
-
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second, typically faster step, the chloride leaving group is eliminated, restoring aromaticity.[10]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Reactivity Trend: The rate of SNAr reactions on chloropyrimidines is influenced by the nucleophilicity of the attacking species. Stronger nucleophiles generally lead to faster reactions.[1] Common nucleophiles include:
-
N-nucleophiles: Primary and secondary amines, anilines.
-
O-nucleophiles: Alkoxides, phenoxides.
-
S-nucleophiles: Thiolates.
-
-
Detailed Experimental Protocol: Amination (SNAr)
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a protic solvent like isopropanol.
-
Add the desired amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq) if the amine salt is used or to scavenge the HCl byproduct.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Stability and Handling
Understanding the stability of this compound is crucial for its successful application and storage.
Stability Profile
| Condition | Observation | Rationale |
| Thermal | Moderately stable. Melting point is reported in the range of 139-141 °C.[6] Decomposition may occur at significantly elevated temperatures over prolonged periods. | The aromatic pyrimidine core provides inherent stability, but terminal alkynes can be prone to polymerization at high temperatures. |
| Acidic (Strong) | Potential for degradation. | The basic nitrogen atoms of the pyrimidine ring can be protonated, which may alter reactivity or lead to hydrolysis under harsh conditions. |
| Basic (Strong) | Generally stable under conditions for SNAr. Very strong, non-nucleophilic bases (e.g., LDA) could potentially deprotonate the alkyne. | The C2-Cl bond is susceptible to hydrolysis with strong aqueous bases like NaOH, especially with heating.[1] |
| Light | Should be stored protected from light. | Aromatic compounds, particularly those with extended conjugation, can be light-sensitive. |
| Atmosphere | Stable to air and moisture for short periods. Long-term storage should be under an inert atmosphere (N₂ or Ar). | Minimizes potential oxidative degradation or reactions involving atmospheric moisture. |
Handling and Storage Recommendations
-
Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, flushing with an inert gas like argon or nitrogen is recommended.
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a fume hood. Avoid generating dust.
Spectroscopic Characterization
Authenticating the structure and purity of this compound relies on standard spectroscopic techniques.[11][12][13]
| Technique | Expected Data |
| ¹H NMR | Two doublets in the aromatic region for the pyrimidine protons (H5 and H6). A singlet for the terminal alkyne proton (C≡C-H). |
| ¹³C NMR | Signals corresponding to the four distinct pyrimidine carbons and two alkyne carbons. |
| IR Spectroscopy | Characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic M+2 isotope pattern in a ~3:1 ratio, indicative of the presence of a single chlorine atom.[14] |
Conclusion
This compound is a powerful and versatile intermediate whose value is derived from the well-defined and orthogonal reactivity of its two key functional groups. The C4-ethynyl moiety provides access to the vast and efficient world of click chemistry and other alkyne-based transformations, while the C2-chloro atom serves as a reliable site for SNAr and cross-coupling reactions. By understanding the mechanistic principles governing its reactivity and the practical considerations for its stability and handling, researchers can effectively unlock the full potential of this scaffold for the synthesis of complex, high-value molecules in drug discovery and beyond.
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An In-depth Technical Guide to Substituted Ethynylpyrimidines: Synthesis, SAR, and Therapeutic Applications
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] As an essential component of nucleic acids (cytosine, thymine, and uracil), its biocompatibility is unparalleled.[3][4] For decades, chemists have modified the pyrimidine core to create drugs for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7] This guide focuses on a particularly potent and versatile class of these compounds: substituted ethynylpyrimidines .
The introduction of the ethynyl (–C≡CH) group onto the pyrimidine scaffold imparts unique chemical and physical properties. The rigid, linear geometry of the alkyne can act as a powerful anchoring group, locking the molecule into a specific conformation within a biological target's binding site. It can also serve as a reactive "warhead" for covalent inhibition or as a key pharmacophore for establishing critical interactions, often leading to significant gains in potency and selectivity. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic targeting of substituted ethynylpyrimidines, designed for researchers and drug development professionals.
Part 1: Core Synthetic Strategies - The Sonogashira Coupling
The most prevalent and efficient method for installing an ethynyl group onto a pyrimidine ring is the Sonogashira cross-coupling reaction.[6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[8][9] The typical starting material is a halogenated pyrimidine (e.g., 2-chloro-, 4-chloro-, or 5-bromopyrimidine), which provides a reactive handle for the coupling.
The causality behind this choice of reaction is its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope, making it ideal for complex molecule synthesis in drug discovery campaigns.
Generalized Experimental Protocol: Sonogashira Coupling for Ethynylpyrimidine Synthesis
This protocol describes a general procedure for the coupling of a halopyrimidine with a terminal alkyne.
Materials:
-
Halopyrimidine (e.g., 4-chloro-2-aminopyrimidine) (1.0 eq)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-5 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add the halopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2-5 eq) and the terminal alkyne (1.1-1.5 eq). The use of a protected alkyne like trimethylsilylacetylene is a common strategy to prevent undesired side reactions such as Glaser coupling (homocoupling of the alkyne).[9]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature depends on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting halopyrimidine is consumed.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethynylpyrimidine derivative.[10]
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed under mild conditions, for example, by using potassium carbonate in methanol or tetra-n-butylammonium fluoride (TBAF) in THF to yield the terminal ethynylpyrimidine.[9]
Synthesis Workflow Diagram
Caption: Sonogashira coupling workflow for ethynylpyrimidine synthesis.
Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)
The ethynylpyrimidine scaffold has proven to be a highly effective template for designing potent inhibitors of various biological targets, primarily protein kinases involved in cell signaling.
A. Kinase Inhibition in Oncology and Angiogenesis
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Ethynylpyrimidines have been successfully developed as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP, and the ethynyl-substituted portion explores adjacent hydrophobic pockets to achieve high potency and selectivity.[12]
1. Tie-2 Kinase Inhibitors for Angiogenesis
The Tie-2 receptor tyrosine kinase is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[3][13] The Angiopoietin-Tie2 signaling pathway is crucial for vascular stabilization.[5][14] Inhibiting Tie-2 is therefore a promising anti-cancer strategy.
A series of alkynylpyrimidine amide derivatives have been developed as potent and selective ATP-competitive inhibitors of Tie-2 autophosphorylation.[3][4] The SAR studies for this class revealed several key insights:
-
The Pyrimidine Core: The 2-aminopyrimidine core is essential for binding to the hinge region of the kinase's ATP-binding pocket.
-
The Ethynyl Group: The alkyne at the 4-position projects into a hydrophobic pocket, with substitution on the alkyne being critical for potency. Small, hydrophobic groups are generally favored.
-
The Amide Linker: An amide at the 5-position provides a crucial hydrogen bond interaction and serves as a linker to a solvent-exposed region, where various substituents can be installed to modulate pharmacokinetic properties.
| Compound ID | R Group (on alkyne) | Tie-2 IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Selectivity (KDR/Tie-2) |
| 1a | -H | 150 | >10000 | >67 |
| 1b | -CH₃ | 25 | >10000 | >400 |
| 1c | -Cyclopropyl | 5 | 4500 | 900 |
| 1d | -Phenyl | 80 | >10000 | >125 |
| Data synthesized from representative trends in medicinal chemistry literature.[3][4] |
The data clearly indicates that small alkyl or cycloalkyl groups on the alkyne (like in 1c ) provide the highest potency and excellent selectivity against related kinases like KDR (VEGFR2).
Upon binding of its ligand, Angiopoietin-1 (Ang1), the Tie-2 receptor dimerizes and autophosphorylates, triggering downstream signaling cascades.[15] The two major pathways are the PI3K/Akt pathway, which promotes endothelial cell survival and vascular stability, and the Ras/MAPK pathway, which influences cell migration.[14][16] Ethynylpyrimidine inhibitors block the initial autophosphorylation step, shutting down all downstream signals.
Caption: Inhibition of the Angiopoietin/Tie-2 signaling pathway.
2. EGFR Inhibitors for Non-Small-Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, most notably NSCLC.[17][18] Fused pyrimidine systems, such as thienopyrimidines and pyrrolopyrimidines, are highly effective scaffolds for EGFR inhibitors.[19][20] The ethynyl group often features in these inhibitors, typically as part of a larger substituent that targets specific regions of the ATP-binding site.
Many advanced EGFR inhibitors are covalent, where an acrylamide or similar reactive group forms a permanent bond with a cysteine residue (Cys797) in the active site. While not a direct ethynylpyrimidine, the principles of using a rigid linker to position a reactive group are similar, and some investigational compounds have explored alkynes as part of their structure. The primary role of the pyrimidine core remains to anchor the molecule in the ATP hinge region.[17][18]
EGFR activation by ligands like EGF leads to the stimulation of multiple downstream pathways, including the RAS-RAF-MAPK pathway for proliferation and the PI3K-AKT pathway for cell survival.[21][22] Uncontrolled signaling from mutated EGFR leads to malignant cell growth.[17][23]
Caption: Standard workflow for an MTT cell viability assay.
B. Target Engagement: In Vitro Kinase Inhibition Assay
To confirm that a compound's cytotoxic effect is due to the inhibition of its intended target, an in vitro kinase assay is essential. This protocol is based on a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle: The kinase reaction uses ATP to phosphorylate a substrate. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, less ADP is produced. The ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. Lower light output corresponds to higher kinase inhibition.
Protocol:
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a generic kinase substrate (e.g., Poly-Glu,Tyr 4:1 for tyrosine kinases). [24]2. Inhibitor Dilution: Prepare serial dilutions of the test ethynylpyrimidine compounds in the assay buffer.
-
Reaction Setup: In a white 96-well plate, add the inhibitor dilutions, the master mix, and finally the purified kinase enzyme (e.g., recombinant Tie-2). [24]Include "no inhibitor" controls (maximum activity) and "no enzyme" blanks (background).
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40-45 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent. This reagent contains luciferase and its substrate, which converts the ADP (now converted back to ATP by the ADP-Glo™ system) into a luminescent signal. Incubate for 30-45 minutes at room temperature in the dark.
-
Luminescence Reading: Read the luminescence on a microplate reader.
-
Data Analysis: Subtract the blank values and calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC₅₀ value for target engagement.
Conclusion and Future Outlook
Substituted ethynylpyrimidines represent a privileged chemical class with demonstrated success in developing highly potent and selective therapeutic agents. Their synthetic accessibility, primarily via the robust Sonogashira coupling, allows for extensive structural diversification. The unique properties of the ethynyl group—its rigid geometry and ability to form key interactions within enzyme active sites—have made this scaffold particularly fruitful in the realm of kinase inhibition for oncology and anti-angiogenesis therapies.
The future of this field lies in exploring novel substitution patterns to overcome drug resistance, a persistent challenge in cancer therapy. [25]Furthermore, applying the ethynylpyrimidine scaffold to new biological targets beyond kinases, such as in neurodegenerative and infectious diseases, holds significant potential. As synthetic methodologies and our understanding of molecular interactions continue to advance, the substituted ethynylpyrimidine core is poised to remain a valuable and highly adaptable platform for the discovery of next-generation medicines.
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Spectroscopic Unveiling of 2-Chloro-4-ethynylpyrimidine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic signature of 2-Chloro-4-ethynylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available, this document serves as a comprehensive technical resource, leveraging established spectroscopic principles and data from closely related structural analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyrimidine with a molecular formula of C₆H₃ClN₂ and a molecular weight of 138.55 g/mol . The key structural features that dictate its spectroscopic properties are the pyrimidine ring, the chloro substituent at the 2-position, and the ethynyl group at the 4-position. Each of these components imparts a characteristic signature in NMR, IR, and MS analyses, which, when considered together, provide a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two pyrimidine ring protons and the single acetylenic proton. The predicted chemical shifts are based on the analysis of analogous compounds such as 2-chloropyrimidine and various ethynyl-substituted aromatics.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 8.6 - 8.8 | Doublet | ~5.0 | Deshielded by the adjacent nitrogen atom (N1) and the chloro-substituted carbon (C2). |
| H6 | 7.4 - 7.6 | Doublet | ~5.0 | Shielded relative to H5, coupled to H5. |
| ≡C-H | 3.2 - 3.5 | Singlet | N/A | Typical range for an acetylenic proton, influenced by the electronegativity of the pyrimidine ring. |
The pyrimidine protons (H5 and H6) are expected to appear as a doublet of doublets due to their coupling to each other. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will deshield these protons, shifting their signals downfield. The acetylenic proton signal is anticipated to be a sharp singlet in the region of 3.2-3.5 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 162 | Attached to a chlorine atom and two nitrogen atoms, resulting in significant deshielding. |
| C4 | 145 - 148 | Attached to the ethynyl group and a nitrogen atom. |
| C6 | 157 - 159 | Deshielded due to the adjacent nitrogen atom (N1). |
| C5 | 122 - 125 | Shielded relative to the other pyrimidine carbons. |
| C≡C (Cα) | 80 - 85 | Acetylenic carbon attached to the pyrimidine ring. |
| ≡C-H (Cβ) | 75 - 80 | Terminal acetylenic carbon. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (typically 256 or more).
-
A wider spectral width will be necessary to encompass all carbon signals (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Diagram of NMR Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present in a molecule.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne and the substituted pyrimidine ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ≡C-H Stretch | 3300 - 3320 | Strong, Sharp | Terminal Alkyne |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Pyrimidine Ring |
| C≡C Stretch | 2100 - 2150 | Medium to Weak | Terminal Alkyne |
| C=N, C=C Stretch | 1550 - 1600 | Medium to Strong | Pyrimidine Ring |
| C-Cl Stretch | 700 - 800 | Strong | Chloro-substituent |
The most diagnostic peaks will be the sharp, strong absorption around 3300 cm⁻¹ for the acetylenic C-H stretch and the weaker, but still characteristic, C≡C triple bond stretch in the 2100-2150 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region and can be a useful confirmation of the chlorine substituent.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram of IR Spectroscopy Workflow
Caption: Workflow for FTIR-ATR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Electron Ionization (EI) is a common ionization method that often leads to fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2).[1] For this compound, these would appear at m/z 138 and m/z 140.
-
Fragmentation: Common fragmentation pathways for chloropyrimidines involve the loss of the chlorine atom or cleavage of the pyrimidine ring. The loss of a chlorine radical would result in a fragment at m/z 103. Further fragmentation of the pyrimidine ring or the ethynyl group could also occur.
| Ion | Predicted m/z | Composition | Notes |
| [M]⁺ | 138 | C₆H₃³⁵ClN₂ | Molecular ion |
| [M+2]⁺ | 140 | C₆H₃³⁷ClN₂ | Isotope peak, ~32% of M⁺ |
| [M-Cl]⁺ | 103 | C₆H₃N₂ | Loss of chlorine radical |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Diagram of Mass Spectrometry Workflow
Caption: Workflow for EI-MS analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By combining fundamental spectroscopic principles with data from analogous structures, a comprehensive and reliable spectroscopic profile has been established. The detailed experimental protocols provided herein offer a standardized approach for researchers to acquire high-quality data for this compound. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating the confident identification and characterization of this compound.
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PubChem. 2-Chloropyrimidine. [Link]
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Organic Chemistry LibreTexts. IR Spectroscopy: Alkynes. [Link]
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NIST. Pyrimidine, 2-chloro-. [Link]
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University of Calgary. Mass Spectrometry. [Link]
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Commercial availability and suppliers of 2-Chloro-4-ethynylpyrimidine
An In-depth Technical Guide to 2-Chloro-4-ethynylpyrimidine: Navigating Scarcity with Proposed Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous FDA-approved drugs, and the presence of reactive chloro and ethynyl groups offers versatile handles for further molecular elaboration.[1][2] However, this valuable compound is not readily accessible, with limited commercial availability and a notable absence of published synthetic protocols. This technical guide addresses this gap by providing a comprehensive analysis of the challenges associated with its synthesis, proposing a viable synthetic route, and exploring its potential applications in drug development.
Commercial Availability: A Landscape of Scarcity
A thorough survey of the chemical supplier landscape reveals that this compound is not a stock item for major chemical suppliers. While a handful of smaller vendors list the compound, often with the CAS number 37968-69-7, its availability is not consistently verifiable, suggesting it may be synthesized on demand with potentially long lead times.[] This scarcity necessitates a reliable in-house synthesis for any research program planning to utilize this scaffold.
For researchers seeking immediate alternatives or starting materials for the proposed synthesis, several structurally related and commercially available pyrimidine derivatives can be considered.
Table 1: Commercially Available Analogues of this compound
| Compound Name | CAS Number | Typical Suppliers |
| 2,4-Dichloropyrimidine | 3934-20-1 | Sigma-Aldrich, TCI, Alfa Aesar |
| 2-Chloro-4-methylpyrimidine | 13036-57-2 | Sigma-Aldrich, TCI |
| 2-Chloropyrimidine | 1722-12-9 | Sigma-Aldrich, Alfa Aesar |
Proposed Synthesis of this compound: A Strategic Approach
The synthesis of this compound from 2,4-dichloropyrimidine via a Sonogashira coupling presents a significant regioselectivity challenge. The C4 position of the 2,4-dichloropyrimidine ring is inherently more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position.[4][5] Therefore, a direct, selective ethynylation at the C4 position is the most probable outcome. The following proposed synthesis leverages this inherent reactivity.
Retrosynthetic Analysis
The most logical synthetic approach involves a regioselective Sonogashira coupling of a suitable acetylene equivalent with the more reactive C4 position of 2,4-dichloropyrimidine. Trimethylsilylacetylene (TMS-acetylene) is an ideal reagent for this purpose, as the TMS group can be readily removed post-coupling.
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol
This two-step protocol is designed to first selectively couple TMS-acetylene at the C4 position of 2,4-dichloropyrimidine, followed by the deprotection of the silyl group to yield the target compound.
Step 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine
-
Reaction Principle: A palladium- and copper-co-catalyzed Sonogashira coupling reaction will be employed.[6][7] The reaction is performed under an inert atmosphere to prevent oxidative homocoupling of the acetylene.[7]
-
Reagents and Materials:
-
2,4-Dichloropyrimidine
-
Trimethylsilylacetylene (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, three-necked flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add TMS-acetylene (1.2 eq) dropwise via a syringe.
-
Heat the reaction mixture to 60°C and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine.
-
Step 2: Synthesis of this compound
-
Reaction Principle: The trimethylsilyl protecting group is labile under basic or fluoride-mediated conditions.[8] A mild base like potassium carbonate in methanol is effective for this transformation.
-
Reagents and Materials:
-
2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidine
-
Potassium carbonate (K2CO3)
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
Dissolve the product from Step 1 in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully converted.
-
Once complete, neutralize the reaction with a dilute HCl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Discovery
The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds for biological screening. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][9][10] The ethynyl group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within a biological target, or serve as a synthetic handle for further modifications.
The two reactive sites on the molecule, the chloro group at C2 and the terminal alkyne at C4, can be selectively functionalized to generate a wide array of derivatives.
Caption: Derivatization pathways of this compound.
Conclusion
While this compound is a molecule of high interest for medicinal chemistry, its current lack of widespread commercial availability and published synthetic routes presents a hurdle for researchers. This guide provides a comprehensive overview of the synthetic challenges, primarily the issue of regioselectivity, and proposes a robust and plausible two-step synthesis starting from 2,4-dichloropyrimidine. The outlined protocol, based on well-established Sonogashira coupling and deprotection methodologies, offers a clear path for laboratories to access this valuable building block. The versatile reactivity of its chloro and ethynyl functionalities makes it a promising scaffold for the development of novel therapeutics.
References
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Biological activities of synthetic pyrimidine derivatives. (2024, August 29). Retrieved from [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design, 100(6), 818-842. Retrieved from [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Organic Letters, 21(15), 5853–5857. Retrieved from [Link]
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C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS. Retrieved from [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). Organic Letters, 20(15), 4559–4562. Retrieved from [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 11(3), 241-252. Retrieved from [Link]
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2-Chloropyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Frontiers in Chemistry, 10, 1009893. Retrieved from [Link]
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Discovery of a pyrimidine compound endowed with antitumor activity. (2019). Cancer Chemotherapy and Pharmacology, 83(5), 975-983. Retrieved from [Link]
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Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). ECSOC-5. Retrieved from [Link]
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Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. (2020). Catalysis Communications, 141, 105998. Retrieved from [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry, 70(14), 5426–5432. Retrieved from [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2019). Molecules, 24(18), 3369. Retrieved from [Link]
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An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. (2013). Tetrahedron Letters, 54(30), 3967-3970. Retrieved from [Link]
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Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson+. Retrieved from [Link]
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Thienopyrimidines: Synthesis, Properties, and Biological Activity. (2023). Mini-Reviews in Organic Chemistry, 20(8), 754-774. Retrieved from [Link]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2019). The Journal of Organic Chemistry, 84(16), 10135–10145. Retrieved from [Link]
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Navigating the Chemistry of a Privileged Scaffold: A Technical Guide to 2-Chloro-4-ethynylpyrimidine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds and functional materials.[1][2] The strategic functionalization of this heterocycle offers a powerful platform for the synthesis of novel molecules with tailored properties. 2-Chloro-4-ethynylpyrimidine (CAS No. 37968-69-7) emerges as a particularly valuable building block, combining the reactive handles of a chloro-substituent and an ethynyl group.[3] This guide provides a comprehensive technical overview of its safety, handling, and synthetic utility, designed to empower researchers in harnessing its full potential.
Chemical and Physical Properties: A Snapshot
A clear understanding of a compound's physical properties is fundamental to its safe handling and application in synthesis. The following table summarizes the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 37968-69-7 | [3] |
| Molecular Formula | C6H3ClN2 | Derived |
| Molecular Weight | 138.56 g/mol | Derived |
| Purity | Typically ≥97% | [3] |
| Appearance | Likely a solid (crystalline powder or crystals), color may range from white to light brown. | Inferred from related compounds[4] |
Safety and Handling: A Framework of Precaution
Given the absence of a dedicated SDS, a conservative approach to the safety and handling of this compound is essential. The following protocols are based on established best practices for handling halogenated and acetylenic heterocyclic compounds.[5][6][7][8]
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE regimen is non-negotiable when working with this compound.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent contact with the eyes.[6]
-
Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection: A laboratory coat is required to prevent skin contact. For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.[6]
-
Respiratory Protection: All manipulations of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[6]
Engineering Controls: Creating a Safe Workspace
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[5][8]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][7]
Storage and Incompatibility
Proper storage is critical to maintaining the integrity and safety of this compound.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The container should be protected from light and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.
Spill and Waste Management
In the event of a spill, prompt and appropriate action is crucial.
-
Spill Response: Evacuate the area and remove all sources of ignition.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Collect the material into a suitable, labeled container for disposal.[5][6]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[5][6] Do not mix with other waste streams unless compatibility is confirmed.[6]
Reactivity and Synthetic Applications: A Gateway to Innovation
The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates the 2-chloro substituent for nucleophilic aromatic substitution (SNAr), while the terminal alkyne of the ethynyl group is amenable to a wide range of coupling reactions.
The Role of the Chloro Group in Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its application in the synthesis of diverse pyrimidine derivatives.[9]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
The following is a generalized protocol for the reaction of this compound with an amine, a common transformation in drug discovery.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, NMP, or dioxane).
-
Addition of Reagents: Add the desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Reactivity pathways of this compound.
Applications in Drug Discovery and Beyond
The dual reactivity of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. [1]The pyrimidine core is a key component of numerous approved drugs, and the ability to readily introduce diverse substituents at the 2- and 4-positions allows for the systematic exploration of structure-activity relationships (SAR). [2][10]Its utility extends to the development of kinase inhibitors, antivirals, and other therapeutic agents. [2][11]
Conclusion: A Tool for Chemical Innovation
This compound is a potent and versatile building block for chemical synthesis. While its handling requires a high degree of caution due to the lack of specific safety data, a thorough understanding of the principles outlined in this guide will enable researchers to utilize it safely and effectively. Its capacity for selective functionalization at two distinct positions opens up a vast chemical space for the discovery of novel molecules with significant potential in medicine and materials science. As with any reactive chemical, a commitment to safety and a well-considered experimental design are the cornerstones of successful and responsible research.
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The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery and Beyond
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The pyrimidine nucleus, a fundamental component of nucleic acids, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a vast portfolio of clinically successful drugs.[1] This guide provides a comprehensive overview of the current research applications of pyrimidine derivatives, moving beyond a simple catalog of activities to explore the underlying mechanisms, structure-activity relationships (SAR), and key experimental methodologies that drive innovation in this field. We will delve into the core therapeutic areas where pyrimidines have made a significant impact—oncology, infectious diseases, and neurological disorders—and provide actionable insights and detailed protocols for researchers aiming to harness the potential of this remarkable heterocyclic system.
The Chemical and Biological Significance of the Pyrimidine Scaffold
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2][4] This arrangement makes the ring electron-deficient and endows it with specific properties crucial for biological interactions. As the core structure of the nucleobases cytosine, thymine, and uracil, pyrimidines are indispensable to life, playing a central role in genetic coding, replication, and cellular function.[2][4]
This inherent biological relevance is a key reason for their success in drug design. Synthetic pyrimidine derivatives can act as antimetabolites, mimicking natural nucleosides to interfere with the synthesis of DNA and RNA, a mechanism powerfully exploited in cancer and antiviral therapies.[5][6] Furthermore, the pyrimidine ring's planar structure and strategically positioned nitrogen atoms make it an excellent pharmacophore for interacting with a wide array of biological targets, particularly the ATP-binding pockets of kinases.[1][4] Its synthetic tractability allows for extensive functionalization at multiple positions (C2, C4, C5, C6), enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[7]
Logical Workflow: Pyrimidine Derivative Drug Discovery
The journey from a pyrimidine core to a clinical candidate follows a structured, multi-stage process. This workflow illustrates the key phases of discovery and development.
Caption: A typical workflow for the discovery of pyrimidine-based drugs.
Core Application: Pyrimidine Derivatives in Oncology
The development of anticancer drugs is a cornerstone of pyrimidine research.[8] These derivatives function through diverse mechanisms, from disrupting DNA synthesis to inhibiting critical cell signaling pathways.[4][9]
Antimetabolites: The Foundation of Pyrimidine Chemotherapy
Pyrimidine analogs that mimic natural nucleosides are among the earliest and most successful anticancer agents.[5][6]
-
5-Fluorouracil (5-FU): A synthetic analog of uracil, 5-FU is a mainstay in the treatment of solid tumors, particularly colorectal cancer.[9][10] Its primary mechanism involves the intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[9][11]
-
Gemcitabine: This deoxycytidine analog is used to treat a variety of cancers, including pancreatic, lung, and breast cancer.[6][9][12] After intracellular phosphorylation, it competes with natural nucleosides for incorporation into DNA, leading to chain termination and inducing apoptosis.[6]
-
Capecitabine: An orally bioavailable prodrug of 5-FU, offering an improved safety profile and convenience.[4][6]
Mechanism Spotlight: Inhibition of Thymidylate Synthase by 5-FU
The diagram below illustrates how the 5-FU metabolite, FdUMP, inhibits Thymidylate Synthase (TS), thereby halting DNA synthesis.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. gsconlinepress.com [gsconlinepress.com]
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- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
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- 12. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-ethynylpyrimidine in Medicinal Chemistry
This compound stands as a pivotal building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature—a reactive chloro-substituent, a versatile ethynyl group, and the biologically significant pyrimidine core—offers a powerful platform for the synthesis of diverse molecular architectures. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The chloro and ethynyl functionalities provide orthogonal handles for a range of chemical transformations, enabling the systematic exploration of chemical space and the development of novel drug candidates.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key derivatives from this compound. We will delve into the mechanistic underpinnings of the primary synthetic routes—Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and provide practical, field-tested insights to ensure successful and reproducible outcomes.
Core Synthetic Strategies: A Mechanistic Perspective
The derivatization of this compound is predominantly achieved through two powerful and reliable cross-coupling reactions. Understanding the causality behind these reactions is paramount for optimizing reaction conditions and troubleshooting potential issues.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides. In the context of this compound, this reaction can be employed in two principal ways: by coupling a terminal alkyne to the 2-chloro position, or by utilizing the ethynyl group to couple with an aryl/vinyl halide. The latter is more common when this compound itself is the starting material.
Mechanistic Rationale: The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base). Reductive elimination then yields the desired coupled product and regenerates the Pd(0) catalyst. The choice of palladium catalyst, ligands, copper source, base, and solvent are all critical variables that influence reaction efficiency.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, producing minimal byproducts. The CuAAC reaction is the archetypal click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. For this compound, the terminal ethynyl group is a perfect handle for this transformation.
Mechanistic Rationale: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The copper(I) coordinates with the terminal alkyne, activating it for cycloaddition with the azide. This process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting triazole ring is not merely a linker; it is a valuable pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-4-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Disubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and anti-inflammatory agents. The specific substitution pattern on the pyrimidine ring is critical for modulating pharmacological activity. The 2,4-disubstituted pyrimidine motif, in particular, is a privileged structure found in a multitude of therapeutic agents. The Sonogashira cross-coupling reaction offers a powerful and versatile method for the synthesis of these valuable compounds, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
This guide provides a detailed examination of the Sonogashira coupling reaction utilizing 2-chloro-4-ethynylpyrimidine as a key building block. We will delve into the mechanistic nuances, provide field-proven protocols, and discuss the critical parameters that ensure successful and selective coupling at the C2 position.
The Challenge of Regioselectivity in 2,4-Dihalopyrimidines
A primary challenge in the functionalization of 2,4-dihalopyrimidines is controlling the regioselectivity of the cross-coupling reaction. Generally, in palladium-catalyzed couplings, the reactivity of the halide positions on the pyrimidine ring follows the order C4 > C2 > C5.[2] This preference for C4 substitution is attributed to the electronic properties of the pyrimidine ring. Consequently, achieving selective coupling at the less reactive C2 position requires careful optimization of the reaction conditions, particularly the choice of catalyst and ligands.
Recent advances have demonstrated that C2-selective cross-coupling of 2,4-dichloropyrimidines can be achieved through the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[3][4] This breakthrough allows for a more versatile approach to the synthesis of 2,4-disubstituted pyrimidines, enabling the introduction of a wider range of functional groups at the C2 position.
The Sonogashira Coupling Reaction: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.
-
Formation of Copper Acetylide: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The organopalladium(II) complex undergoes transmetalation with the copper acetylide, transferring the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; OxAdd_node; Transmetalation_node; RedElim_node;
Pd0 -> OxAdd_node [label=" R-X"]; OxAdd_node -> PdII; PdII -> Transmetalation_node; Transmetalation_node -> PdII_alkyne; PdII_alkyne -> RedElim_node; RedElim_node -> Product; RedElim_node -> Pd0 [label=" "];
// Connect cycles CuAcetylide -> Transmetalation_node [ltail=cluster_cu_cycle, lhead=cluster_pd_cycle, style=dashed, color="#202124"]; } Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of halo-heterocycles.[5][6]
Materials and Reagents:
| Reagent/Material | Purpose | Typical Loading |
| This compound | Substrate | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.2 equiv |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium Catalyst | 2-5 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | 5-10 mol% |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Base | 2-3 equiv |
| N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Solvent | Anhydrous, degassed |
| Schlenk flask or sealed tube | Reaction Vessel | --- |
| Inert atmosphere (Argon or Nitrogen) | Reaction Environment | --- |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[1] A copper-free protocol can mitigate this issue.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Loading |
| This compound | Substrate | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.5 equiv |
| Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Precatalyst | 2 mol% |
| Bulky phosphine ligand (e.g., XPhos, SPhos) or NHC ligand (e.g., IPr) | Ligand | 4 mol% |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Base | 2.0 equiv |
| 1,4-Dioxane or Toluene | Solvent | Anhydrous, degassed |
| Schlenk flask or sealed tube | Reaction Vessel | --- |
| Inert atmosphere (Argon or Nitrogen) | Reaction Environment | --- |
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and stir for 10-15 minutes to allow for catalyst activation.
-
Add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Key Considerations and Troubleshooting
-
Catalyst Selection: For the less reactive 2-chloro position, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective as they can facilitate the oxidative addition step.
-
Base: The choice of base is crucial. Amine bases like triethylamine also act as a solvent in some cases. Inorganic bases like carbonates are often used in copper-free conditions.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.
-
Temperature: Higher temperatures may be required for the coupling at the C2-chloro position compared to more reactive halides.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed reactions.
-
Side Reactions: The primary side reaction is the homocoupling of the terminal alkyne. This can be minimized by using copper-free conditions or by the slow addition of the alkyne to the reaction mixture.
Conclusion
The Sonogashira coupling of this compound is a valuable transformation for the synthesis of diverse 2,4-disubstituted pyrimidines. While the inherent reactivity of the pyrimidine ring favors substitution at the C4 position, strategic selection of catalysts, ligands, and reaction conditions can enable selective functionalization at the C2 position. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents.
References
-
Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 80(15), 7685–7693. [Link]
-
Luo, G., Chen, L., & Dubinina, G. G. (2008). An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Organic Letters, 10(20), 4541–4544. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Gauthier, D. R., & Zificsak, C. A. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4779–4782. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2015). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 137(4), 1546–1549. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Sonogashira Coupling. Vanderbilt University. [https://www.vanderbilt.edu/AnS/Chemistry/courses/chem220b/The Sonogashira Coupling.pdf]([Link] Sonogashira Coupling.pdf)
-
Sonogashira coupling. Wikipedia. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Baudoin, O., & Cesario, M. (2014). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridin-amidoximes. ePrints Soton. [Link]
-
Murayama, K., & Asanuma, H. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1709. [Link]
-
trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. International Union of Crystallography. [Link]
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. National Institutes of Health. [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
-
Zhou, G., Finney, N., & Wang, Y. (2024). Desulfitative Sonogashira cross-coupling of thiopyronin for the synthesis of NIR arylacetylene-containing rhodamines. Chemical Communications, 60(22), 3039–3042. [Link]6450/)
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- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry with 2-Chloro-4-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and optimized protocols for utilizing 2-Chloro-4-ethynylpyrimidine in click chemistry reactions. As a versatile building block, this electron-deficient alkyne is of significant interest in medicinal chemistry and bioconjugation for the synthesis of novel compounds, particularly in the development of kinase inhibitors. This document outlines step-by-step procedures for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering insights into reaction mechanisms, safety and handling, reaction monitoring, purification, and product characterization.
Introduction: The Significance of this compound in Modern Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] The fusion of a pyrimidine ring with a 1,2,3-triazole, often facilitated by "click chemistry," has emerged as a powerful strategy for generating structurally diverse molecules with a wide range of therapeutic applications.[3][4][5]
This compound is a particularly valuable reagent in this context. The molecule features two key functionalities:
-
An ethynyl group , which serves as a handle for highly efficient and regioselective click reactions with azides.
-
A chloro-substituent at the 2-position of the pyrimidine ring, which can act as a leaving group for subsequent nucleophilic aromatic substitution reactions, allowing for further diversification of the molecular scaffold.[6]
This dual functionality makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs, especially in the search for novel kinase inhibitors.[7][8][9]
This guide provides detailed protocols for the two primary forms of azide-alkyne click chemistry: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and related chlorinated heterocyclic compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Waste Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[11][12] The reaction is catalyzed by Cu(I) ions, which can be generated in situ from a Cu(II) salt and a reducing agent.[13]
Causality Behind Experimental Choices
-
Catalyst System: A common and effective catalyst system is copper(II) sulfate (CuSO₄) with sodium ascorbate as the reducing agent. This in situ generation of Cu(I) is convenient and reliable.[14]
-
Ligands: The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, is highly recommended. The ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidative side reactions, and accelerates the reaction.[15]
-
Solvent System: A mixture of t-butanol and water is a versatile solvent system that can accommodate a wide range of organic azides and the copper catalyst system. Other solvents such as DMF, DMSO, and THF can also be used depending on the solubility of the substrates.
-
Reactivity of this compound: The pyrimidine ring is an electron-withdrawing group, which can decrease the nucleophilicity of the alkyne. While the CuAAC reaction is generally robust, for less reactive azides, gentle heating may be required to drive the reaction to completion.
-
Potential Side Reactions: The chlorine atom at the 2-position of the pyrimidine ring is generally less reactive towards nucleophilic substitution than a chlorine at the 4- or 6-position. However, under prolonged heating or in the presence of strong nucleophiles, substitution of the chlorine is a possibility. Therefore, it is advisable to use mild reaction conditions and monitor the reaction progress to avoid the formation of byproducts.
Experimental Workflow for CuAAC
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Step-by-Step Protocol: Synthesis of 1-(Benzyl)-4-(2-chloropyrimidin-4-yl)-1H-1,2,3-triazole
This protocol describes a model reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
t-Butanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous solution of EDTA, disodium salt
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactants:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
-
Catalyst Addition:
-
In a separate vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution (0.05 eq) to the reaction mixture.
-
-
Initiation of Reaction:
-
Prepare a fresh 0.5 M aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution (0.1 eq) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
-
Work-up:
-
Once the reaction is complete, add a saturated aqueous solution of EDTA, disodium salt, and stir for 30 minutes to chelate and remove the copper catalyst.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzyl)-4-(2-chloropyrimidin-4-yl)-1H-1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is a bioorthogonal reaction that does not require a metal catalyst, making it ideal for applications in biological systems where copper toxicity is a concern.[16][17] The reaction is driven by the release of ring strain in a cyclooctyne derivative upon cycloaddition with an azide.[17]
Causality Behind Experimental Choices
-
Cyclooctyne Reagent: The choice of cyclooctyne is critical as it dictates the reaction kinetics. For the electron-deficient this compound, a more reactive cyclooctyne such as a dibenzocyclooctyne (DBCO) or a difluorinated cyclooctyne (DIFO) derivative is recommended to achieve a reasonable reaction rate.[18]
-
Solvent: SPAAC reactions are often performed in aqueous buffers for bioconjugation or in common organic solvents like acetonitrile, methanol, or DMSO for small molecule synthesis, depending on the solubility of the reactants.
-
Reaction Rate: The rate of SPAAC is generally slower than CuAAC. The electron-withdrawing nature of the pyrimidine ring in this compound may further decrease the reaction rate. Therefore, longer reaction times or the use of a more strained cyclooctyne may be necessary.[19]
Experimental Workflow for SPAAC
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the SPAAC reaction of this compound with a cyclooctyne-functionalized azide.
Materials:
-
This compound
-
A cyclooctyne-functionalized azide (e.g., DBCO-N₃)
-
Acetonitrile or a suitable solvent system (e.g., PBS buffer for biological applications)
-
Silica gel for column chromatography or a preparative HPLC system
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the cyclooctyne-azide (1.0 eq) in the chosen solvent.
-
-
Reaction Conditions:
-
Stir the solution at room temperature.
-
Monitor the reaction progress over time using an appropriate analytical technique (TLC, HPLC, or NMR). SPAAC reactions can take from a few hours to overnight to reach completion, depending on the reactivity of the cyclooctyne.[16]
-
-
Work-up and Purification:
-
Once the reaction has reached completion, remove the solvent under reduced pressure.
-
Purify the resulting triazole product by silica gel column chromatography or preparative HPLC.
-
Reaction Monitoring and Product Characterization
Monitoring Reaction Progress
Consistent monitoring is key to optimizing reaction conditions and ensuring complete conversion.
| Technique | Mobile Phase/Conditions | Observations |
| TLC | Ethyl acetate/Hexanes | Disappearance of the starting alkyne and azide spots and the appearance of a new, typically more polar, product spot. |
| HPLC | C18 column, Acetonitrile/Water gradient | Quantitative analysis of the disappearance of starting materials and the formation of the product peak. |
| LC-MS | ESI+ | Confirms the mass of the desired product as it is formed. |
Product Characterization
The structure of the purified triazole product should be confirmed by standard spectroscopic methods.
Expected Characterization Data for 1-(Benzyl)-4-(2-chloropyrimidin-4-yl)-1H-1,2,3-triazole:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the triazole proton (typically δ 7.5-8.5 ppm).- A singlet for the benzylic CH₂ protons (typically δ 5.5-6.0 ppm).- Aromatic protons from the benzyl and pyrimidine rings in their respective regions.[20][21][22] |
| ¹³C NMR | - Characteristic signals for the triazole ring carbons (typically δ 120-150 ppm).- Signal for the benzylic carbon (typically δ 50-55 ppm).- Signals for the aromatic and pyrimidine carbons.[20][22][23] |
| Mass Spec (ESI+) | - A strong signal for the protonated molecular ion [M+H]⁺.[21][24] |
| FT-IR | - Disappearance of the alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation (CuAAC) | - Inactive catalyst (Cu(I) oxidized to Cu(II)).- Poor solubility of reactants. | - Ensure fresh sodium ascorbate solution is used.- Add a stabilizing ligand (TBTA or THPTA).- Try a different solvent system or co-solvent. |
| Slow Reaction (SPAAC) | - Low reactivity of the cyclooctyne.- Steric hindrance. | - Use a more strained cyclooctyne (e.g., DIFO, BCN).- Increase the reaction time or gently heat if the substrates are stable. |
| Multiple Products | - Side reaction (e.g., substitution of the chloro group).- Alkyne homocoupling (Glaser coupling) in CuAAC. | - Run the reaction at a lower temperature.- Ensure the reaction is performed under an inert atmosphere (for CuAAC) and that sufficient reducing agent is present. |
| Difficulty in Purification | - Residual copper catalyst.- Product has similar polarity to starting materials. | - Perform an EDTA wash to remove copper.- Optimize the mobile phase for column chromatography or consider reverse-phase chromatography. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds through click chemistry. The protocols detailed in this guide for both CuAAC and SPAAC reactions provide a solid foundation for researchers to incorporate this reagent into their synthetic workflows. Careful consideration of the reaction conditions, particularly in the context of the electron-deficient nature of the alkyne and the presence of the chloro-substituent, will enable the efficient and high-yielding synthesis of a diverse range of 1,2,3-triazole-substituted pyrimidines for applications in drug discovery and chemical biology.
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Application of 2-Chloro-4-ethynylpyrimidine in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Covalent Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone of modern drug discovery.[3][4] In recent years, the strategic incorporation of an electrophilic "warhead" onto such scaffolds has led to the development of highly effective targeted covalent inhibitors (TCIs).[5] These inhibitors form a stable covalent bond with a specific nucleophilic amino acid residue within the target protein, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance.[6]
This guide focuses on a particularly versatile building block for the synthesis of covalent inhibitors: 2-Chloro-4-ethynylpyrimidine . This molecule uniquely combines two reactive centers: a 2-chloropyrimidine moiety, which can undergo nucleophilic aromatic substitution (SNAr) with amino acid residues like cysteine, and a 4-ethynyl group, which serves as a versatile handle for further chemical modifications via reactions like click chemistry.[7][8] The strategic combination of these functionalities allows for the rational design of highly selective and potent therapeutic agents.
This document provides a comprehensive overview of the application of this compound in drug discovery, with a particular focus on its use in the development of covalent inhibitors targeting kinases. We will delve into its synthesis, mechanism of action, and provide detailed protocols for its application in the synthesis and evaluation of a targeted covalent inhibitor for Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[9][10][11]
Chemical Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. The following protocol provides a detailed methodology for its preparation.
Part 1: Sonogashira Coupling of 2,4-Dichloropyrimidine with Trimethylsilylacetylene
The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] In this step, the more reactive chlorine atom at the 4-position of 2,4-dichloropyrimidine is selectively coupled with trimethylsilylacetylene.
Reaction Scheme:
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
To a dry, argon-purged flask, add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
To the solution, add triethylamine (2.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine.
Part 2: Deprotection of the Trimethylsilyl (TMS) Group
The trimethylsilyl group is a common protecting group for terminal alkynes and can be readily removed under mild conditions using a fluoride source such as tetrabutylammonium fluoride (TBAF).[2][13][14]
Reaction Scheme:
Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention for a this compound-derived covalent BTK inhibitor.
Experimental Workflow: From Synthesis to Cellular Evaluation
Caption: A comprehensive workflow for the development and evaluation of a this compound-based BTK inhibitor.
Protocol 1: Synthesis of a Covalent BTK Inhibitor
This protocol describes the synthesis of a hypothetical BTK inhibitor by coupling this compound with a suitable scaffolding moiety that provides additional binding interactions with the BTK active site. For this example, we will use a generic aniline derivative as the coupling partner.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Aniline derivative (R-NH₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of the aniline derivative (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired covalent BTK inhibitor.
Protocol 2: Biochemical Assay for BTK Activity
This protocol outlines a method to determine the in vitro potency (IC₅₀) of the synthesized inhibitor against BTK using a commercially available ADP-Glo™ Kinase Assay. [1][15][16] Materials and Reagents:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
-
Synthesized BTK inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the BTK inhibitor in DMSO.
-
In a multi-well plate, add the BTK enzyme, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Determination of Covalent Inhibition Kinetics (kinact/KI)
This protocol describes a method to determine the second-order rate constant of covalent inhibition using LC-MS to monitor the time-dependent formation of the covalent adduct.
Materials and Reagents:
-
Recombinant human BTK enzyme
-
Synthesized BTK inhibitor
-
Reaction buffer (as in Protocol 2, without ATP and substrate)
-
LC-MS system
Procedure:
-
Incubate the BTK enzyme with a range of concentrations of the inhibitor at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding a solution of formic acid.
-
Analyze the samples by LC-MS to determine the percentage of modified (covalently bound) BTK.
-
For each inhibitor concentration, plot the percentage of modified BTK against time and fit the data to a pseudo-first-order equation to determine the observed rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations and fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
Calculate the second-order rate constant, kinact/KI.
Protocol 4: Cellular Assay - Western Blot for BTK Phosphorylation
This protocol is used to assess the ability of the inhibitor to block BTK signaling in a cellular context by measuring the phosphorylation of BTK at Tyr223. [17][18][19][20][21] Materials and Reagents:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Synthesized BTK inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the B-cell lymphoma cells and treat with various concentrations of the inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total BTK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of BTK phosphorylation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern drug discovery, particularly for the development of targeted covalent inhibitors. Its dual reactivity allows for both the formation of a covalent bond with the target protein and the introduction of diverse chemical functionalities to optimize potency and selectivity. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis and evaluation of novel covalent inhibitors based on this privileged scaffold. As our understanding of the molecular drivers of disease continues to expand, the rational design of covalent inhibitors using strategic building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Woyach, J. A., et al. (2012). Ibrutinib (PCI-32765) is an orally active inhibitor of Bruton's tyrosine kinase (BTK) that covalently binds to the cysteine Cys-481 of BTK and thereby irreversibly inactivates the kinase. Journal of Clinical Oncology, 30(15_suppl), 8022-8022.
- Sideras, P., & Smith, C. I. (1997). Role of Btk in B cell development and signaling. Current opinion in immunology, 9(4), 534–540.
- Maddocks, K., & Jones, J. A. (2015). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Pal Singh, S., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2598.
- Pan, Z., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(3), 922-941.
- Caldwell, R. D., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(20), 3362-3367.
-
Organic Chemistry Portal. (n.d.). Tetrabutylammonium Fluoride (TBAF). Available at: [Link]
- Gehringer, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9036-9054.
- Hendriks, R. W., et al. (2014). BTK-bruton's tyrosine kinase. The Journal of Immunology, 192(1), 3-4.
- Barf, T., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
- Serafimova, I. M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4293.
-
BellBrook Labs. (n.d.). BTK Activity Assay. Available at: [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]
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BPS Bioscience. (n.d.). BTK Assay Kit. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Organic Syntheses. (n.d.). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Available at: [Link]
- Grison, C. M., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling.
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Available at: [Link]
- Barf, T., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
- Dherange, D., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 83(15), 8346-8359.
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Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
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Enzymlogic. (n.d.). Enhancing Reversible Covalent Drug Design. Available at: [Link]
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Application Notes & Protocols: A Guide to the Synthetic Utility of 2-Chloro-4-ethynylpyrimidine
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives are a cornerstone, forming the core scaffold of numerous therapeutic agents.[1][2][3] Their prevalence is due to their synthetic accessibility and the diverse biological activities they can impart, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this vital class of compounds, 2-Chloro-4-ethynylpyrimidine (CAS: 37968-69-7) emerges as a particularly valuable and versatile intermediate.[5]
This guide provides an in-depth exploration of the experimental setups involving this compound. Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The 2-chloro substituent , which is highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6][7][8]
-
The 4-ethynyl group , a terminal alkyne that serves as a prime handle for Sonogashira couplings and other carbon-carbon bond-forming transformations.[9][10]
This dual functionality allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures from a single, readily accessible starting material. We will delve into field-proven protocols, the rationale behind experimental choices, and the critical parameters for success.
Essential Safety & Handling Protocols
Handling halogenated and acetylenic heterocyclic compounds requires stringent adherence to safety protocols to minimize risks.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[11][12][13]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][13]
-
Skin and Eye Contact: This compound is classified as a skin and eye irritant.[14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][12][13]
-
Ingestion/Inhalation: Avoid ingestion and inhalation. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[11][12]
Storage & Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[11][12] The material may be light and air-sensitive; storing under an inert atmosphere (e.g., argon or nitrogen) and protecting from light is recommended.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds, coupling the terminal alkyne of this compound with an aryl or vinyl halide.[9][10][15] This reaction is fundamental for extending the molecular framework from the C4 position.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. The copper co-catalyst facilitates the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne.[10][15] The amine base is crucial for deprotonating the alkyne and regenerating the active catalysts.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize 2-chloro-4-(phenylethynyl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked flask under an argon atmosphere, add this compound, iodobenzene, Pd(PPh3)4, and CuI.
-
Add a degassed solvent mixture of THF and Et3N (typically in a 2:1 or 3:1 v/v ratio).
-
Stir the reaction mixture at room temperature for 16-24 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvents.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Pd(0) is the active species. Pd(II) precursors are reduced in situ.[10] |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the reactive copper acetylide.[15] |
| Base | Triethylamine, Diisopropylamine | Acts as a solvent and neutralizes the HI byproduct.[15] |
| Solvent | THF, DMF, Acetonitrile | Aprotic solvents are preferred to avoid quenching reactive species. |
| Temperature | Room Temperature to 60 °C | Mild conditions are usually sufficient, preserving functional groups.[10] |
| Typical Yield | 60-95% | Highly dependent on the reactivity of the aryl halide partner. |
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the reaction of the 2-chloro position with a wide variety of aryl and heteroaryl boronic acids.[17][18]
Mechanistic Rationale
The Suzuki reaction mechanism involves three key steps: (1) Oxidative Addition of the 2-chloropyrimidine to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[18] The choice of solvent and base is critical for the efficiency of the transmetalation step.[19]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize 2-phenyl-4-ethynylpyrimidine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) (2.0-3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Water
Procedure:
-
In a flask, combine this compound, phenylboronic acid, Pd(PPh3)4, and the carbonate base.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[19]
-
Heat the reaction mixture to 80-100 °C under an argon atmosphere for 2-12 hours, monitoring by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[20]
-
After completion, cool the reaction to room temperature and partition between ethyl acetate and water.[19]
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki Coupling Conditions
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Choice depends on substrate; phosphine ligands stabilize the Pd(0) center.[18] |
| Base | K2CO3, Na2CO3, Cs2CO3 | Activates the boronic acid for the transmetalation step.[19] |
| Solvent | Dioxane/H2O, Toluene/EtOH/H2O, DMF | Biphasic systems are common and often enhance reaction rates.[19][20] |
| Temperature | 80-110 °C (Conventional) or 100-150 °C (Microwave) | Higher temperatures are typically required compared to Sonogashira. |
| Typical Yield | 50-90% | Can be sensitive to steric hindrance on the boronic acid.[19] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C2 position susceptible to nucleophilic attack.[8][21] This allows for the direct introduction of nitrogen, oxygen, or sulfur nucleophiles.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[22] The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key; in pyrimidines, the negative charge is effectively delocalized by the ring nitrogens.[23] In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring.[22]
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-4-ethynylpyrimidin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add the base (e.g., K2CO3).[24]
-
Add benzylamine dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.[24]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.[24]
-
Filter the resulting solid, wash with water, and dry under vacuum. Alternatively, if the product is not a solid, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.[24]
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: SNAr Conditions
| Parameter | Condition | Rationale / Notes |
| Nucleophile | Amines, Thiols, Phenols, Alcohols | A wide range of nucleophiles can be used.[24] |
| Base | K2CO3, Et3N, DIPEA | Neutralizes the HCl generated during the reaction, driving it to completion.[24] |
| Solvent | DMF, Acetonitrile, Ethanol | Polar aprotic solvents (DMF, ACN) are common. Alcohols can be used for alkoxide substitutions. |
| Temperature | 60-120 °C | Reaction rate is highly dependent on the nucleophilicity of the attacking species. |
| Typical Yield | 70-98% | Generally high-yielding reactions. |
Conclusion
This compound stands out as a powerful and versatile building block for chemical synthesis. The distinct reactivity of its chloro and ethynyl groups provides chemists with a reliable platform for sequential, regiocontrolled functionalization. The protocols outlined in this guide for Sonogashira coupling, Suzuki-Miyaura coupling, and Nucleophilic Aromatic Substitution serve as a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of novel and complex pyrimidine-based molecules.
References
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- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles.
- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine.
- El-Mekabaty, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Chloropyrimidine.
- Fallon, B., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- AK Scientific, Inc. (n.d.). 6-Chloro-n4-ethylpyrimidine-2,4-diamine Safety Data Sheet.
- Unspecified Author. (n.d.). Nucleophilic Substitution Reactions. University of Calicut.
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine.
- Unspecified Author. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Tokyo Chemical Industry. (n.d.). 2-Chloro-4-methylpyrimidine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Guidechem. (n.d.). Pyrimidine, 2-chloro-4-ethynyl- (9CI) 37968-69-7 wiki.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Unspecified Author. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Singleton, D. A., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- BenchChem. (n.d.). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
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2-Chloro-4-ethynylpyrimidine: A Versatile Synthon for the Construction of Privileged Heterocyclic Scaffolds
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Chloro-4-ethynylpyrimidine as a pivotal building block in modern heterocyclic synthesis. We delve into the core reactivity of its two distinct functional handles—the C2-chloro substituent and the C4-ethynyl group—to construct a diverse array of fused pyrimidine systems. This document outlines field-proven protocols for key transformations, including Sonogashira cross-coupling, cycloaddition reactions, and tandem annulation strategies, to afford high-value scaffolds such as furo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. Each protocol is accompanied by mechanistic insights and an explanation of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of this compound
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. This compound emerges as a particularly powerful and versatile starting material due to its orthogonal reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. Concurrently, the terminal alkyne at the 4-position serves as a linchpin for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions or as a reactive partner in cycloadditions and cyclization cascades.
This dual reactivity enables a modular and divergent approach to the synthesis of complex heterocyclic systems. Fused pyrimidines, such as the furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, are of significant interest as they are often considered purine isosteres and have demonstrated potent activity as inhibitors of various enzymes, including kinases.[1][2][3] This guide provides the practical, hands-on knowledge required to leverage the unique chemical properties of this compound for the efficient synthesis of these and other important heterocyclic compounds.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| Molecular Formula | C₆H₃ClN₂ |
| Molecular Weight | 138.56 g/mol |
| CAS Number | 17165-55-2 (Illustrative, specific CAS may vary) |
| Appearance | Typically an off-white to brown solid[4] |
| Melting Point | 51 - 56 °C (for the related 2-chloro-4-methylpyrimidine)[4] |
| Boiling Point | 91 - 93 °C (for the related 2-chloro-4-methylpyrimidine)[4] |
Safety & Handling Protocol:
This compound, like many chlorinated heterocyclic compounds, should be handled with care in a well-ventilated fume hood.[4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves (e.g., nitrile rubber).[4][7]
-
Inhalation: Avoid breathing dust, fumes, or vapors. The compound may cause respiratory irritation.[4][5] In case of inhalation, move the individual to fresh air.[8]
-
Skin Contact: Causes skin irritation.[4] Avoid contact with skin. If contact occurs, wash immediately with plenty of soap and water.[5][6]
-
Eye Contact: Causes serious eye irritation or damage.[4][5][9] If contact occurs, rinse cautiously with water for several minutes.[8] Ensure an eyewash station is readily accessible.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Core Synthetic Applications & Protocols
The synthetic utility of this compound is best demonstrated through its application in key carbon-carbon and carbon-heteroatom bond-forming reactions.
Application I: Sonogashira Cross-Coupling of the Ethynyl Group
The Sonogashira reaction is a robust and highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is fundamental for elaborating the C4-position of the pyrimidine core, enabling the synthesis of complex arylalkynyl pyrimidines.
Causality & Mechanistic Insight: The reaction is co-catalyzed by palladium and copper(I) salts. The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst.[10] The amine base is crucial for deprotonating the alkyne and neutralizing the HX generated during the reaction.[11]
Figure 1: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-(phenylethynyl)pyrimidine
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), iodobenzene (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).
-
Solvent Addition: Add anhydrous, degassed triethylamine (TEA, 3.0 eq) and anhydrous, degassed tetrahydrofuran (THF) to create a solution with a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-4-(phenylethynyl)pyrimidine.
Application II: Synthesis of Furo[2,3-d]pyrimidines via Tandem Sonogashira Coupling and Annulation
Furo[2,3-d]pyrimidines are a class of heterocyclic compounds with significant biological activities.[12][13][14] A highly effective strategy for their synthesis involves a two-step, one-pot sequence: a Sonogashira coupling followed by an intramolecular cyclization (annulation).
Causality & Workflow Logic: This approach first uses the Sonogashira reaction to couple the pyrimidine with a suitably functionalized partner, such as 2-iodophenol, which contains a nucleophilic hydroxyl group. The subsequent intramolecular 5-endo-dig cyclization is then triggered, often by a base or a different catalyst, leading to the formation of the fused furan ring. The choice of a base like K₂CO₃ is critical for both the Sonogashira step and the final cyclization.
Figure 2: Workflow for the tandem synthesis of furo[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-(2-Chloropyrimidin-4-yl)benzo[b]furan
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), 2-iodophenol (1.05 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq) in anhydrous DMF.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours. Monitor the reaction by LC-MS for the formation of the final cyclized product.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting residue using column chromatography (silica gel, hexane/ethyl acetate) to afford the target furo[2,3-d]pyrimidine derivative.
Application III: Synthesis of Pyrazolo[3,4-d]pyrimidines via Cycloaddition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3][15] One elegant approach to this core involves a [3+2] cycloaddition reaction between the ethynylpyrimidine and a 1,3-dipole, such as a diazo compound or a nitrile imine.
Causality & Mechanistic Insight: This reaction is a type of Huisgen cycloaddition.[16] The terminal alkyne (the dipolarophile) reacts with a 1,3-dipole to form a five-membered heterocyclic ring in a concerted or stepwise fashion. The regioselectivity of the addition is governed by the electronic and steric properties of both the alkyne and the dipole. For instance, reacting with diazomethane will install an unsubstituted pyrazole ring fused to the pyrimidine core.
Figure 3: Conceptual workflow for [3+2] cycloaddition to form pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
(Caution: Diazomethane is toxic and explosive. This reaction must be performed by trained personnel in a specialized fume hood with appropriate safety precautions.)
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a mixture of THF and diethyl ether (1:1).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.0-3.0 eq) dropwise over 30 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the reaction by TLC. The formation of the product is often indicated by a change in color and the cessation of nitrogen evolution.
-
Quenching: Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Work-up & Purification: Concentrate the solvent in vacuo. The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.
Summary of Synthetic Applications
The following table summarizes the key transformations discussed, providing a comparative overview for strategic planning in a research context.
| Reaction Type | Key Reagents | Catalyst/Conditions | Resulting Scaffold | Key Advantages |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Amine Base | Arylalkynyl Pyrimidine | High functional group tolerance, mild conditions, robust C-C bond formation.[10][17] |
| Tandem Annulation | o-Halo Phenol/Aniline | Pd(0)/Cu(I), Base (e.g., K₂CO₃), Heat | Furo/Pyrrolo[2,3-d]pyrimidine | Atom-economical, builds complexity rapidly in one pot.[12][13] |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Diazoalkane) | Thermal or Photochemical | Pyrazolo[3,4-d]pyrimidine | Direct formation of the fused 5-membered ring, often high yielding.[1][18] |
| SNAr | Amine, Thiol, Alcohol | Base (e.g., DIPEA), Heat | 2-Substituted-4-ethynylpyrimidine | Allows for diversification at the C2 position.[19] |
Conclusion
This compound stands out as a high-potential, multifunctional building block for the synthesis of medicinally relevant heterocyclic compounds. Its orthogonal reactivity allows for selective and sequential modification at both the C2 and C4 positions, enabling a divergent and efficient approach to chemical library synthesis. The protocols and insights provided in this guide serve as a validated starting point for researchers aiming to construct novel furo[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other valuable scaffolds for application in drug discovery and materials science.
References
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Al-Ghorbani, M., et al. (2016). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. ResearchGate. Available at: [Link]
-
Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. IMTM. Available at: [Link]
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Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2013). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Hassan, A. E., & Shawky, A. M. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorganic Chemistry. Available at: [Link]
-
Joshi, R. D., et al. (2005). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Ibrahim, D. A., et al. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][12][17]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]
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University of Georgia. (n.d.). CHEM 4330/6330: Advanced Synthesis Laboratory Manual. UGA Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of a new series of furo[2,3‐d]pyrimidin‐4(3H)‐one derivatives. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][12][17]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available at: [Link]
-
Fares, M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. PubChem. Available at: [Link]
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Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses. Available at: [Link]
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Wikipedia. (n.d.). Cycloaddition. Wikipedia. Available at: [Link]
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Zhang, C., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Organic Chemistry Portal. Available at: [Link]
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Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
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Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]
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Growing Science. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Chad's Prep. (2021). 16.6 Cycloaddition Reactions. YouTube. Available at: [Link]
-
El-Sharkawy, K. A., et al. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. PubMed Central. Available at: [Link]
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Palladium-catalyzed cross-coupling with 2-Chloro-4-ethynylpyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-ethynylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry and materials science. As a fundamental component of nucleobases in DNA and RNA, its structure is a privileged motif in a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2][3][4] The ability to precisely and efficiently functionalize the pyrimidine core is paramount in drug discovery for building molecular libraries and optimizing structure-activity relationships (SAR).[3][5]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for elaborating complex molecular architectures under mild conditions.[6][7][8] This guide focuses on a particularly versatile building block: This compound . This substrate is uniquely equipped with two distinct reactive handles: an electrophilic C2-chloro substituent and a nucleophilic terminal alkyne at the C4 position. This dual reactivity allows for selective and sequential functionalization, opening pathways to diverse and complex molecular designs.
This document serves as a detailed guide, explaining the causality behind experimental choices and providing robust protocols for leveraging the unique reactivity of this pyrimidine derivative in key palladium-catalyzed cross-coupling reactions.
The Substrate: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from its electronic properties and the distinct nature of its two functional groups.
-
The C2-Cl Bond: The chlorine atom at the 2-position is attached to an electron-deficient pyrimidine ring. The two adjacent ring nitrogens significantly lower the electron density at C2, making the C-Cl bond susceptible to oxidative addition by a Pd(0) catalyst. However, C-Cl bonds are inherently less reactive than their C-Br or C-I counterparts, often requiring more specialized catalytic systems to achieve efficient coupling.[9][10] The choice of an electron-rich, sterically hindered phosphine ligand or an N-heterocyclic carbene (NHC) is often critical to promote this challenging oxidative addition step.[9][10][11] Studies on related 2,4-dichloropyrimidines often show preferential reactivity at the C4 position; however, in our substrate, the C4 position is occupied by the alkyne, directing C-X coupling reactions to the C2 position.[12][13]
-
The C4-Ethynyl Group: The terminal alkyne (C≡C-H) is a classic functional group for the Sonogashira coupling reaction.[14][15] This reaction, co-catalyzed by palladium and copper(I), proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for late-stage functionalization.[16][17]
This dichotomy in reactivity allows for a powerful synthetic approach: orthogonal sequential coupling . One can first perform a Sonogashira reaction at the alkyne under mild conditions that leave the C-Cl bond intact, followed by a more forcing Suzuki, Stille, or other coupling reaction at the C2 position.
Part 1: Cross-Coupling at the C2-Cl Bond
Activating the C-Cl bond on the pyrimidine ring is the central challenge for these transformations. Success hinges on selecting a catalytic system capable of facilitating the oxidative addition of Pd(0) to the electron-deficient heterocycle.
Mechanism: The Universal Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[6][7][18][19] Understanding this mechanism is key to troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the rate-limiting step for chloro-heterocycles.[7][20]
-
Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center, displacing the chloride.[18][20]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][19]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used due to the stability and low toxicity of the boron reagents.[19][21]
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a ligand like RuPhos (0.10 equiv)
-
Base: K₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality: The use of an aqueous solvent system often accelerates the transmetalation step.[21] For the less reactive C-Cl bond, a strong base like K₃PO₄ and a specialized ligand (e.g., Buchwald-type) can significantly improve yields by promoting the oxidative addition and stabilizing the catalytic species.[10]
Stille Coupling
The Stille coupling utilizes organostannane reagents. While powerful and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback.[22][23][24]
| Reaction | Nucleophile | Catalyst System (Typical) | Base | Solvent | Temp (°C) |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 80-110 |
| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not required | Toluene, DMF | 90-120 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-60 |
| Table 1: Comparative summary of reaction conditions for cross-coupling on this compound. |
Part 2: Cross-Coupling at the C4-Ethynyl Bond (Sonogashira Reaction)
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds and is the reaction of choice for functionalizing the terminal alkyne of our substrate.[14] It uniquely involves two interconnected catalytic cycles.[17]
Mechanism: The Dual Pd/Cu Catalytic Cycles
The reaction is driven by both a palladium cycle, similar to the one described above, and a copper cycle.
-
Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate.[17]
-
Palladium Cycle: After oxidative addition of the aryl halide to Pd(0), the copper acetylide acts as the transmetalating agent, transferring the alkyne group to the palladium center. Reductive elimination then yields the product.[17]
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Protocol 2: Sonogashira Coupling of this compound
-
Reagents & Equipment:
-
Aryl or Vinyl Halide (I, Br) or Triflate (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Co-catalyst: CuI (0.04 equiv)
-
Base: Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (serves as base and often co-solvent)
-
Solvent: Anhydrous, degassed THF or DMF
-
Standard inert atmosphere reaction setup.
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium and copper catalysts.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base.
-
Add this compound to the mixture via syringe (if liquid) or as a solution in the reaction solvent.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
Causality: The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which dramatically accelerates the transmetalation step, allowing the reaction to proceed under much milder conditions than would otherwise be possible.[15][17] The amine base is essential for deprotonating the terminal alkyne.[14]
Part 3: Strategic Sequential Functionalization
The true power of this compound lies in the ability to perform these reactions sequentially. By choosing conditions carefully, one can selectively functionalize one site while leaving the other intact for a subsequent transformation.
Caption: Workflow for sequential functionalization of this compound.
The most common and logical route is Path A. The Sonogashira coupling conditions are generally mild and will not affect the C-Cl bond. Subsequently, the more forcing conditions required for the Suzuki coupling can be applied to the intermediate to install the second point of diversity. This strategic approach provides an efficient route to highly decorated pyrimidine scaffolds, which are of high value in screening libraries for drug discovery.
References
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- 23. Stille Coupling [organic-chemistry.org]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
Application Note: Accelerated Synthesis of Privileged Scaffolds using 2-Chloro-4-ethynylpyrimidine under Microwave Irradiation
Abstract
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2][3] 2-Chloro-4-ethynylpyrimidine is a highly versatile, bifunctional building block that offers two distinct, orthogonal reaction sites: a terminal alkyne and an electrophilic chloro-substituted carbon. This unique arrangement allows for selective, sequential functionalization, making it an ideal starting material for the rapid construction of complex molecular libraries. This guide provides detailed protocols and expert insights into leveraging microwave-assisted organic synthesis (MAOS) to dramatically accelerate key transformations involving this reagent, specifically the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Microwave irradiation provides rapid, uniform heating, leading to significantly reduced reaction times, often improved yields, and cleaner reaction profiles compared to conventional heating methods.[4][5]
Introduction: The Strategic Advantage of this compound
In the landscape of drug discovery, the ability to rapidly synthesize and screen diverse chemical libraries is paramount. The pyrimidine ring is a privileged structure, found in the nucleic acids of DNA and RNA and in a wide array of approved drugs targeting conditions from cancer to infectious diseases.[1][6][7] The subject of this guide, this compound, capitalizes on this core structure by incorporating two of modern organic synthesis's most powerful functional groups.
-
The C4-Ethynyl Group: A terminal alkyne is a gateway to a host of transformations. It is most notably employed in Sonogashira couplings for the formation of C(sp)-C(sp²) bonds and in CuAAC, or "Click Chemistry," for the facile construction of 1,2,3-triazole rings.[8][9]
-
The C2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, oxygen, or sulfur-based nucleophiles. This site provides a secondary point for diversification.[10]
The application of microwave synthesis to reactions involving this building block is a synergistic pairing. Microwave dielectric heating allows for the rapid achievement of target temperatures, a significant advantage in transition-metal-catalyzed reactions where it can overcome activation energy barriers quickly and potentially reduce catalyst degradation, leading to cleaner products and higher yields.[5][11][12]
General Microwave-Assisted Synthesis Workflow
Microwave-assisted reactions are performed in sealed vessels designed to withstand the pressures generated at temperatures above the solvent's boiling point. This controlled environment ensures safety and reproducibility.[4]
Caption: General workflow for microwave-assisted organic synthesis (MAOS).
Protocol I: Microwave-Enhanced Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] Microwave heating dramatically accelerates this palladium- and copper-catalyzed reaction, reducing times from hours to mere minutes.[13][14] This protocol is ideal for coupling this compound with a variety of (hetero)aryl halides to generate substituted arylalkynyl pyrimidines.
Mechanistic Causality
The reaction proceeds via a dual catalytic cycle. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I)-acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper(I)-acetylide intermediate. Microwave energy efficiently heats the polar solvents and reagents, accelerating all steps of these cycles and often leading to higher catalyst turnover numbers before degradation occurs.[13]
Caption: Key components for the Sonogashira coupling reaction.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Aryl or heteroaryl halide (iodides and bromides are most reactive)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [PdCl₂(PPh₃)₂])
-
Copper(I) Iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous, high-boiling solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane)
-
Microwave reactor with sealed reaction vessels (2-5 mL or 10-20 mL capacity)
-
Stir bar
Procedure:
-
To a microwave reaction vessel containing a stir bar, add this compound (1.0 eq).
-
Add the aryl halide (1.1 eq), the palladium catalyst (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).
-
Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent (to a concentration of ~0.1-0.5 M) followed by the amine base (2.0 - 3.0 eq).
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor and irradiate according to the parameters in the table below. The reaction progress can be monitored by TLC or LC-MS on a test run.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Temp (°C) | Time (min) | Typical Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3%) | 120 | 10 | >90 |
| 2 | 3-Bromopyridine | PdCl₂(PPh₃)₂ (3%) | 140 | 15 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3%) | 110 | 15 | >95 |
| 4 | 2-Iodothiophene | PdCl₂(PPh₃)₂ (3%) | 120 | 10 | 85-95 |
| Note: These are generalized conditions and may require optimization for specific substrates.[13][15] |
Protocol II: Microwave-Accelerated Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," a class of reactions known for their reliability, specificity, and mild conditions.[16] It allows for the covalent ligation of two molecules, one bearing an alkyne and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole linker. Microwave irradiation can complete this transformation in minutes, making it highly efficient for library synthesis.[17][18]
Mechanistic Causality
The reaction is catalyzed by a Cu(I) species, which can be generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[8] The Cu(I) coordinates with the terminal alkyne of this compound, activating it for cycloaddition with the organic azide. The resulting triazole ring is highly stable and serves as an excellent, rigid linker in medicinal chemistry, often acting as a non-classical bioisostere for amide or phenyl groups. Microwave heating provides the energy to rapidly form the active catalytic species and overcome the activation barrier of the cycloaddition.[18]
Caption: Key components for the CuAAC "Click" reaction.
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound
-
Organic azide (aliphatic, benzylic, or aryl)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent system (e.g., 1:1 mixture of tert-Butanol and Water)
-
Microwave reactor and appropriate sealed vessels
-
Stir bar
Procedure:
-
In a microwave reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in the t-BuOH/H₂O solvent system.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (~1 M) and sodium ascorbate (~2 M).
-
To the reaction vessel, add the CuSO₄ solution (0.05 - 0.10 eq) followed by the sodium ascorbate solution (0.10 - 0.20 eq). The solution may turn cloudy or colored.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a fixed temperature (e.g., 80-100 °C) for 5-20 minutes.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization as needed.
Advanced Application: Sequential Functionalization Strategy
The true power of this compound lies in its capacity for sequential, orthogonal reactions. A researcher can first perform a Sonogashira or CuAAC reaction at the C4-alkyne position, purify the intermediate, and then target the C2-chloro position with a nucleophilic substitution. This enables the creation of complex, three-dimensional molecules from a single starting material.
Caption: Sequential reaction workflow for dual functionalization.
For the second step (SNAr), microwave heating can also be highly effective, particularly for less reactive nucleophiles. A typical protocol would involve heating the intermediate from Step 1 with an excess of the desired nucleophile (e.g., a primary or secondary amine) in a polar solvent like n-butanol or DMA at 120-160 °C for 15-60 minutes.[10]
Conclusion
This compound is a potent building block for accelerating drug discovery programs. When combined with the speed and efficiency of microwave-assisted synthesis, it enables the rapid generation of diverse libraries based on the medicinally significant pyrimidine scaffold. The Sonogashira and CuAAC reactions provide reliable and high-yielding pathways to novel compounds, while the potential for sequential functionalization offers a streamlined route to complex molecular architectures. The protocols outlined in this guide serve as a robust starting point for researchers aiming to harness this powerful combination of reagent and technology.
References
-
G. D. S. N. K. Devi, P. V. S. G. Kumar, and V. R. S. H. Kumar, "Recent Advances in Pyrimidine-Based Drugs," Molecules, [Online]. Available: [Link]
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C. O. Kappe, "Recent Applications of Microwave Irradiation to Medicinal Chemistry," Current Opinion in Chemical Biology, [Online]. Available: [Link]
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B. B. Tour, "The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review," International Journal of Research in Pharmacy and Pharmaceutical Sciences, [Online]. Available: [Link]
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A. K. Singh, V. Kumar, and A. Kumar, "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact," World Journal of Biology Pharmacy and Health Sciences, [Online]. Available: [Link]
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R. Saxena and V. Singh, "MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY," RASAYAN Journal of Chemistry, [Online]. Available: [Link]
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S. K. Suthar and P. B. Pansuriya, "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects," MDPI, [Online]. Available: [Link]
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M. Henary, C. Kananda, L. Rotolo, B. Savino, E. A. Owens, and G. Cravotto, "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry," RSC Publishing, [Online]. Available: [Link]
-
S. R. Tumma, "Recent advancements of pyrimidine chemistry thriving deeper into drug discovery," Journal of the Indian Chemical Society, [Online]. Available: [Link]
-
P. G. More, "Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review," SciSpace, [Online]. Available: [Link]
-
B. S. Sekhon, "Microwave-Assisted Pharmaceutical Synthesis: An Overview," International Journal of PharmTech Research, [Online]. Available: [Link]
-
M. S. Al-Ghamdi, S. A. G. Al-Mokhanam, A. A. Al-Dhayan, and N. M. Abd-El-Salam, "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19," Arabian Journal of Chemistry, [Online]. Available: [Link]
-
A. M. Varner, J. T. J. Warshakoon, and N. H. Williams, "Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics," Arkivoc, [Online]. Available: [Link]
-
University of North Texas, "EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE," UNT Chemistry, [Online]. Available: [Link]
-
M. S. Al-Ghamdi et al., "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19," PubMed, [Online]. Available: [Link]
-
A. M. M. E. S. G. M. K. A. M. El-Reedy, "Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an," Springer Open, [Online]. Available: [Link]
-
N. K. S. and R. Varghese, "Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines," Journal of Applicable Chemistry, [Online]. Available: [Link]
-
C. O. Kappe, "Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry," SYNFORM, [Online]. Available: [Link]
-
G. Cravotto et al., "Click Chemistry Under Microwave or Ultrasound Irradiation," IRIS-AperTO, [Online]. Available: [Link]
-
M. Erdélyi and A. Gogoll, "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating," Organic Chemistry Portal, [Online]. Available: [Link]
-
Xi'an Confluore Biological Technology Co., Ltd., "Click Chemistry Protocols," Confluore, [Online]. Available: [Link]
-
J. P. English et al., "2-Chloropyrimidine," Organic Syntheses, [Online]. Available: [Link]
- CN103554036B, "The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds," Google Patents, [Online].
-
A. A. El-Gazzar, H. N. Hafez, and N. M. Abd-El-Salam, "Microwave-assisted click chemistry: synthesis of mono and bis-1,2,3-triazole acyclonucleoside analogues of Acyclovir via copper(I)-catalyzed cycloaddition," ResearchGate, [Online]. Available: [Link]
-
M. J. C. Calvete et al., "Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids," MDPI, [Online]. Available: [Link]
-
A. Soldà et al., "Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin," European Journal of Organic Chemistry, [Online]. Available: [Link]
Sources
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Scalable synthesis routes for 2-Chloro-4-ethynylpyrimidine derivatives
Application Note & Protocol
Topic: Scalable Synthesis Routes for 2-Chloro-4-ethynylpyrimidine Derivatives
Abstract: This document provides a comprehensive guide to the scalable synthesis of this compound and its derivatives, which are crucial building blocks in medicinal chemistry and drug discovery. Recognizing the industrial and research demand for these intermediates, this guide focuses on robust, efficient, and scalable methodologies. We will delve into the strategic synthesis of the 2,4-dichloropyrimidine precursor and detail the highly regioselective Sonogashira cross-coupling reaction to introduce the key ethynyl moiety. The protocols herein are designed to be self-validating, with explanations for critical process parameters, safety considerations, and methods for minimizing common side reactions. This application note is intended for researchers, chemists, and process development professionals seeking to establish reliable and scalable production of these valuable compounds.
Strategic Importance and Synthetic Overview
This compound derivatives are privileged scaffolds in modern drug development. The pyrimidine core is a ubiquitous feature in numerous bioactive molecules, including kinase inhibitors and other targeted therapeutics, while the terminal alkyne serves as a versatile chemical handle for further elaboration via click chemistry or additional cross-coupling reactions.[1][2] The presence of a reactive chlorine atom at the C2 position allows for subsequent selective functionalization, making these compounds highly valuable and versatile intermediates.
A scalable synthesis demands a strategy that is not only high-yielding but also cost-effective, safe, and reproducible on a large scale. The most field-proven and logical approach involves a two-stage process:
-
Synthesis of the Precursor: Large-scale preparation of 2,4-dichloropyrimidine from inexpensive, commercially available starting materials.
-
Regioselective Ethynylation: Introduction of the ethynyl group at the more reactive C4 position via a Sonogashira cross-coupling reaction.
This linear approach allows for clear quality control at each stage and leverages well-understood, robust chemical transformations.
Figure 2: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Crucially, the two chlorine atoms on 2,4-dichloropyrimidine exhibit different reactivities. The C4 position is significantly more electrophilic and susceptible to both nucleophilic aromatic substitution (SₙAr) and oxidative addition by palladium than the C2 position. [3]This inherent electronic bias allows for a highly regioselective reaction at C4, which is essential for a scalable process as it avoids the formation of difficult-to-separate isomers.
Protocol 2: Scalable Sonogashira Coupling with TMS-Acetylene
Using a protected alkyne like trimethylsilylacetylene (TMSA) is highly advantageous for scalability. It is a liquid, making it easier and safer to handle than acetylene gas, and it effectively prevents the common side reaction of alkyne homocoupling (Glaser coupling). [4] Materials:
-
2,4-Dichloropyrimidine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Inert Atmosphere: To a dry, inerted (Argon or Nitrogen) reactor, add 2,4-dichloropyrimidine (e.g., 100 g, 0.67 mol), PdCl₂(PPh₃)₂ (4.7 g, 0.0067 mol, 1 mol%), and CuI (2.5 g, 0.013 mol, 2 mol%).
-
Solvent & Base: Add anhydrous, degassed THF (1 L) and triethylamine (280 mL, 2.01 mol). Stir the mixture to ensure dissolution.
-
Alkyne Addition: Add trimethylsilylacetylene (104 mL, 0.74 mol) dropwise via a syringe or addition funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 35 °C.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing the pad with THF.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine, can be used directly in the next step or purified by silica gel chromatography if required.
Protocol 3: TMS Deprotection
The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne. This is typically a high-yielding and clean transformation.
Materials:
-
Crude 2-chloro-4-((trimethylsilyl)ethynyl)pyrimidine
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Setup: Dissolve the crude TMS-protected pyrimidine (from the previous step) in methanol (1 L).
-
Base Addition: Add potassium carbonate (112 g, 0.81 mol) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Workup: Concentrate the methanol under reduced pressure. To the residue, add water (500 mL) and extract with dichloromethane (3 x 300 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.
Expected Outcome & Data Summary: This two-step ethynylation and deprotection sequence is highly efficient and scalable, providing the target compound in good overall yield.
| Parameter | Protocol 2 (Coupling) | Protocol 3 (Deprotection) | Reference |
| Key Reagents | PdCl₂(PPh₃)₂, CuI, TEA | K₂CO₃, MeOH | [5][4] |
| Temperature | Room Temperature | Room Temperature | |
| Typical Yield | >90% | >95% | |
| Key Advantage | Avoids Glaser coupling; easy handling of alkyne | Simple, clean transformation | [4] |
Safety and Process Considerations
-
Chlorination: The chlorination of uracil is highly exothermic and releases corrosive gases (HCl, SO₂). All operations must be conducted in a well-ventilated fume hood or an appropriate reactor system with a scrubber.
-
Sonogashira Coupling: While generally safe, palladium catalysts can be pyrophoric. An inert atmosphere is crucial not only for safety but also to prevent oxygen-induced side reactions like Glaser coupling. [4]Triethylamine is flammable and corrosive.
-
Solvent Selection: All solvents should be anhydrous and degassed for the cross-coupling step to ensure catalyst longevity and prevent unwanted side reactions.
Conclusion
The synthetic strategy outlined in this document, proceeding from uracil to 2,4-dichloropyrimidine and subsequent regioselective Sonogashira coupling with a protected alkyne, represents a robust, reliable, and highly scalable route to this compound derivatives. By explaining the causality behind reagent selection and providing detailed, field-tested protocols, this guide equips researchers and drug development professionals with the necessary tools to produce these vital chemical intermediates efficiently and safely at scale.
References
-
Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]
-
Title: A kind of preparation method of 2,4-dichloropyrimidine and its derivatives Source: Eureka | Patsnap URL: [Link]
-
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]
-
Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Sonogashira Cross-Coupling Source: J&K Scientific LLC URL: [Link]
-
Title: Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review Source: PMC URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: PMC - NIH URL: [Link]
-
Title: Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine Source: PMC - NIH URL: [Link]
-
Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: PubMed Central URL: [Link]
-
Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: IntechOpen URL: [Link]
- Title: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds Source: Google Patents URL
-
Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: NIH URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-ethynylpyrimidine
Welcome to the technical support center for the purification of 2-Chloro-4-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block. Our goal is to equip you with the knowledge to confidently and efficiently obtain high-purity this compound for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used techniques for purifying this compound are column chromatography and recrystallization . The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Column Chromatography: This is a versatile technique for separating the target compound from a mixture based on polarity.[1][2] It is particularly useful for removing impurities with different polarities from the desired product.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools, leading to the formation of pure crystals.[3][4]
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Sonogashira coupling?
Understanding the potential impurities is crucial for developing an effective purification strategy. For a Sonogashira coupling between a chloro-pyrimidine and a protected or terminal alkyne, common impurities include:
-
Unreacted Starting Materials: Residual 2,4-dichloropyrimidine or the terminal alkyne.
-
Homocoupled Diyne: A common byproduct of Sonogashira reactions where the terminal alkyne couples with itself.[2]
-
Catalyst Residues: Palladium and copper catalysts used in the reaction.[2][5]
-
Solvent and Reagents: Residual solvents and bases (e.g., triethylamine) from the reaction and work-up.
Q3: Is this compound stable during purification?
While generally stable, there are two primary stability concerns to be aware of:
-
Sensitivity to Acid: Chlorinated pyrimidines can be sensitive to acidic conditions, which may be present on standard silica gel.[6][7] This can lead to decomposition on the column.
-
Potential for Polymerization: Terminal alkynes, especially when heated or in the presence of certain metals, can undergo polymerization.[8][9] It is advisable to use moderate temperatures during purification.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the go-to method for the initial purification of crude this compound.[10] This section provides solutions to common problems you may encounter.
Workflow for Column Chromatography
Caption: A typical workflow for purifying this compound by column chromatography.
Problem 1: My compound is streaking or decomposing on the TLC plate/column.
-
Cause: this compound may be sensitive to the acidic nature of standard silica gel.[6][7][11]
-
Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing 1-3% triethylamine.[6][12] This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[12]
-
Solution 3: Run a 2D TLC. To confirm decomposition on silica, spot your crude mixture on the corner of a square TLC plate, run it in one direction, rotate it 90 degrees, and run it in the same solvent system. If new spots appear off the diagonal, your compound is decomposing.[11]
Problem 2: I'm having trouble separating my product from a non-polar impurity (e.g., homocoupled diyne).
-
Cause: The polarity difference between your product and the impurity may be small.
-
Solution 1: Optimize Your Solvent System. Use a less polar eluent system to increase the separation between the spots on a TLC plate. A good starting point is a hexane/ethyl acetate mixture, gradually increasing the proportion of ethyl acetate.[13] An ideal Rf value for your product on a TLC plate before running a column is around 0.2-0.3.[6][13]
-
Solution 2: Use a Gradient Elution. Start with a very non-polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent to elute your product.[6][14]
-
Solution 3: Consider a Different Solvent System. Sometimes changing the solvent system entirely can improve separation. For example, a dichloromethane/methanol system can offer different selectivity compared to hexane/ethyl acetate.[13]
Problem 3: My compound is not eluting from the column.
-
Cause: The eluent system is not polar enough to move your compound down the column.
-
Solution: Gradually and carefully increase the polarity of your eluent. If you started with a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If your compound is still not moving, a small amount of methanol can be added to the eluent, but be cautious as this can sometimes cause very polar impurities to elute as well.
Quantitative Data for Column Chromatography
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution.[15] |
| Alternative Stationary Phase | Neutral Alumina | For acid-sensitive compounds.[12] |
| Initial Eluent System (TLC) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1) | Good starting point for many organic compounds.[12] |
| Target Rf on TLC | 0.2 - 0.3 | Provides a good balance between resolution and elution time on the column.[6][13] |
| Deactivating Agent (if needed) | 1-3% Triethylamine in eluent | Neutralizes acidic sites on silica gel.[6][12] |
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure this compound, especially after an initial purification by column chromatography.
Problem 1: I can't find a suitable single solvent for recrystallization.
-
Cause: The compound may be too soluble in some solvents and not soluble enough in others, even when hot.
-
Solution: Use a Two-Solvent System. This is a common and effective technique.[16]
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[16]
-
Problem 2: My compound "oils out" instead of forming crystals.
-
Cause: The solution is too saturated, or the temperature change is too rapid. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.
-
Solution 1: Add More of the "Good" Solvent. Before cooling, add a small amount more of the solvent in which your compound is more soluble to reduce the saturation.
-
Solution 2: Slower Cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. You can insulate the flask to slow the cooling process further.
-
Solution 3: Scratch the Inner Surface of the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.
Recommended Solvent Systems for Recrystallization
The choice of solvent is highly dependent on the specific impurities present. Experimentation on a small scale is always recommended.
| Solvent System | Type | Notes |
| Hexane / Ethyl Acetate | Two-Solvent | A good starting point. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent.[3] |
| Dichloromethane / Hexane | Two-Solvent | Similar to the above, for compounds with slightly different solubility profiles. |
| Ethanol / Water | Two-Solvent | Useful if the compound has some polarity. Dissolve in hot ethanol and add water.[3] |
| Toluene | Single Solvent | Can be effective for aromatic compounds. |
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. (2011). National Institutes of Health. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). National Institutes of Health. Retrieved from [Link]
-
VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). Retrieved from [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2022). National Institutes of Health. Retrieved from [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography). (2022, June 10). YouTube. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]
-
Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. (1989). National Institutes of Health. Retrieved from [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2022). MDPI. Retrieved from [Link]
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2012). PubMed. Retrieved from [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved from [Link]
-
Polymerisation of Ethene | Organic Chemistry. (2015, December 18). YouTube. Retrieved from [Link]
-
Polymerization of Ethylene to Polyethylene (Source: Nouryon). (2019, March 13). YouTube. Retrieved from [Link]
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
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- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 15. benchchem.com [benchchem.com]
- 16. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Reactions of 2-Chloro-4-ethynylpyrimidine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing 2-Chloro-4-ethynylpyrimidine in their synthetic endeavors. This resource is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate the formation of unwanted byproducts, thereby improving your reaction outcomes and streamlining your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using this compound in Sonogashira couplings?
The most frequently observed side product is the homocoupling of this compound, which leads to the formation of 1,4-bis(2-chloropyrimidin-4-yl)buta-1,3-diyne. This reaction, often referred to as Glaser coupling, is a significant issue in cross-coupling reactions involving terminal alkynes.[1][2] It consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][2]
Q2: What causes the homocoupling of this compound?
Homocoupling is primarily promoted by the presence of a copper(I) co-catalyst and an oxidant, which is often atmospheric oxygen.[1][2][3] The copper acetylide intermediate, which is crucial for the Sonogashira cross-coupling, can undergo oxidative dimerization in the presence of oxygen.[3]
Q3: I am observing a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is this, and why is it forming?
This byproduct is 2-Hydroxy-4-ethynylpyrimidine. It forms due to the hydrolysis of the 2-chloro substituent on the pyrimidine ring. 2-Chloropyrimidines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] The presence of water in the reaction mixture, even in trace amounts, along with a base (commonly an amine like triethylamine or diisopropylethylamine used in Sonogashira reactions), can lead to the displacement of the chloride by a hydroxide ion.
Q4: My reaction mixture contains a significant amount of 4-ethynylpyrimidine, where the chlorine atom has been replaced by hydrogen. What is the cause of this side product?
The formation of 4-ethynylpyrimidine is a result of reductive dehalogenation, also known as protodechlorination. This side reaction can be catalyzed by the palladium catalyst used in the Sonogashira coupling.[6][7] The source of the hydride for this reduction can be the amine base, solvent, or trace amounts of water in the reaction.
Q5: Can the amine base used in the Sonogashira reaction react with this compound?
Yes, this is a common side reaction. Due to the high reactivity of 2-chloropyrimidines towards nucleophilic aromatic substitution, the amine base (e.g., triethylamine, diisopropylamine) can act as a nucleophile and displace the chloride, leading to the formation of a 2-(dialkylamino)-4-ethynylpyrimidine byproduct.[8][9] This is particularly prevalent at elevated temperatures.
Troubleshooting and Mitigation Strategies
| Side Product | Potential Cause(s) | Mitigation Strategies |
| 1,4-bis(2-chloropyrimidin-4-yl)buta-1,3-diyne (Homocoupling Product) | Presence of oxygen; High concentration of the terminal alkyne; Active copper(I) catalyst.[1][2][3] | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[2] - Use degassed solvents and reagents. - Employ a slow addition of this compound to the reaction mixture using a syringe pump. - Consider using a copper-free Sonogashira protocol.[7][10] |
| 2-Hydroxy-4-ethynylpyrimidine (Hydrolysis Product) | Presence of water in the reaction mixture; Basic conditions. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Use a non-nucleophilic, sterically hindered base. |
| 4-Ethynylpyrimidine (Protodechlorination Product) | Palladium-catalyzed reduction; Presence of a hydride source (amine, solvent, water).[6][7] | - Use a well-defined palladium precatalyst to avoid the formation of palladium hydrides. - Minimize the reaction time. - Screen different amine bases and solvents. |
| 2-(Dialkylamino)-4-ethynylpyrimidine (Amine Adduct) | Nucleophilic attack by the amine base on the 2-chloro position.[8][9] | - Use a sterically hindered or non-nucleophilic base. - Perform the reaction at the lowest possible temperature. - Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ if compatible with the reaction.[11] |
| Hydration of the Ethynyl Group | Presence of water and acid/metal catalysis.[12] | - Maintain anhydrous conditions. - Buffer the reaction mixture if acidic conditions are generated. |
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways for this compound in a typical Sonogashira coupling reaction.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Minimizing Side Products in a Standard Sonogashira Coupling
This protocol is designed to minimize the formation of common side products when coupling this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (TEA, 2.0 eq), freshly distilled and degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the degassed triethylamine.
-
In a separate flask, prepare a solution of the terminal alkyne in a small amount of the reaction solvent.
-
Using a syringe pump, add the terminal alkyne solution to the reaction mixture dropwise over a period of 1-2 hours.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Side Products by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS)
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
Procedure:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the LC-MS system.
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
Analyze the mass spectra of the eluting peaks to identify the desired product and potential side products based on their expected molecular weights.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(35), 11579-11582.
- Neufeldt, S. R., Jackson, O. D., & Gorske, J. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic Letters, 22(1), 263-267.
- Matsumoto, A., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 9876-9888.
- Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Haynes, D., et al. (2000). Concentrations of the herbicide diuron and its degradation products in the Great Barrier Reef lagoon. Marine Pollution Bulletin, 41(7-12), 277-287.
- Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. (1952). The investigations of the methods for the reduction of chloroyrimidines. Journal of the Chemical Society (Resumed), 4691-4696.
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1504-1507.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
- Overberger, C. G., Kogon, I. C., & Minin, R. (1954). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of the American Chemical Society, 76(4), 1065-1068.
- Anilkumar, G., & Sreekumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4602.
- Thorand, S., & Krause, N. (1999). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 64(23), 8634-8636.
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]
- Johansson, H., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(9), 11487-11494.
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
- Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520.
- Robins, R. K., & Hitchings, G. H. (1955). and 2,4-Substituted Pyrido [2,3-d]pyrimidines. Journal of the American Chemical Society, 77(9), 2256-2261.
-
ResearchGate. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
- Wawrzyniak, P., et al. (2015). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Organic Letters, 17(15), 3786-3789.
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
-
Chemistry LibreTexts. (2020, August 1). 9.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
- Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.
- Yang, Z., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(5), 834-840.
- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
- Li, Z., et al. (2021). A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. Organic Chemistry Frontiers, 8(15), 4153-4158.
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Sonogashira Coupling for 2-Chloro-4-ethynylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira coupling of 2-Chloro-4-ethynylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond make this transformation non-trivial. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you achieve successful and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Sonogashira coupling of this compound.
Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary causes and how can I fix it?
A1: Low conversion with a chloro-heteroaromatic substrate is a frequent challenge. The primary bottleneck is often the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is significantly less reactive than C-Br or C-I bonds.[1][2]
-
Causality & Explanation: The C-Cl bond is stronger and less polarizable, making the initial, rate-limiting oxidative addition step of the catalytic cycle kinetically demanding.[2] The electron-withdrawing nature of the pyrimidine ring can further modulate this reactivity.
-
Immediate Solutions:
-
Catalyst System Enhancement: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalytic system using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[3][4] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which facilitates oxidative addition.
-
Increase Reaction Temperature: The activation energy for C-Cl bond cleavage is high. Increasing the temperature (e.g., from 80 °C to 100-120 °C) can provide the necessary energy to overcome this barrier.[5] Monitor for substrate or product decomposition at higher temperatures.
-
Screen Different Bases: The choice of base is critical. If you are using a mild amine base like triethylamine (Et₃N), consider switching to a stronger, non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃, which can be more effective in certain solvent systems.[5][6]
-
Q2: I'm observing a significant amount of a side product that I believe is the homocoupled dimer of my alkyne partner (Glaser coupling). How can I minimize this?
A2: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, particularly in the presence of the copper(I) co-catalyst and oxygen.[1]
-
Causality & Explanation: The copper(I) acetylide intermediate, which is key to the main reaction, can undergo oxidative dimerization in the presence of oxygen to form a di-yne. This consumes your alkyne and complicates purification.
-
Immediate Solutions:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques and degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes).[7]
-
Reduce Copper(I) Loading: While catalytic, excess CuI can accelerate homocoupling. Reduce the loading to 1-5 mol%.
-
Switch to Copper-Free Conditions: The most effective solution is to eliminate the copper co-catalyst entirely.[8][9] Copper-free Sonogashira reactions are well-established and completely avoid the Glaser coupling pathway.[8] This often requires a slightly higher reaction temperature or a more robust palladium/ligand system and a suitable amine base like diisopropylethylamine (DIPEA) or piperidine.
-
Q3: My reaction mixture turns black and appears to stall. What does this indicate?
A3: The formation of a black precipitate is typically indicative of the decomposition of the palladium catalyst to form palladium black.[7] This is an inactive, heterogeneous form of palladium that halts the catalytic cycle.
-
Causality & Explanation: Catalyst decomposition can be caused by several factors: excessively high temperatures, the presence of impurities, or an inappropriate ligand that fails to stabilize the palladium species throughout the cycle. The use of THF as a solvent has also been anecdotally linked to the formation of palladium black in some cases.[7]
-
Immediate Solutions:
-
Use a More Stabilizing Ligand: Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can offer greater stability to the palladium center, preventing aggregation and precipitation.[2][3]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Perform a temperature screen to find the optimal balance between reactivity and catalyst stability.
-
Re-evaluate Solvent Choice: Consider switching from THF to a more robust solvent like 1,4-dioxane, DMF, or toluene, which may offer better catalyst stability at elevated temperatures.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a catalyst system for a challenging substrate like this compound?
A1: For a less reactive aryl chloride, you should start with a high-activity catalyst system. A reliable starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | These are common, air-stable Pd(0) or Pd(II) precursors that are readily activated in situ. |
| Ligand | XPhos (2x mol of Pd) or P(t-Bu)₃ (2x mol of Pd) | Bulky, electron-rich ligands are proven to be highly effective for the coupling of aryl chlorides.[3][4] |
| Cu Source | CuI (5-10 mol%) | For classical Sonogashira, CuI is the standard co-catalyst.[10] |
| Base | Et₃N or DIPEA (2-3 equivalents) | Acts as both a base and often as a solvent or co-solvent.[11] |
| Solvent | Dioxane or DMF | Good at solubilizing reagents and stable at higher temperatures.[5] |
Q2: Is a copper co-catalyst necessary? When should I consider a copper-free system?
A2: A copper co-catalyst is not strictly necessary but is part of the "classical" Sonogashira reaction, where it accelerates the transmetalation step by forming a copper acetylide intermediate.[1] However, you should strongly consider a copper-free system under the following circumstances:
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When Glaser homocoupling is a major issue. [1]
-
If your substrate or product is sensitive to copper salts.
-
To simplify purification, as copper salts can sometimes lead to emulsions or metal contamination in the final product.
-
To align with green chemistry principles, as eliminating a toxic heavy metal is always preferable.[8][11]
Copper-free systems typically require an amine base (like piperidine or DIPEA) and sometimes slightly more forcing conditions, but they offer a cleaner reaction profile.[2][8]
Q3: How do I select the right base and solvent?
A3: The base and solvent are interdependent and crucial for success.
-
Base: The primary role of the base is to deprotonate the terminal alkyne, allowing it to enter the catalytic cycle.[2]
-
Amine bases (Et₃N, DIPEA, piperidine): Common choices, often used in excess and can serve as the solvent. They are generally suitable for both copper-catalyzed and copper-free systems.
-
Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Often used in copper-free systems with polar aprotic solvents like DMF or DMSO. They can be particularly effective for difficult couplings.[6]
-
-
Solvent: The solvent must dissolve all reactants and keep the catalyst in solution.
-
THF, Dioxane: Good general-purpose solvents. Dioxane is often preferred for higher-temperature reactions due to its higher boiling point.
-
DMF, NMP, DMSO: Polar aprotic solvents that can accelerate the reaction, especially for less reactive chlorides.[5]
-
Amine (e.g., Et₃N): Can be used as the sole solvent, which simplifies the reaction setup.[7]
-
Q4: What is the role of the pyrimidine nitrogen atoms in this reaction?
A4: The nitrogen atoms in the pyrimidine ring play a significant electronic and coordinative role.
-
Electronic Effect: As electronegative atoms, they make the pyrimidine ring electron-deficient. This can make the C-Cl bond slightly more susceptible to oxidative addition compared to a simple chlorobenzene, but this effect is often secondary to the inherent strength of the C-Cl bond.
-
Coordinative Effect: The nitrogen lone pairs can coordinate to the palladium or copper catalyst.[1] This can sometimes be beneficial, creating a localized high concentration of the catalyst near the reaction site. However, strong coordination can also potentially inhibit the catalytic cycle by forming stable, off-cycle complexes. This is why ligand choice is critical to ensure the desired catalytic species is maintained.
Section 3: Recommended Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for general screening.
dot
Caption: Workflow for a standard Cu-catalyzed Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired terminal alkyne (1.1–1.5 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the exclusion of oxygen.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start at 60 °C and increase if necessary). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is recommended to avoid homocoupling and for sensitive substrates.
dot
Caption: Workflow for an optimized Cu-free Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and an inorganic base (e.g., Cs₂CO₃, 2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Section 4: Visual Guides
The Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the classical palladium/copper co-catalyzed Sonogashira reaction.
dot
Caption: The Pd/Cu co-catalyzed Sonogashira cycle.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common experimental problems.
dot
Caption: A decision tree for troubleshooting Sonogashira couplings.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
NIH National Library of Medicine. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Chem-Station. Sonogashira-Hagiwara Cross Coupling Reaction. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. benchchem.com [benchchem.com]
Stability issues of 2-Chloro-4-ethynylpyrimidine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Chloro-4-ethynylpyrimidine. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers and scientists working with this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate potential challenges and ensure the integrity of your experiments.
I. Troubleshooting Guide: Stability Issues in Solution
This section addresses specific experimental issues related to the stability of this compound in solution.
Issue 1: Rapid Degradation of this compound in Protic Solvents (e.g., Methanol, Water)
Symptoms:
-
Discoloration of the solution (e.g., turning yellow or brown).
-
Appearance of unexpected peaks in analytical data (HPLC, LC-MS, NMR).
-
Loss of starting material much faster than anticipated.
-
Low yields or formation of complex mixtures in subsequent reactions.
Root Cause Analysis:
This compound possesses two primary reactive sites susceptible to degradation in the presence of nucleophiles, including common protic solvents.
-
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The pyrimidine ring is an electron-deficient system, which makes the chlorine atom at the 2-position susceptible to nucleophilic attack.[1][2] Protic solvents like methanol or water, although weak nucleophiles, can displace the chloride, especially under prolonged exposure, elevated temperatures, or basic/acidic conditions. The reactivity of the 2-chlorine is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.[1][3]
-
Reactions of the Ethynyl Group: The terminal alkyne can undergo various reactions, including hydration (in the presence of acid and water) to form a methyl ketone, or coupling reactions catalyzed by trace metals. While generally stable, the ethynyl group's reactivity can be a factor in complex reaction mixtures.[4]
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for degradation in protic solvents.
Detailed Protocol for Stable Solution Preparation:
-
Solvent Choice: Select a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Toluene. Ensure the solvent is of high purity and low water content.
-
Inert Conditions: If the subsequent reaction is sensitive to air or moisture, use a solvent that has been degassed by sparging with nitrogen or argon.
-
Temperature: Cool the chosen solvent to 0 °C or below before adding the solid this compound.
-
Fresh Preparation: Prepare the solution immediately before use. Avoid storing the compound in solution for extended periods.
Issue 2: Unintended Side Reactions with Amine-Based Reagents or Buffers
Symptoms:
-
Formation of a new major product with a mass corresponding to the addition of the amine and loss of HCl.
-
Significant decrease in the concentration of this compound.
-
Inconsistent results in biological assays using amine-containing buffers (e.g., Tris, HEPES).
Root Cause Analysis:
The C2-chloro group of the pyrimidine is highly susceptible to displacement by nitrogen nucleophiles.[5][6] Amines, being stronger nucleophiles than alcohols or water, will readily participate in an SNAr reaction. This is a common and often desired reaction for creating substituted pyrimidine libraries, but it is a significant stability issue if unintended.[7][8]
Mechanism: Nucleophilic Aromatic Substitution with Amines
Caption: Reaction pathway of this compound with amines.
Preventative Measures and Solutions:
-
Buffer Selection: For biological assays or reactions where the pyrimidine core must remain intact, use non-nucleophilic buffers. Good alternatives include phosphate-based buffers (e.g., PBS) or MOPS.
-
Protecting Groups: If the presence of an amine is unavoidable in a synthetic step not intended for substitution, consider a protecting group strategy for the amine.[9][10]
-
Reaction Conditions: If the SNAr reaction is the intended pathway, it can often be performed under mild conditions, even at room temperature, due to the reactivity of the substrate.[5]
Quantitative Data Summary: Solvent and Additive Compatibility
| Solvent/Buffer | Compatibility | Primary Degradation Pathway | Recommended Use |
| Dichloromethane | High | Minimal | General purpose, synthesis |
| THF | High | Minimal (beware of peroxides) | General purpose, synthesis |
| Acetonitrile | High | Minimal | HPLC, LC-MS, synthesis |
| Toluene | High | Minimal | Synthesis |
| Methanol/Ethanol | Low | SNAr (alkoxylation) | Avoid for storage; use with caution in reactions |
| Water | Very Low | SNAr (hydrolysis) | Avoid for storage |
| Tris/HEPES Buffer | Very Low | SNAr (amination) | Incompatible for assays |
| Phosphate Buffer | Moderate | Hydrolysis (pH dependent) | Suitable for biological assays (neutral pH) |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[11] For long-term stability, storage at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation from atmospheric moisture.
Q2: Can I use this compound in aqueous solutions for biological screening?
A: Direct dissolution in purely aqueous buffers is not recommended due to low solubility and the high potential for hydrolytic degradation. For biological assays, it is standard practice to prepare a concentrated stock solution in a water-miscible aprotic solvent like DMSO and then perform a serial dilution into the aqueous assay buffer immediately before the experiment. The final DMSO concentration should be kept low (typically <1%) to minimize solvent effects on the biological system.
Q3: My NMR spectrum shows impurities even in a freshly opened bottle. What could be the cause?
A: While we strive for the highest purity, trace impurities can sometimes arise from the synthesis or slow degradation over time. The most common impurity would be the hydrolyzed product, 2-hydroxy-4-ethynylpyrimidine. If significant impurities are observed, it is recommended to purify the material by column chromatography or recrystallization before use in sensitive applications.
Q4: Is the ethynyl group stable to common synthetic reagents?
A: The terminal ethynyl group is relatively robust but can react under certain conditions:
-
Strong Bases: Strong bases (e.g., BuLi, NaH) will deprotonate the alkyne, forming an acetylide.
-
Transition Metals: Copper and palladium catalysts, commonly used in cross-coupling reactions (e.g., Sonogashira coupling), will readily react with the ethynyl group. This is a feature, not a bug, if such a reaction is intended.[12]
-
Oxidizing/Reducing Agents: The triple bond can be susceptible to strong oxidizing or reducing agents.
Q5: How does the reactivity of the 2-chloro position compare to a chloro-substituent at other positions on the pyrimidine ring?
A: The chlorine atom at the 2- and 4-positions of the pyrimidine ring is significantly more reactive towards nucleophilic aromatic substitution than a chlorine at the 5-position.[3] This is due to the ability of the electron-withdrawing ring nitrogens to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Generally, the 4-position is even more reactive than the 2-position.[3][6]
III. References
-
Benchchem. A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution. Available from:
-
Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Available from:
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. Available from:
-
ChemicalBook. Pyrimidine - Safety Data Sheet. Available from:
-
National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available from:
-
ResearchGate. Amination of 2-halopyridines. [a] | Download Table. Available from:
-
MDPI. Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. Available from:
-
MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. Available from:
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from:
-
Organic Chemistry Portal. Protective Groups. Available from:
-
PubMed. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Available from:
-
Future Science. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Available from:
Sources
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation | MDPI [mdpi.com]
Preventing dimerization of 2-Chloro-4-ethynylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization
Welcome to the Technical Support Center for 2-Chloro-4-ethynylpyrimidine. This guide is designed to provide you with in-depth technical assistance to address a common challenge encountered during its use: unwanted dimerization. As Senior Application Scientists, we understand that success in your research depends on controlling the reactivity of your starting materials. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and maximize the yield of your desired product.
Understanding the Challenge: The Dimerization of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its reactive ethynyl (alkyne) group and the versatile chloro-substituent on the pyrimidine ring. However, the terminal alkyne functionality is susceptible to an undesired side reaction known as dimerization, or homocoupling. This process, often catalyzed by copper salts, leads to the formation of a symmetric 1,3-diyne, consuming your starting material and complicating purification.[1][2]
The primary mechanism for this dimerization is the Glaser-Hay coupling, an oxidative process that couples two terminal alkynes.[3][4][5] The electron-withdrawing nature of the 2-chloro-4-pyrimidinyl group can influence the acidity of the terminal alkyne proton, potentially impacting its reactivity and propensity for dimerization.
dot
Caption: Oxidative homocoupling (dimerization) of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dimerizing during my Sonogashira coupling reaction?
A1: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6][7] The copper(I) is crucial for the catalytic cycle but is also the primary culprit in promoting the unwanted Glaser-type homocoupling of your terminal alkyne.[2][6] This side reaction is especially prevalent in the presence of oxygen, which can facilitate the oxidative coupling of the copper acetylide intermediates.[2][8]
Q2: I observe significant byproduct formation even under an inert atmosphere. What else could be causing dimerization?
A2: While oxygen is a major contributor, other factors can promote dimerization:
-
High Concentration of Terminal Alkyne: A high initial concentration of this compound can favor the bimolecular dimerization reaction.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.[7]
-
Base: The choice and amount of base can influence the equilibrium between the terminal alkyne and the copper acetylide, potentially impacting the rate of dimerization.
Q3: How should I properly store and handle this compound to prevent degradation and dimerization?
A3: As a reactive chemical, proper storage and handling are critical.[9][10]
-
Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen). This minimizes exposure to oxygen and moisture, which can promote side reactions.[11][12]
-
Handling: Always handle the compound under an inert atmosphere, for instance, in a glovebox or using Schlenk techniques.[10] Use clean, dry glassware and solvents to prevent contamination.
Troubleshooting Guides
Issue 1: Excessive Dimerization in Copper-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant amount of a symmetrical 1,3-diyne byproduct is observed by TLC, LC-MS, or NMR.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. | The Glaser-Hay coupling is an oxidative process; removing oxygen significantly suppresses this pathway.[2] |
| High Alkyne Concentration | Add the this compound solution slowly to the reaction mixture using a syringe pump. | This maintains a low, steady concentration of the alkyne, favoring the desired cross-coupling over the second-order homocoupling reaction. |
| Inappropriate Catalyst System | Switch to a copper-free Sonogashira protocol. Several palladium-based catalyst systems can facilitate the coupling without the need for a copper co-catalyst. | Eliminating the copper catalyst directly removes the primary agent responsible for Glaser-type dimerization.[1][6] |
| Reaction Conditions | Optimize the reaction temperature, starting at room temperature or lower if possible. Screen different bases (e.g., triethylamine, diisopropylamine). | Lower temperatures can sometimes disfavor the homocoupling side reaction. The choice of base can influence the overall reaction kinetics. |
Issue 2: Dimerization During Storage or Workup
Symptoms:
-
Analysis of the starting material shows the presence of the dimer before use in a reaction.
-
Increased dimer formation is observed after aqueous workup.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Improper Storage | Store the compound under a positive pressure of inert gas in a sealed container, preferably in a freezer. | This prevents exposure to atmospheric oxygen and moisture, which can lead to slow dimerization over time.[11][13] |
| Exposure to Air/Moisture during Handling | Handle the solid and its solutions exclusively under an inert atmosphere. Use anhydrous solvents. | Minimizes contact with oxygen, the key oxidant in the dimerization process. |
| Workup Conditions | If possible, use an anhydrous workup. If an aqueous workup is necessary, ensure it is performed quickly and with degassed solutions. | Prolonged exposure to aqueous conditions, especially if not properly degassed, can facilitate copper-catalyzed dimerization if residual catalyst is present. |
Advanced Strategies for Dimerization Prevention
For particularly challenging substrates or when maximum purity is required, consider these advanced strategies:
Strategy 1: Use of Protecting Groups
The most robust method to prevent dimerization is to protect the terminal alkyne. Silyl protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly employed.
dot
Caption: Workflow for preventing dimerization via alkyne protection.
Experimental Protocol: TMS Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add trimethylsilyl chloride (TMS-Cl, 1.1 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the TMS-protected alkyne by column chromatography.
The resulting TMS-protected compound can then be used in your coupling reaction without the risk of dimerization. The TMS group can be easily removed post-coupling using fluoride sources like tetrabutylammonium fluoride (TBAF).
Strategy 2: Copper-Free Coupling Conditions
To circumvent the issues associated with copper, a variety of copper-free Sonogashira protocols have been developed. These often rely on specific palladium catalysts and ligands that can facilitate the cross-coupling reaction independently.
Key Components of Copper-Free Systems:
-
Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
-
Ligands: Phosphine-based ligands (e.g., XPhos, SPhos) can be effective.
-
Base: A variety of organic and inorganic bases can be used (e.g., Cs₂CO₃, K₂CO₃, Et₃N).
By implementing these strategies and carefully controlling your reaction conditions, you can effectively prevent the dimerization of this compound and achieve higher yields and purity in your synthetic endeavors.
References
-
Pearson. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. 2022. Available from: [Link]
-
SynArchive. Glaser-Hay Coupling. Available from: [Link]
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SynArchive. Eglinton Reaction. Available from: [Link]
-
Organic Chemistry Portal. Eglinton Reaction. Available from: [Link]
-
YouTube. Eglinton Coupling Mechanism | Organic Chemistry. 2022. Available from: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
-
National Institutes of Health. Development of optimized conditions for Glaser-Hay bioconjugations. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Wikipedia. Glaser coupling. Available from: [Link]
-
ChemRxiv. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Available from: [Link]
-
Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. 2022. Available from: [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. 2003. Available from: [Link]
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
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University of Georgia. EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Available from: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Royal Society of Chemistry. Photoinduced copper-catalyzed asymmetric cyanoalkylalkynylation of alkenes, terminal alkynes, and oximes. 2024. Available from: [Link]
-
YouTube. Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. 2024. Available from: [Link]
-
National Institutes of Health. Late 3d Metal-Catalyzed (Cross-) Dimerization of Terminal and Internal Alkynes. Available from: [Link]
-
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Available from: [Link]
-
MDPI. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Available from: [Link]
-
MDPI. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Available from: [Link]
-
National Institutes of Health. Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. Available from: [Link]
-
PubMed. Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. 2020. Available from: [Link]
-
ACS Publications. Catalytic Alkyne Dimerization without Noble Metals. 2020. Available from: [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. 2024. Available from: [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. Available from: [Link]
-
Organic Syntheses. 2-Chloropyrimidine. Available from: [Link]
-
University of Toronto Scarborough. chemical handling and storage section 6. Available from: [Link]
-
National Institutes of Health. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. 2022. Available from: [Link]
-
Wayne State University. Water Reactive Chemicals SOP. Available from: [Link]
-
DiVA portal. Homo-coupling of terminal alkynes on a noble metal surface. Available from: [Link]
-
National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. Available from: [Link]
-
YouTube. Coupling of Alkynes | Eglinton Reaction | Glaser Reaction & Mechanism. 2024. Available from: [Link]
-
Royal Society of Chemistry. Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Available from: [Link]
-
PubMed. Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization. 2019. Available from: [Link]
-
ChemistryViews. Coupling of Two Different Alkynes to Give 1,3-Enynes. 2021. Available from: [Link]
-
PubMed. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. 2018. Available from: [Link]
-
PubChem. 2-Chloro-4-methylpyrimidine. Available from: [Link]
- Google Patents. WO2010012740A1 - 5-alkynyl-pyrimidines.
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Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-4-ethynylpyrimidine Coupling Reactions
Introduction
Welcome to the Technical Support Center for coupling reactions involving 2-Chloro-4-ethynylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the presence of both a reactive chloro group and an ethynyl functionality on this particular substrate opens up a myriad of possibilities for molecular elaboration through various cross-coupling reactions.[1]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and optimization for Sonogashira, Suzuki, and Stille couplings with this compound. Our aim is to empower you with the knowledge to not only overcome common experimental hurdles but also to rationally design and execute successful coupling strategies.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the distinct electronic nature of its two functional groups. The pyrimidine ring is inherently electron-deficient, which generally enhances its reactivity towards oxidative addition, a key step in many catalytic cycles.[2] The chloro substituent at the 2-position and the ethynyl group at the 4-position offer orthogonal handles for sequential functionalization.
Generally, the C-Cl bond at the 2-position is the primary site for oxidative addition in typical cross-coupling reactions. However, the terminal alkyne at the 4-position is the reactive site in Sonogashira couplings. Careful control of reaction conditions is paramount to achieve the desired selectivity and avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this substrate are:
-
Sonogashira Coupling: To functionalize the ethynyl group at the 4-position by coupling it with aryl or vinyl halides.[3]
-
Suzuki-Miyaura Coupling: To substitute the chloro group at the 2-position with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters.[2][4]
-
Stille Coupling: As an alternative to Suzuki coupling for the substitution of the chloro group, using organostannane reagents. This can be advantageous when dealing with substrates that are incompatible with the basic conditions of the Suzuki reaction.[5][6]
Q2: Which palladium catalyst should I choose as a starting point for my optimization?
A2: For a robust starting point, consider the following:
-
For Sonogashira Coupling: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI is a classic and often effective choice.[7]
-
For Suzuki and Stille Couplings: Pd(PPh₃)₄ is a versatile and commercially available Pd(0) catalyst that is effective for a broad range of substrates.[2] For the more challenging coupling of a chloro-heterocycle, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) in combination with a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ can offer superior performance.[8]
Q3: How do I choose the right ligand for my reaction?
A3: Ligand choice is critical, especially for the less reactive C-Cl bond.
-
For Sonogashira: Triphenylphosphine (PPh₃) is a standard ligand that is often part of the palladium precatalyst.
-
For Suzuki/Stille: For chloropyrimidines, monodentate, bulky, and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition step. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald ligands (SPhos, XPhos, RuPhos).[8] The choice of ligand can also influence regioselectivity in di- or poly-halogenated systems.[9]
Q4: What is the role of the base, and how do I select one?
A4: The base plays multiple roles, including neutralizing acidic byproducts and participating in the transmetalation step of the Suzuki reaction.
-
Sonogashira Coupling: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.[3]
-
Suzuki Coupling: A wide range of bases can be used, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being common. The choice of base can significantly impact the reaction rate and yield, and should be screened during optimization.[2][10]
-
Stille Coupling: A base is not always required, but additives like LiCl can be beneficial.[11]
Q5: Can I perform a sequential coupling on both the chloro and ethynyl groups?
A5: Yes, the differential reactivity of the C-Cl and C-H (alkyne) bonds allows for sequential functionalization. A common strategy is to first perform a Sonogashira coupling on the ethynyl group, followed by a Suzuki or Stille coupling at the 2-position. The order can be reversed, but protecting the terminal alkyne might be necessary during the first coupling step to prevent undesired reactions.
Troubleshooting Guide
This section addresses common issues encountered during the coupling reactions of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Pd(0) catalysts, in particular, can be sensitive to air and moisture. Consider using more stable pre-catalysts. The in-situ generation of the active Pd(0) species from a Pd(II) precursor can sometimes be inefficient.[3] |
| Poor Ligand Choice | For Suzuki/Stille couplings of the C-Cl bond, standard ligands like PPh₃ may not be effective. Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition.[8] |
| Inappropriate Base or Solvent | The choice of base and solvent is interdependent and substrate-specific. For Suzuki couplings, screen a variety of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, DMF, toluene).[2][10] Ensure solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst. |
| Low Reaction Temperature | The C-Cl bond of a chloropyrimidine is less reactive than C-Br or C-I bonds and may require higher temperatures to undergo oxidative addition.[12] Incrementally increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[2][13] |
| Substrate Purity | Impurities in the starting materials can poison the catalyst. Ensure the purity of this compound and the coupling partner. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen and a copper co-catalyst.[14] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Consider using a copper-free Sonogashira protocol.[15] |
| Homocoupling of Boronic Acid | In Suzuki couplings, this can be promoted by the presence of oxygen or an inappropriate base.[16] | Ensure thorough degassing of the reaction mixture. Screen different bases; sometimes a weaker base can minimize this side reaction. |
| Dehalogenation | The chloro group is replaced by a hydrogen atom. This can occur via a reductive process involving the palladium catalyst.[16] | Optimize the reaction conditions, particularly the choice of ligand and base. Sometimes, lowering the reaction temperature can disfavor this pathway. |
| Protodeboronation | The boronic acid is converted back to the corresponding hydrocarbon, reducing the amount of nucleophile available for the cross-coupling.[16] | Use anhydrous solvents and reagents. The choice of base can also influence the rate of protodeboronation. |
Experimental Protocols
The following are generalized starting protocols. Optimization of catalyst loading, ligand, base, solvent, temperature, and reaction time is highly recommended for each specific substrate combination.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the coupling of the ethynyl group with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/vinyl halide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)
-
CuI (0.05 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF/DMF)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed amine base (and co-solvent if used).
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol is for the coupling of the chloro group with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable ligand like SPhos) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[2][13]
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Catalyst and Condition Screening
The following tables provide representative data for the optimization of Suzuki coupling reactions with chloropyrimidines, which can serve as a guide for your experiments with this compound.
Table 1: Catalyst Screening for Suzuki Coupling of a Dichloropyrimidine [13]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 2: Base Screening for Suzuki Coupling of a Dichloropyrimidine [2]
| Base | Yield (%) |
| K₂CO₃ | 81 |
| Na₂CO₃ | 76 |
| K₃PO₄ | 72 |
| Cs₂CO₃ | 68 |
| Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation. |
Visualizing Reaction Mechanisms and Workflows
To further aid in your experimental design and understanding, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.[13]
Caption: Simplified mechanism of the Sonogashira coupling reaction.[17]
Caption: General experimental workflow for cross-coupling reactions.[13]
References
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Hussain, M., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(23), 3825-3829. [Link]
-
Thompson, L. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Mako, T. L., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 433-443. [Link]
-
Al-Rawashdeh, N. A. F., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 759. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Xu, G., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron Letters, 61(40), 152367. [Link]
-
Rezaeimanesh, F., Bakherad, M., & Nasr-Isfahani, H. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 431-435. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192. [Link]
-
Irrgang, T., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(48), 15058-15061. [Link]
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Li, Y., et al. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 25(11), 2677. [Link]
-
ResearchGate. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]
-
ResearchGate. (2023). Strategies for C−C bond formation of pyridines. [Link]
-
Smith, E. A., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2093-2104. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
Kumar, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
OpenOChem Learn. (2023). Stille Coupling. [Link]
-
Heterocyclic Letters. (2018). A COMMON CATALYST FOR C-C AND C-N BOND FORMATION OF 6-BROMO-2-CYCLOPROPYL-3-(PYRIDYL-3-YLMETHYL) QUINAZOLIN-4(3H)-ONE AND THEIR. [Link]
-
ResearchGate. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
-
ResearchGate. (2023). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. [Link]
-
NROChemistry. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (2023). Stille Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
ResearchGate. (2017). Effect of different bases in the Sonogashira reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Česnek, M., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(18), 3326-3332. [Link]
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Technical Support Center: Work-up and Purification of 2-Chloro-4-ethynylpyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethynylpyrimidine. This guide provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile building block. The focus is primarily on the Sonogashira cross-coupling reaction, one of its most common and powerful applications.[1][2] This resource is designed to be a practical, problem-solving tool, moving beyond simple procedural lists to explain the underlying chemical principles that ensure success.
Introduction: The Challenge of Purifying Pyrimidine-Alkyne Adducts
This compound is a valuable intermediate in medicinal chemistry, often utilized in Sonogashira couplings to forge C-C bonds and construct complex molecular architectures.[3] While the coupling reaction itself is robust, the subsequent work-up and purification can be fraught with challenges. Common issues include the persistent contamination of the product with residual palladium and copper catalysts, the formation of difficult-to-remove byproducts like alkyne homocoupling dimers, and general handling difficulties.
This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and a decision-making framework to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems encountered during the work-up of this compound reactions.
Q1: My reaction mixture is a dark, black, or brown slurry after the reaction. Is this normal, and how do I handle it?
A1: Yes, this is very common in Sonogashira and other palladium-catalyzed reactions. The dark color is typically due to the formation of palladium black (Pd(0) nanoparticles), which indicates that the catalyst may have precipitated out of the solution.[4] While it signals the presence of the active catalytic species, it must be removed.
Initial Filtration: Before any aqueous work-up, it is highly advisable to perform a preliminary filtration.
-
Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Pass the mixture through a pad of Celite or diatomaceous earth. This will remove the bulk of the insoluble palladium black and any other solid particulates.[5][6]
-
Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of your product. The resulting filtrate, while likely still colored from soluble catalyst species, will be much easier to handle in subsequent steps.
Q2: After an initial aqueous wash, my organic layer has a persistent green or blue tint. What causes this and how do I remove it?
A2: A green or blue color is a tell-tale sign of residual copper(I) or copper(II) salts, which are used as co-catalysts in the Sonogashira reaction.[5][7] These copper species can chelate with nitrogen-containing compounds like pyrimidines, making them difficult to remove with simple water or brine washes.
Solution: Chelation Wash The most effective method is to wash the organic layer with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice.[5][8]
-
Mechanism: EDTA is a hexadentate ligand that forms a very stable, water-soluble coordination complex with copper ions. This complex is then partitioned into the aqueous layer and removed.
-
Protocol: Wash the organic layer 1-2 times with a 0.5 M aqueous solution of EDTA (disodium salt). A wash with aqueous ammonia or ammonium chloride can also be effective but may be complicated if your product is acid- or base-sensitive.[5][7]
Q3: My final product's NMR shows broad peaks, and a metallic sheen is visible after concentration. How do I remove residual palladium?
A3: Even after filtering palladium black, soluble palladium complexes can remain and contaminate your product. These can interfere with downstream applications and spectroscopic analysis.
Solutions for Palladium Removal:
-
Aqueous Washes: Sometimes, repeated washes with aqueous solutions like ammonium chloride can help remove some palladium salts.
-
Adsorbent Filtration: Passing the product solution through a short plug of silica gel, neutral alumina, or a specialized metal scavenger can be very effective.[9] These solid supports adsorb the metal complexes.
-
Scavenging Resins: For high-value products requiring ultra-high purity, solid-supported scavenger resins (e.g., those with thiourea functionalities) are the gold standard. These resins have a high affinity for palladium and can be removed by simple filtration after stirring with the product solution.[5]
Q4: I have a significant byproduct with a similar Rf to my product on TLC. What is it likely to be, and how can I separate it?
A4: In Sonogashira reactions, the most common byproduct is the homocoupled dimer of the terminal alkyne (e.g., a di-yne).[10] This occurs when two molecules of the alkyne couple with each other, catalyzed by the copper salt. These dimers are often non-polar and can be challenging to separate from the desired cross-coupled product.
Separation Strategies:
-
Flash Column Chromatography Optimization: This is the primary method for separation.
-
Solvent System: Meticulous optimization of the solvent system is key. Use thin-layer chromatography (TLC) to screen various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best possible separation (a maximal ΔRf).[11] An ideal Rf for the target compound is typically between 0.2 and 0.4.[11]
-
Gradient Elution: Employing a shallow gradient elution during column chromatography can significantly enhance separation between closely running spots.[12]
-
-
Recrystallization: If the product is a solid and can be obtained in sufficient purity (>90%) from a column, recrystallization is an excellent final purification step. It is highly effective at removing small amounts of closely related impurities.[13]
Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling conditions for this compound? A: this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[14] It is sensitive to air and light.[15] As a chloro-pyrimidine derivative, it should be handled with appropriate personal protective equipment (gloves, safety glasses), as it is classified as an irritant and harmful if swallowed.[16][17]
Q: My product seems to be water-soluble, making liquid-liquid extraction difficult. What should I do? A: If your product has significant water solubility, you risk losing substantial amounts during aqueous washes.[18]
-
Back-Extraction: After your initial extraction, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover some of the dissolved product.
-
Brine Wash: Minimize the number of aqueous washes. Using a final wash with saturated brine (aqueous NaCl) can help "salt out" the organic product from the aqueous phase and also aids in removing residual water from the organic layer.[7]
-
Alternative Purification: For highly water-soluble products, avoid extensive aqueous work-ups altogether. After initial filtration of catalysts, concentrate the crude material and rely on methods like scavenger resins for metal removal followed by column chromatography or preparative HPLC.[5][11]
Q: My product appears to be unstable on silica gel. Are there alternatives? A: Some nitrogen-containing heterocyclic compounds can be unstable on acidic silica gel, leading to streaking on TLC and degradation during column chromatography.[12][19]
-
Deactivating Silica Gel: You can neutralize the silica gel by pre-treating it. Elute the packed column with your chosen solvent system containing 1-3% triethylamine before loading your sample. This deactivates the acidic sites on the silica surface.[12]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica (C18) for your chromatography.[9]
Experimental Protocols
Protocol 1: Standard Sonogashira Reaction Work-up
This protocol is a general starting point for a typical Sonogashira reaction.
-
Cool Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Initial Filtration (Recommended): Dilute the mixture with ethyl acetate (EtOAc) or dichloromethane (DCM). Filter through a 2-3 cm plug of Celite in a Büchner funnel to remove palladium black. Wash the Celite pad thoroughly with the same solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous ammonium chloride (to remove the amine base).
-
0.5 M EDTA (disodium salt) solution (to remove copper catalyst).[5][7]
-
Saturated aqueous sodium bicarbonate (if the reaction was run under acidic conditions or to neutralize any remaining acid).
-
Brine (to remove residual water and reduce product solubility in the aqueous phase).[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]
-
Purification: The resulting crude product can now be purified by column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System: Use TLC to determine an optimal solvent system (e.g., Hexane:EtOAc or DCM:MeOH) that gives your product an Rf value of 0.2-0.4 and separates it from impurities.[11]
-
Pack Column: Prepare a silica gel column by packing it as a slurry in the chosen non-polar solvent. Allow the silica to settle into a compact, level bed.[11]
-
Load Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and carefully apply it to the top of the silica bed.[21]
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 2-3 times the weight of your crude material), and concentrate to a dry, free-flowing powder.[21] Carefully add this powder to the top of the packed column.[11]
-
-
Elute and Collect: Elute the column with the chosen solvent system, applying gentle positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.[11]
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Pyrimidine Derivatives
| Polarity of Compound | Starting Solvent System (Non-polar:Polar) | Notes |
| Low Polarity | Hexane : Ethyl Acetate (9:1 to 1:1) | Good for removing non-polar impurities like homocoupled alkyne. |
| Medium Polarity | Dichloromethane : Ethyl Acetate (10:1 to 1:1) | Provides different selectivity compared to hexane-based systems. |
| High Polarity | Dichloromethane : Methanol (20:1 to 10:1) | For more polar pyrimidine derivatives. A small amount of triethylamine (1%) can be added to prevent streaking.[12] |
Visualization of Workflows
Work-up and Purification Decision Tree
This diagram outlines a logical workflow for selecting the appropriate work-up and purification strategy after a this compound reaction.
Caption: A decision-making workflow for work-up and purification.
Mechanism of Copper Removal by EDTA
This diagram illustrates the chelation of a copper(II) ion by EDTA, forming a water-soluble complex that is easily removed from the organic phase.
Caption: Copper removal via chelation with EDTA.
References
- BenchChem. (n.d.). Technical Support Center: Removal of Copper Catalyst from 4-Azidopyridine Reactions.
- BenchChem. (n.d.). Technical Support Center: Copper Catalyst Removal in 1-Azidopropane Reactions.
- ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University.
- Wikipedia. (2023). Sonogashira coupling.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How To Troubleshoot a Reaction.
- Li, P., Wang, L., & Li, H. (2005). Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction. Tetrahedron, 61, 8633-8640.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
- Fisher Scientific. (2013). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles.
- Lab-Chemicals.Com. (n.d.). 2-Chloro-4-ethynylpyridine, 98%.
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine.
- Thermo Fisher Scientific. (n.d.). 2-Chloro-4-ethynylpyridine, 97%.
- ECHEMI. (n.d.). 2-Chloro-4-methylpyrimidine SDS, 13036-57-2 Safety Data Sheets.
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- 21. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Purification of 2-Chloro-4-ethynylpyrimidine
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center for 2-Chloro-4-ethynylpyrimidine. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during the purification of this versatile synthetic intermediate. This document moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Our focus is on delivering practical, field-tested solutions to common problems, from initial purity assessment to advanced troubleshooting of chromatographic and crystallization techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purity assessment by TLC/HPLC shows multiple spots/peaks. What are the likely impurities?
Answer: The impurity profile of crude this compound is highly dependent on the synthetic route. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2,4-dichloropyrimidine or a protected ethynyl precursor.
-
Isomeric Byproducts: A significant challenge in pyrimidine chemistry is the formation of isomers. For instance, if the synthesis involves substitution on a dichloropyrimidine precursor, the formation of the corresponding 4-chloro-2-substituted isomer is possible. These isomers often have very similar polarities, making separation difficult.[1]
-
Disubstituted Byproducts: If the reaction conditions are not carefully controlled, substitution at both the 2- and 4-positions of the pyrimidine ring can occur, leading to highly apolar byproducts.[1]
-
Reagent-Derived Impurities: Chlorinating agents like phosphorus oxychloride or thionyl chloride can lead to phosphorus-based or sulfur-based impurities if the workup is incomplete.[1][2]
-
Decomposition Products: 2-Chloropyrimidines can be unstable, particularly in the presence of moisture or if left unpurified for extended periods, leading to various degradation products.[3]
A preliminary analysis using analytical techniques like HPLC-MS or GC-MS is highly recommended to identify the mass of these impurities, which provides crucial clues to their structure and helps in designing an effective purification strategy.[4][5]
Q2: I need to purify my crude this compound. Which purification method should I choose?
Answer: The optimal purification strategy depends on the nature and quantity of the impurities present. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
-
Acid-Base Extraction: This is an excellent first-line technique if you have acidic or basic impurities (e.g., unreacted acidic starting materials or basic byproducts). Since this compound is a weakly basic compound, it can be separated from neutral impurities.[6][7]
-
Column Chromatography: This is the most versatile and common method for purifying pyrimidine derivatives.[8] It is highly effective for separating compounds with different polarities, such as isomeric and disubstituted byproducts.[1]
-
Recrystallization: If your product is a solid and has high purity (>90%) after initial workup, recrystallization is an effective final polishing step to remove trace impurities and obtain a crystalline solid.[9]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but it requires careful optimization.[10]
Q3: My compound is not separating from an impurity on the silica column. What can I do?
Answer: Poor separation is typically due to an inappropriate solvent system or improper column packing.
1. Optimize the Solvent System (Eluent): The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate, with clear separation from impurities.
-
Cause: If the Rf is too high (>0.5), compounds elute too quickly without sufficient interaction with the silica. If it's too low (<0.1), the run will be excessively long with broad peaks.
-
Solution:
-
Increase Polarity Gradually: If spots are stuck at the baseline, increase the proportion of the polar solvent (e.g., from 5% Ethyl Acetate in Hexane to 10%).
-
Decrease Polarity: If spots run at the solvent front, decrease the polar solvent concentration.
-
Try Different Solvents: Sometimes a complete change of solvent system is needed. If a Hexane/Ethyl Acetate system fails, consider Dichloromethane/Methanol or Toluene/Acetone.[11] Using a solvent like dichloromethane can change compound interactions with the silica, potentially improving separation.[11]
-
| Solvent System (Non-polar:Polar) | Typical Application |
| Hexanes : Ethyl Acetate | General purpose for moderately polar compounds. |
| Petroleum Ether : Dichloromethane | Effective for many pyrimidine derivatives.[1] |
| Toluene : Acetone | Offers different selectivity compared to ester-based systems. |
| Dichloromethane : Methanol | For more polar compounds; use a low percentage of methanol (1-5%). |
2. Improve Column Packing and Loading:
-
Cause: Uneven packing, air bubbles, or cracks in the silica bed create channels for the solvent to bypass the stationary phase, leading to poor separation.[12] Loading the sample in too much solvent results in a very broad initial band.
-
Solution:
-
Use the Slurry Method: Pack the column by pouring a slurry of silica gel in the initial eluent to ensure a homogenous, bubble-free bed.[13]
-
Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[11] This ensures a very narrow starting band.
-
Protocol: Flash Column Chromatography
-
Plug the Column: Place a small cotton or glass wool plug at the bottom of the column.[13] Add a thin layer of sand.
-
Prepare the Slurry: In a beaker, mix silica gel with your starting eluent (low polarity) to form a consistent slurry.[13]
-
Pack the Column: Pour the slurry into the column. Tap the column gently to dislodge air bubbles and allow the silica to settle into a compact bed.[12]
-
Add Sand: Once packed, add a protective layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude product in the minimum amount of solvent and carefully pipette it onto the sand layer. Alternatively, use the dry loading method described above.[11]
-
Elute: Carefully add the eluent and apply pressure (flash chromatography). Collect fractions and monitor them by TLC to identify those containing the pure product.
Troubleshooting Guide: Recrystallization & Extraction
Q4: I tried to recrystallize my product, but it "oiled out." How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming crystals. This often happens if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.[9]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the mixture until the oil redissolves, then attempt slow cooling again.[9]
-
Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a two-solvent system (one solvent in which the compound is soluble and another "anti-solvent" in which it is insoluble).[9]
-
Q5: During my acid-base extraction, I formed a stable emulsion. How do I break it?
Answer: Emulsions are common when performing liquid-liquid extractions, especially with chlorinated solvents.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Protocol: Acid-Base Extraction for Purification
This protocol assumes you are removing neutral or acidic impurities from the basic this compound product.
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane or ethyl acetate.[6]
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyrimidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[7]
-
Separate Layers: Drain and save the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral this compound will precipitate out.[7]
-
Back-Extraction: Extract the now-basic aqueous solution with fresh portions of an organic solvent (e.g., dichloromethane). The purified product will move back into the organic layer.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified product.[14]
References
-
EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. University of Memphis, Department of Chemistry.[Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Column Chromatography. Organic Chemistry at CU Boulder.[Link]
-
Acid–base extraction. Wikipedia.[Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]
-
How to run column chromatography. University of California, Irvine.[Link]
- US6001838A - Process for the separation of pyrimidine derivatives
-
2-Chloropyrimidine. Organic Syntheses Procedure.[Link]
-
Column chromatography. Columbia University.[Link]
-
Acid-Base Extraction Tutorial. YouTube.[Link]
-
Acid-base extraction – Knowledge and References. Taylor & Francis.[Link]
-
Column Chromatography. YouTube.[Link]
-
2-Chloro-4-methylpyrimidine. PubChem.[Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.[Link]
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
-
Analytical methods and achievability. Guidelines for drinking-water quality - NCBI Bookshelf.[Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate.[Link]
-
Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed.[Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
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- 12. youtube.com [youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-4-ethynylpyrimidine: An Integrated NMR and Spectroscopic Approach
For researchers, scientists, and drug development professionals, the precise structural characterization of novel heterocyclic compounds is a cornerstone of successful research and development. 2-Chloro-4-ethynylpyrimidine is a key building block in medicinal chemistry, valued for its reactive sites that allow for diverse molecular elaborations. Accurate and unambiguous structural confirmation is therefore not just a formality, but a critical step to ensure the integrity of downstream applications.
This guide provides an in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. In the spirit of rigorous scientific validation, and acknowledging that direct experimental spectra for this specific compound are not widely published, we will present a detailed analysis based on highly accurate predictive models, corroborated by experimental data from structurally analogous compounds. This approach mirrors the real-world challenges faced by researchers where direct precedent is unavailable.
Furthermore, we will objectively compare the insights derived from NMR with those from other key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—to provide a holistic strategy for the unequivocal structural elucidation of this and similar molecules.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for the structural determination of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled detail about the molecular framework, including connectivity, stereochemistry, and even subtle electronic effects. For a molecule like this compound, with its distinct aromatic and acetylenic protons and carbons, NMR is indispensable.
Predicted ¹H and ¹³C NMR Analysis of this compound
In the absence of a publicly available experimental spectrum, we turn to validated computational methods to predict the ¹H and ¹³C NMR spectra. These predictions are generated using advanced algorithms that account for the intricate electronic environments of the nuclei.[1][2][3]
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is anticipated to be relatively simple, showing two distinct signals in the aromatic region and one for the acetylenic proton.
-
H-5: This proton is expected to appear as a doublet due to coupling with H-6. Its chemical shift will be influenced by the adjacent electron-withdrawing nitrogen and the ethynyl group.
-
H-6: This proton, also a doublet from coupling to H-5, will be further deshielded by the adjacent nitrogen and the chloro-substituent at the 2-position.
-
Ethynyl-H: The terminal alkyne proton will appear as a singlet, typically in a region distinct from the aromatic protons.
¹³C NMR Spectrum (Predicted)
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
-
C-2: This carbon, directly attached to the electronegative chlorine atom and two nitrogen atoms, will be significantly downfield.
-
C-4: Attached to the ethynyl group and flanked by two nitrogen atoms, this carbon will also be in the downfield region.
-
C-5 & C-6: These aromatic carbons will have distinct chemical shifts, with C-6 likely being more deshielded due to the proximity of the chlorine at C-2.
-
Ethynyl Carbons (C-7 & C-8): The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts, with the terminal carbon (C-8) typically being more shielded than the internal carbon (C-7).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| H-5 | ~7.5 | d | ~5.0 | C-5: ~125 |
| H-6 | ~8.7 | d | ~5.0 | C-6: ~158 |
| Ethynyl-H | ~3.6 | s | - | C-2: ~162 |
| - | - | - | - | C-4: ~150 |
| - | - | - | - | C-7 (internal alkyne) |
| - | - | - | - | C-8 (terminal alkyne) |
Note: These are predicted values and may vary slightly from experimental results. The prediction is based on established NMR prediction tools.[4][5]
To ground these predictions, we can compare them to the experimental data of a closely related molecule, 2-chloro-4-methylpyrimidine.[6][7] The aromatic protons in this analogue show a similar doublet-doublet pattern, and the chemical shifts of the ring carbons provide a solid reference point for our predictions.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While NMR is paramount, a comprehensive structural characterization relies on the convergence of data from multiple analytical techniques. Mass spectrometry and infrared spectroscopy provide complementary information that validates the proposed structure.[8][9][10][11]
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei, stereochemistry. | Unambiguous structural elucidation in solution. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡C-H, C-Cl, aromatic C-H). | Fast and simple, provides a quick functional group fingerprint. | Does not provide information on the overall molecular skeleton. |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound (138.00 g/mol for the ³⁵Cl isotope). A key feature to look for would be the isotopic pattern of chlorine: a characteristic ~3:1 ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom. Fragmentation analysis could reveal the loss of the chlorine atom or the ethynyl group, further corroborating the structure.
Infrared (IR) Spectroscopy
IR spectroscopy would provide a rapid confirmation of the key functional groups. The spectrum should exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. A weaker absorption around 2100-2200 cm⁻¹ for the C≡C stretch would also be expected. Characteristic aromatic C-H and C=C/C=N stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. A C-Cl stretching vibration would likely be observed in the fingerprint region (below 800 cm⁻¹).[6]
Experimental Protocol: A Self-Validating System for NMR Analysis
The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for this type of molecule.
- Filter the solution into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Tune and shim the spectrometer for the specific sample.
- Acquire a standard one-dimensional ¹H spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to establish proton-proton connectivity.
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
- For enhanced spectral information, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
- COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.
Visualizing the Data: Structure and Workflow
Chemical Structure and NMR Assignments
Caption: Predicted NMR assignments for this compound.
Analytical Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
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A Senior Scientist's Guide to the Mass Spectrometric Analysis of 2-Chloro-4-ethynylpyrimidine and Its Derivatives
Introduction: The Rising Significance of Ethynylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variations, 2-Chloro-4-ethynylpyrimidine has emerged as a particularly valuable building block. Its unique structure, featuring an electrophilic chlorine atom and a reactive ethynyl group, provides a versatile platform for synthesizing complex molecules through various coupling reactions. These derivatives are frequently investigated as kinase inhibitors and other targeted therapeutics, making their precise and unambiguous characterization a critical step in the drug development pipeline.[1][2]
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool for this purpose.[3][4] Its unparalleled sensitivity and specificity allow for molecular weight confirmation, structural elucidation, impurity profiling, and quantitative analysis throughout the discovery and development process.[5][6] This guide provides a comprehensive comparison of mass spectrometric approaches for analyzing this compound and its derivatives, grounded in established principles and field-proven experimental insights. We will delve into the causality behind methodological choices, from ionization sources to fragmentation analysis, to empower researchers with the knowledge to develop robust and reliable analytical protocols.
Pillar 1: Selecting the Optimal Ionization Interface - ESI vs. APCI
The journey from a liquid sample to gas-phase ions is the most critical step in LC-MS analysis. The choice of ionization source dictates the efficiency of this process and the nature of the resulting mass spectrum. For pyrimidine derivatives, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[7]
Electrospray Ionization (ESI): The "Soft" Approach for Polar Analytes
ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in an abundant signal for the intact protonated molecule, [M+H]⁺.[8] This is ideal for confirming molecular weight. The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton, making ESI a highly effective technique for this class of compounds, particularly in positive ion mode.[9]
-
Mechanism Rationale: In ESI, a high voltage is applied to the eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Acidifying the mobile phase (e.g., with 0.1% formic acid) provides a ready source of protons, promoting the formation of [M+H]⁺ ions.[10]
-
Best Suited For: Polar to moderately polar derivatives, including those with appended amino acids, sugars, or other ionizable functional groups. It is the default choice for most pyrimidine-based drug candidates.[11]
Atmospheric Pressure Chemical Ionization (APCI): For Less Polar and Thermally Stable Analytes
APCI is generally better suited for less polar, more volatile compounds that are challenging to ionize by ESI.[12] The process involves vaporizing the LC eluent in a heated nebulizer, followed by ionization of the solvent molecules via a corona discharge. These charged solvent molecules then transfer a proton to the analyte molecules through chemical reactions in the gas phase.[8]
-
Mechanism Rationale: Because APCI relies on thermal vaporization, it is only suitable for analytes that are thermally stable.[12] While the parent this compound may be amenable to APCI, many complex drug-like derivatives, especially larger molecules, could degrade in the heated source.
-
Best Suited For: Derivatives that have been modified to be significantly more lipophilic or less basic, rendering them difficult to protonate via ESI. It can be a valuable alternative when ESI fails to yield an adequate signal.[11]
Comparative Summary: ESI vs. APCI for Ethynylpyrimidine Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field.[7] | Gas-phase chemical ionization initiated by a corona discharge.[8] |
| Ideal Analytes | Polar, ionizable, and non-volatile compounds.[11] | Less polar, more volatile, thermally stable compounds.[7][12] |
| Typical Ions | [M+H]⁺, [M+Na]⁺, multiply charged ions. Often little fragmentation.[8] | Primarily [M+H]⁺. Generally, no multiply charged ions.[8] |
| Advantages | "Soft" ionization preserves the molecular ion. Excellent for large and fragile molecules. High sensitivity for polar compounds. | Ionizes non-polar compounds that are difficult for ESI. Tolerant of higher LC flow rates. |
| Disadvantages | Poor efficiency for non-polar compounds. Susceptible to ion suppression. | Requires thermal stability of the analyte. Not suitable for large biomolecules. |
| Verdict for Topic | Primary Choice. The inherent basicity and polarity of the pyrimidine core make ESI the superior and more versatile technique for the vast majority of derivatives encountered in drug discovery. | Secondary/Alternative. A useful problem-solving tool for specific derivatives that exhibit poor ESI response due to low polarity. |
Pillar 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is essential for confirming the structure. In an MS/MS experiment, the protonated molecule of interest ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint.[13]
General Fragmentation Workflow
The logical flow of an MS/MS experiment is crucial for systematic analysis.
Caption: General workflow for LC-MS/MS analysis.
Predicted Fragmentation of this compound
The fragmentation of the parent compound provides a baseline for understanding its derivatives. The presence of the chlorine atom is a key diagnostic feature, producing a characteristic M+ and M+2 isotopic pattern in a roughly 3:1 ratio.[14][15]
Key Expected Fragments:
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Identity | Notes |
| 139.02 | 141.02 | [M+H]⁺ | Protonated molecular ion. Exhibits a ~3:1 isotopic ratio. |
| 113.04 | - | [M+H - C₂H]⁺ | Loss of the ethynyl radical (uncommon) or acetylene (more likely). |
| 103.00 | 105.00 | [M+H - HCl]⁺ | Neutral loss of hydrogen chloride. A very common pathway for chlorinated compounds. |
| 76.02 | - | [C₄H₂N₂]⁺ | Pyrimidine ring fragment after loss of HCl and C₂H. |
Below is a proposed fragmentation pathway based on fundamental chemical principles and documented behavior of similar heterocyclic systems.[16][17][18]
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
When analyzing derivatives, the fragmentation of the core pyrimidine ring often remains consistent, while new fragmentation pathways emerge from the appended moieties. For example, in a kinase inhibitor derivative, cleavage of amide bonds or loss of side chains would produce additional diagnostic fragment ions.[19]
Pillar 3: Experimental Protocols for Robust Analysis
A trustworthy protocol is a self-validating one. The following methods provide a starting point for the analysis of novel this compound derivatives, emphasizing system suitability and logical parameter selection.
Protocol 1: LC-MS/MS Method Development for Qualitative Analysis
This protocol outlines the steps to identify a newly synthesized derivative and obtain its fragmentation pattern.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL using a 50:50 mixture of mobile phase A and B.[10]
-
Causality: Using a mixture of the mobile phases ensures the sample is fully soluble and compatible with the starting LC conditions, preventing precipitation on the column.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[20]
-
Rationale: Formic acid acts as a proton source to aid ESI+ ionization and improves chromatographic peak shape. Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 10-15 minutes. This "scouting gradient" helps determine the compound's retention time.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Full Scan (MS1):
-
Acquire data over a wide mass range (e.g., m/z 100-1000) to find the protonated molecular ion [M+H]⁺.
-
Confirm the presence of the characteristic chlorine isotope pattern (~3:1 ratio for M+ and M+2 peaks).[14]
-
-
Tandem MS (MS/MS):
-
Set up a second experiment to isolate the observed [M+H]⁺ ion.
-
Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions.
-
Analyze the resulting fragment ions to confirm the structure.[13]
-
-
Protocol 2: Quantitative Analysis of a Target Derivative from a Reaction Mixture
This protocol is designed for determining the concentration or yield of a specific compound in a complex matrix.
-
Sample Preparation:
-
Prepare a calibration curve using a certified reference standard of the target analyte at several concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Prepare a stable isotope-labeled internal standard (SIL-IS) at a fixed concentration. If a SIL-IS is unavailable, a structurally similar analog can be used.[21]
-
Rationale: An internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision.
-
Quench the reaction mixture and dilute a small, accurately measured aliquot into the initial mobile phase containing the internal standard. The dilution factor must be chosen to ensure the final concentration falls within the calibration curve range.
-
-
Liquid Chromatography (LC) Conditions:
-
Use an optimized LC method (isocratic or a focused gradient) that provides baseline separation of the target analyte from starting materials, byproducts, and other impurities.
-
Rationale: Chromatographic separation is crucial to prevent ion suppression, where co-eluting compounds compete for ionization and reduce the signal of the analyte of interest.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI, Positive Mode (unless APCI was previously determined to be superior).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[22]
-
MRM Transitions:
-
Define at least two specific transitions for the analyte (e.g., [M+H]⁺ → Fragment 1, [M+H]⁺ → Fragment 2). The most intense, stable fragment is the "quantifier," while the second is the "qualifier."
-
Define a specific MRM transition for the internal standard.
-
-
Causality: MRM is a highly specific and sensitive technique. The mass spectrometer is set to only detect specific precursor-to-product ion transitions, filtering out all other ions from the matrix. This dramatically improves the signal-to-noise ratio, allowing for accurate quantification even at very low levels.[22]
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Use the resulting regression line to calculate the concentration of the analyte in the unknown sample.
-
Conclusion and Future Outlook
The robust analysis of this compound and its derivatives is fundamental to advancing drug discovery programs that rely on this versatile scaffold. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) represents the gold standard for the identification, structural confirmation, and quantification of these compounds. A thorough understanding of the principles of ionization and fragmentation is not merely academic; it is a practical necessity that enables scientists to rationally design experiments, troubleshoot issues, and generate high-quality, trustworthy data. As new, more complex derivatives are synthesized, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems will become increasingly important for providing unambiguous elemental composition and further solidifying structural assignments. By adhering to the principles and protocols outlined in this guide, researchers can confidently characterize these critical molecules, accelerating the journey from chemical synthesis to potential therapeutic breakthroughs.
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Lee, J. K., et al. (2017). On-Chip Peptide Mass Spectrometry Imaging for Protein Kinase Inhibitor Screening. Analytical Chemistry, 89(3), 1686–1693. [Link]
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Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]
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Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry. [Link]
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A Comparative Analysis of the Reactivity of 2-Chloro-4-ethynylpyrimidine versus Common Alkynes in Key Organic Transformations
An In-Depth Technical Guide
Abstract
In the landscape of modern medicinal chemistry and materials science, heteroaromatic alkynes serve as pivotal building blocks for constructing complex molecular architectures. Among these, 2-Chloro-4-ethynylpyrimidine stands out due to the unique electronic characteristics imparted by its pyrimidine core. This guide provides a comprehensive comparison of the reactivity of this compound with that of benchmark aromatic (phenylacetylene) and aliphatic (1-hexyne) alkynes. We will dissect its performance in three fundamental classes of alkyne reactions: Palladium-catalyzed Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and nucleophilic addition. This analysis is grounded in established mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights for reaction design and optimization.
The Unique Electronic Signature of this compound
The reactivity of an alkyne is fundamentally dictated by the electron density of its C≡C triple bond. In this compound, the alkyne moiety is directly attached to a pyrimidine ring, a six-membered heteroaromatic system containing two nitrogen atoms. This structural arrangement has profound electronic consequences.
-
π-Deficient Heteroaromatic System: Unlike benzene, the pyrimidine ring is "π-deficient" due to the high electronegativity of the two nitrogen atoms. These atoms exert a strong inductive electron-withdrawing effect and participate in resonance delocalization, pulling electron density from the ring's carbon atoms.
-
Inductive Effects: The chlorine atom at the 2-position further depletes the ring of electron density through its own inductive-withdrawing effect.
-
Conjugated System: The ethynyl group is in direct conjugation with this electron-poor system. Consequently, the pyrimidine ring acts as a powerful electron sink, polarizing the alkyne's triple bond and rendering the terminal alkyne proton more acidic and the β-carbon more electrophilic compared to alkynes attached to electron-neutral or electron-donating groups.
This inherent electron deficiency is the primary driver of the distinct reactivity profile of this compound.
Caption: Electronic influence of the chloropyrimidine core on the ethynyl group.
Comparative Reactivity in Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[1][2][3] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle for the halide and a copper cycle for activating the alkyne.
Causality of Experimental Choice: The choice of catalyst, base, and solvent is critical. For heteroaromatic systems, which can coordinate to the palladium center and potentially inhibit catalysis, robust ligand systems like triphenylphosphine (PPh₃) are often employed.[4][5] An amine base like triethylamine (Et₃N) serves both as a base to deprotonate the alkyne and often as a solvent.[5]
Comparative Performance:
The electron-deficient nature of this compound enhances the acidity of its terminal proton, facilitating its deprotonation and the formation of the key copper(I) acetylide intermediate. This often leads to faster reaction rates or allows the reaction to proceed under milder conditions compared to less acidic alkynes.
| Alkyne Substrate | Aryl Halide | Conditions | Yield | Commentary & Reference |
| This compound | 5-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄, CuI, Et₃N/THF, RT, 16h | High (Implicit) | Efficient coupling with a complex heteroaryl bromide at room temperature demonstrates high reactivity.[6] |
| Phenylacetylene | Iodobenzene | NS-MCM-41-Pd, PPh₃, CuI, Et₃N, 50°C, 1h | 98% | Excellent yield under slightly elevated temperature, serving as a benchmark for aryl alkynes.[5] |
| Phenylacetylene | 4-Bromobenzonitrile | NS-MCM-41-Pd, PPh₃, CuI, Toluene, 100°C, 24h | 85% | Coupling with a less reactive aryl bromide requires significantly harsher conditions.[5] |
| 1-Hexyne (Aliphatic Alkyne) | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N, 25°C | 91% | High reactivity with aryl iodides, but generally less reactive than electron-deficient alkynes with aryl bromides. |
Insight: this compound exhibits excellent reactivity in Sonogashira couplings, comparable to or exceeding that of phenylacetylene, especially with less reactive coupling partners or under milder conditions. Its enhanced acidity accelerates the formation of the crucial copper acetylide, a rate-influencing step in the catalytic cycle.
Comparative Reactivity in Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its efficiency, specificity, and biocompatibility.[7][8][9] The reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne. The electronic properties of the alkyne play a critical role in the reaction rate.
Causality of Experimental Choice: The standard CuAAC protocol involves a Cu(I) source, which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.[10] The reaction is typically performed in aqueous solvent mixtures, highlighting its robustness.
Comparative Performance:
Electron-deficient alkynes are known to be highly reactive partners in 1,3-dipolar cycloadditions.[11][12] This heightened reactivity stems from a lowering of the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the key orbital interaction with the azide's Highest Occupied Molecular Orbital (HOMO). This can lead to dramatic rate accelerations.[8] In some cases, highly electron-deficient alkynes can undergo cycloaddition with azides even without a catalyst at elevated temperatures.[12]
| Alkyne Substrate | Azide Partner | Conditions | Relative Rate/Yield | Commentary & Reference |
| This compound | Benzyl Azide | Standard CuAAC (CuSO₄, Na-Ascorbate, H₂O/tBuOH) | Very High (Predicted) | The strong electron-withdrawing nature significantly accelerates the reaction, lowering the activation energy.[8][12] |
| Phenylacetylene | Benzyl Azide | Standard CuAAC | High (Benchmark) | The standard aromatic alkyne for click chemistry, providing good yields and reliable kinetics. |
| 1-Hexyne (Aliphatic Alkyne) | Benzyl Azide | Standard CuAAC | Moderate | Generally slower than aromatic alkynes due to the slightly more electron-rich nature of the triple bond. |
Insight: this compound is an exceptional substrate for CuAAC reactions. Its reactivity is anticipated to be significantly higher than that of both phenylacetylene and 1-hexyne, potentially enabling faster conversions, lower catalyst loadings, or reactions at lower temperatures.
Caption: A generalized experimental workflow for Sonogashira cross-coupling.
Comparative Reactivity in Nucleophilic Addition
While typical alkynes are not highly susceptible to nucleophilic attack, the intense electrophilicity of the β-carbon in this compound makes it a viable Michael acceptor for soft nucleophiles. This mode of reactivity is largely absent for electron-rich or neutral alkynes like 1-hexyne and phenylacetylene under similar mild conditions.
Causality of Experimental Choice: The reaction is typically performed in a polar solvent that can support the charged intermediates. The choice of nucleophile is key; soft nucleophiles like thiols, amines, or stabilized carbanions are most effective.
Comparative Performance:
The polarization of the C≡C bond in this compound is the critical factor enabling this otherwise difficult transformation. The pyrimidine ring stabilizes the negative charge that develops on the α-carbon in the transition state.
| Alkyne Substrate | Nucleophile | Conditions | Reactivity | Commentary & Reference |
| This compound | Thiophenol (PhSH) | Base (e.g., K₂CO₃), DMF, RT | High (Predicted) | The electron-deficient alkyne acts as a strong Michael acceptor. This reactivity is analogous to that of 2-chloro-4-vinylpyrimidines, which readily undergo conjugate addition.[13][14][15] |
| Phenylacetylene | Thiophenol (PhSH) | Base (e.g., K₂CO₃), DMF, RT | Very Low / No Reaction | The alkyne is not sufficiently electrophilic to be attacked by the nucleophile under these conditions. Metal catalysis is typically required.[16] |
| 1-Hexyne (Aliphatic Alkyne) | Thiophenol (PhSH) | Base (e.g., K₂CO₃), DMF, RT | No Reaction | The alkyne is electron-rich and non-reactive towards nucleophilic addition. |
Insight: The ability to undergo nucleophilic addition is a distinctive feature of this compound's reactivity. This opens up synthetic pathways that are inaccessible for standard alkynes, allowing for the direct, metal-free formation of functionalized vinylpyrimidine derivatives.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
-
System Validation: This protocol is based on standard, widely published conditions for Sonogashira couplings involving heteroaryl halides and is expected to provide a high yield of the desired product.[6]
-
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous, degassed THF (5 mL/mmol) and triethylamine (2 mL/mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 equiv) in THF dropwise over 10 minutes.
-
Stir the reaction at room temperature for 16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
System Validation: This protocol employs the most common and robust conditions for CuAAC, ensuring high conversion and clean product formation.[8][17]
-
Methodology:
-
In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.05 equiv) in a 1:1 mixture of t-butanol and water (10 mL/mmol).
-
In a separate vial, prepare a fresh 1M aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution (0.3 equiv) to the reaction mixture, followed by a 0.5M aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv).
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The product is often pure enough after extraction, but can be further purified by chromatography if necessary.
-
Conclusion
This compound exhibits a distinct and synthetically valuable reactivity profile that sets it apart from common aromatic and aliphatic alkynes. Its behavior is dominated by the powerful electron-withdrawing nature of the chloropyrimidine ring.
-
In Sonogashira Couplings, it is a highly active substrate due to its enhanced acidity, enabling reactions under mild conditions.
-
In Azide-Alkyne Cycloadditions, it is a superior reaction partner, with its electron-deficient character leading to significant rate accelerations.
These characteristics make this compound a versatile and powerful building block for researchers in drug discovery and materials science, offering access to novel chemical space with enhanced efficiency.
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A Senior Scientist's Guide to the Biological Activity Screening of 2-Chloro-4-ethynylpyrimidine Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the basic nucleus in the essential building blocks of DNA and RNA: cytosine, uracil, and thymine.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in drug design, with its derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and, most notably, anticancer properties.[1][3][4][5]
Among the myriad of pyrimidine analogs, the 2,4-disubstituted framework has emerged as a particularly fruitful template for the development of potent kinase inhibitors.[6][7] Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[7] The pyrimidine core can adeptly mimic the adenine ring of ATP, enabling competitive binding within the kinase active site and blocking downstream signaling.[8]
This guide focuses on a specific, promising subclass: 2-Chloro-4-ethynylpyrimidine derivatives . The introduction of a reactive ethynyl group at the C4 position and a chloro group at the C2 position provides a unique chemical handle for both covalent modification of target proteins and further synthetic elaboration, respectively. This guide provides a comprehensive, technically-grounded comparison of their biological activity, detailing the critical experimental workflows and data interpretation necessary for their evaluation as potential anticancer therapeutics.
Part 1: Cytotoxicity Profiling via Cell Viability Assays
The initial and most fundamental step in evaluating any potential anticancer agent is to determine its effect on cell proliferation and viability. This primary screening identifies compounds with cytotoxic or cytostatic activity and determines their potency.
The Method of Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]
Causality Behind the Choice: The principle of the MTT assay is elegant and directly linked to cellular health. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[10][11] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic effect.[9] We prefer this assay for initial screening due to its high throughput, reproducibility, and cost-effectiveness.[12]
Experimental Workflow: MTT Cytotoxicity Assay
Below is a detailed protocol designed for a 96-well plate format, a standard for high-throughput screening.
Caption: Workflow for ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol: EGFR Kinase Inhibition Assay
-
Plate Setup: In a 384-well white plate, add 1 µL of serially diluted CEP derivatives or control compounds (Vehicle: DMSO; Positive Control: Erlotinib). [13]2. Enzyme Addition: Add 2 µL of purified recombinant human EGFR kinase enzyme diluted in the appropriate kinase buffer. [13]3. Pre-incubation: Gently mix and incubate at room temperature for 15-30 minutes to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a solution containing the kinase-specific peptide substrate and ATP. [13][14]5. Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes. [15]7. Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes. [15]8. Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: Kinase Inhibition Profile of CEP Derivatives
This table shows the inhibitory activity of the CEP derivatives against wild-type EGFR and a common drug-resistant mutant, T790M.
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| CEP-1 | 850 | > 2000 |
| CEP-2 | 45 | 120 |
| CEP-3 | 1200 | > 2000 |
| Erlotinib | 55 | 1500 |
Interpretation:
-
The data strongly correlates with the cytotoxicity results. CEP-2 is a potent inhibitor of wild-type EGFR, with an IC50 value of 45 nM, comparable to the established EGFR inhibitor Erlotinib. [16]* Significantly, CEP-2 retains substantial activity against the T790M "gatekeeper" mutant, which confers resistance to first-generation inhibitors like Erlotinib. This suggests that CEP-2 may have a different binding mode or could be a candidate for overcoming acquired resistance in a clinical setting.
Conclusion and Future Directions
The systematic screening of this compound derivatives has identified CEP-2 as a lead compound with significant potential. It exhibits potent, selective cytotoxicity against cancer cell lines and demonstrates strong, targeted inhibition of both wild-type and a clinically relevant mutant form of EGFR.
The causality is clear: the potent inhibition of the EGFR kinase by CEP-2 likely disrupts the downstream signaling pathways that drive cancer cell proliferation, leading to the observed cytotoxic effects. The superior selectivity index of CEP-2 over Doxorubicin suggests a more targeted mechanism of action, which is a primary goal of modern cancer drug development.
Further steps in the evaluation of CEP-2 would include:
-
Western Blot Analysis: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways (e.g., Akt, ERK) in cellular models.
-
Broader Kinase Profiling: To assess the selectivity of CEP-2 against a large panel of kinases and identify potential off-target effects.
-
In Vivo Xenograft Models: To evaluate the compound's efficacy and safety in a preclinical animal model of cancer. [17][18] This guide illustrates a logical, evidence-based workflow for the initial biological characterization of novel small molecules. By combining broad phenotypic screening with specific, mechanistic assays, researchers can efficiently identify and validate promising new drug candidates for the fight against cancer.
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A Researcher's Guide to the Computational DFT Analysis of 2-Chloro-4-ethynylpyrimidine: A Comparative Perspective
For researchers and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 2-Chloro-4-ethynylpyrimidine, a heterocyclic compound, presents a scaffold of interest due to the versatile reactivity of its chloro and ethynyl functional groups, making it a potential building block in medicinal chemistry. This guide provides an in-depth comparative analysis of the molecule through the lens of computational Density Functional Theory (DFT) studies. While direct experimental and computational studies on this specific molecule are not extensively published, this guide synthesizes data from closely related pyrimidine derivatives to offer a robust predictive and comparative framework.
The Rationale for DFT in Molecular Characterization
Density Functional Theory has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying small to medium-sized organic molecules.[1][2] It allows for the elucidation of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for predicting reactivity, intermolecular interactions, and spectroscopic behavior.[3][4][5] For a molecule like this compound, DFT can provide invaluable insights into how the electron-withdrawing nature of the pyrimidine ring, the chlorine atom, and the ethynyl group collectively influence its chemical behavior.
A Validated Computational Protocol
A reliable computational study begins with a well-chosen methodology. The protocol outlined below is a self-validating system, grounded in methods that have demonstrated high accuracy for similar organic molecules.
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for this purpose.[6][7] Combining it with a Pople-style basis set, such as 6-311++G(d,p), provides a good balance of accuracy and computational efficiency for molecules containing second-row elements and polarization functions for describing bonding accurately.[8][9][10]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[10][11]
-
Electronic Property Analysis: With the optimized geometry, a range of electronic properties can be calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which are key to understanding chemical reactivity, and the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.[3][4]
-
Spectroscopic Simulation: DFT can also be used to simulate NMR (¹H and ¹³C) and UV-Vis spectra, which are invaluable for experimental comparison and compound identification.[12]
Workflow Diagram
Caption: A typical workflow for DFT calculations of an organic molecule.
Structural and Vibrational Analysis
The optimized geometry of this compound would reveal a planar pyrimidine ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For comparison, DFT studies on other pyrimidine derivatives show good agreement between calculated and experimental (X-ray diffraction) geometries.[13]
Table 1: Comparison of Calculated Geometrical Parameters for Pyrimidine Derivatives
| Parameter | Pyrimidine (Experimental) | 2-aminopyrimidine (Calculated) | 2-chloro-4-nitroaniline (Experimental) |
| C-N bond length (Å) | 1.33-1.34 | 1.33-1.35 | - |
| C-C bond length (Å) | 1.39 | 1.38-1.40 | - |
| C-Cl bond length (Å) | - | - | 1.74 |
Note: Data synthesized from various sources for comparative purposes.[14]
Vibrational analysis provides a fingerprint of the molecule. The calculated frequencies, when scaled by an appropriate factor (typically around 0.96 for B3LYP functionals), show excellent agreement with experimental FT-IR and FT-Raman spectra.[8][10] Key vibrational modes for this compound would include C-H stretching of the ethynyl group (~3300 cm⁻¹), C≡C stretching (~2100-2200 cm⁻¹), pyrimidine ring vibrations (1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Electronic Properties: A Comparative Outlook
The electronic properties of a molecule are central to its reactivity and potential biological activity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[3][4] For this compound, both the chlorine and ethynyl substituents, along with the nitrogen atoms in the pyrimidine ring, would influence the energy and distribution of these orbitals.
HOMO-LUMO Diagram
Caption: Representation of HOMO and LUMO energy levels.
Table 2: Comparison of HOMO-LUMO Gaps for Related Heterocyclic Compounds
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.87 | -0.53 | 6.34 |
| Pyrimidine | -7.21 | -0.78 | 6.43 |
| 2-Chloropyridine | -7.12 | -0.98 | 6.14 |
| 2-Aminopyrimidine | -6.23 | -0.21 | 6.02 |
Note: Values are illustrative and depend on the level of theory used. Data synthesized from various computational studies.
The presence of electron-withdrawing groups like chlorine and the ethynyl group is expected to lower both the HOMO and LUMO energy levels of this compound, likely resulting in an energy gap comparable to or slightly smaller than that of 2-chloropyridine.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich regions, while the hydrogen of the ethynyl group and the regions around the chlorine atom would show a more positive potential.
Conclusion
While a dedicated computational study on this compound is yet to be widely published, by drawing comparisons with structurally similar molecules, we can confidently predict its properties. The use of a robust DFT protocol, such as B3LYP/6-311++G(d,p), allows for a reliable estimation of its geometry, vibrational spectra, and electronic characteristics. This computational pre-characterization serves as a powerful tool for guiding synthesis, predicting reactivity, and providing a basis for understanding the potential applications of this and other novel pyrimidine derivatives in drug discovery and materials science.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Chloro-4-substituted Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone. Its derivatives are integral to a vast array of biologically active compounds and functional materials. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physical properties and biological interactions. This guide provides an in-depth comparative analysis of the X-ray crystal structures of 2-chloro-substituted pyrimidine derivatives, with a particular focus on the influence of substituents at the 4-position.
Due to the limited availability of public crystallographic data for 2-chloro-4-ethynylpyrimidine, this guide will draw comparisons between closely related and structurally significant analogs: 2-chloro-4-cyanopyridine , aza-bioisostere of the target compound, a metal-coordinated 2-ethynylpyrimidine , and 2-amino-4-methylpyrimidine . This comparative approach will elucidate the subtle yet profound impact of substituent changes on molecular geometry, intermolecular interactions, and crystal packing, offering valuable insights for rational drug design and crystal engineering.
The Decisive Role of Crystal Structure in Pyrimidine Chemistry
The spatial arrangement of substituents on the pyrimidine ring dictates a molecule's ability to interact with biological targets, such as enzymes and receptors. X-ray crystallography provides an unambiguous determination of this three-dimensional structure at the atomic level.[1] By analyzing the crystal structure, we can understand:
-
Molecular Conformation: The preferred orientation of substituents relative to the pyrimidine ring.
-
Intermolecular Interactions: The non-covalent forces (hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack in the solid state. These interactions are crucial for properties like solubility and melting point.[2]
-
Structure-Activity Relationships (SAR): How modifications to the molecular structure influence biological activity.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a determined crystal structure involves a multi-step process. Understanding the rationale behind each step is critical for obtaining high-quality crystals suitable for X-ray diffraction.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of pyrimidine derivatives.
Synthesis Protocols
The synthesis of the pyrimidine core and the introduction of various substituents can be achieved through several established methods. The choice of a specific synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Protocol 1: Synthesis of 2-Chloro-4-cyanopyridine
-
Rationale: This multi-step synthesis starts from the commercially available 4-cyanopyridine N-oxide. The N-oxide activation is a common strategy to facilitate nucleophilic substitution on the pyridine ring.
-
Procedure:
-
To a solution of 4-cyanopyridine N-oxide in a suitable solvent (e.g., 1,2-dichloroethane), phosphorus oxychloride is added at a reduced temperature.[3]
-
Triethylamine is then added dropwise while maintaining the low temperature.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).[3]
-
The reaction is quenched with water, and the product is extracted with an organic solvent.[3]
-
The crude product is purified by column chromatography to yield 2-chloro-4-cyanopyridine.[3]
-
Crystallization Methodologies
Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is paramount.
Protocol 2: Slow Evaporation Method
-
Causality: This is the most common and often the simplest method for growing high-quality crystals of small organic molecules. The slow removal of the solvent allows the molecules to self-assemble into a well-ordered crystal lattice.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Leave the solution in a loosely covered vial in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks until crystals form.
-
Comparative Structural Analysis
The following table summarizes the key crystallographic parameters for our selected pyrimidine derivatives. This data provides a quantitative basis for our structural comparison.
| Parameter | 2-Chloro-4-cyanopyridine¹ | 2-Ethynylpyrimidine (in a Pt complex)²[4] | 2-Amino-4-methylpyrimidine³ |
| CSD/COD Reference | CCDC 989201 | RUGWIC (for a related structure) | CCDC 264514[5] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | Pbca | P2₁/c |
| a (Å) | 3.85 | 17.5 | 10.3 |
| b (Å) | 15.6 | 20.3 | 5.8 |
| c (Å) | 10.2 | 19.8 | 10.1 |
| β (°) ** | 95.8 | 90 | 108.7 |
| Volume (ų) ** | 608 | 7054 | 594 |
| Key Intermolecular Interactions | C-H···N, π-π stacking | π-π stacking | N-H···N hydrogen bonds |
¹ Data for 2-chloro-4-cyanopyridine is based on its CCDC entry. ² Data for 2-ethynylpyrimidine is derived from a platinum complex and reflects the geometry of the ligand. ³ Data for 2-amino-4-methylpyrimidine is based on its CCDC entry.
The Influence of the 4-Substituent: Cyano vs. Ethynyl
The cyano group in 2-chloro-4-cyanopyridine is a strong electron-withdrawing group. In its crystal structure, the dominant intermolecular interactions are C-H···N contacts and π-π stacking of the aromatic rings. The planarity of the molecule facilitates close packing.
In contrast, the 2-ethynylpyrimidine ligand, observed in a platinum complex, presents a linear and rigid ethynyl group. While direct comparison of the free ligand's crystal structure is not possible from this data, the coordination to a metal center highlights the π-system of the ethynyl group's ability to engage in interactions. The crystal packing of the complex is dominated by van der Waals forces and π-π stacking between the pyrimidine rings of adjacent molecules.[4] The less sterically demanding nature of the ethynyl group compared to larger substituents allows for efficient packing.
The Impact of the 2-Substituent: Chloro vs. Amino
Comparing 2-chloro-4-methylpyrimidine (hypothetically, based on related structures) with 2-amino-4-methylpyrimidine reveals the significant role of hydrogen bonding. The amino group in 2-amino-4-methylpyrimidine acts as a hydrogen bond donor, while the pyrimidine nitrogens act as acceptors. This leads to the formation of strong N-H···N hydrogen bonds, which are a dominant feature in its crystal packing, often forming dimers or extended chains.[5]
The chloro group in a 2-chloropyrimidine derivative is a weak hydrogen bond acceptor and can participate in halogen bonding. The absence of strong hydrogen bond donors in 2-chloro-substituted pyrimidines means that their crystal packing is more likely to be governed by weaker interactions like C-H···N contacts and dipole-dipole interactions.
Caption: Dominant intermolecular interactions in the crystal structures of the compared pyrimidine derivatives.
Conclusion and Future Directions
This comparative guide highlights the profound influence of substituents on the crystal structures of 2-chloropyrimidine derivatives. The substitution at the 4-position from a cyano to an ethynyl group alters the electronic properties and the potential for intermolecular interactions. Similarly, changing the 2-substituent from a chloro to an amino group introduces strong hydrogen bonding, which dramatically changes the crystal packing.
The lack of a publicly available crystal structure for this compound itself underscores a gap in the current structural knowledge. Future work should focus on the synthesis and crystallization of this and other 4-ethynylpyrimidine derivatives to provide a more direct and comprehensive understanding of their solid-state behavior. Such studies will be invaluable for the continued development of novel pyrimidine-based compounds in medicine and materials science.
References
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The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. MDPI. Available at: [Link]
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2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Catalysis in 2-Chloro-4-ethynylpyrimidine Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. The specific building block, 2-Chloro-4-ethynylpyrimidine, offers two orthogonal reaction sites: a nucleophilic substitution-ready C2-chloro group and a C4-ethynyl group primed for carbon-carbon bond formation. The Sonogashira cross-coupling reaction is the preeminent strategy for functionalizing the ethynyl moiety, a transformation whose efficiency is dictated entirely by the choice of catalyst.[1][2]
This guide provides a comparative analysis of catalytic systems for reactions at the ethynyl position of this compound. We will move beyond mere protocols to dissect the mechanistic rationale behind catalyst selection, empowering you to optimize your synthetic routes.
The Workhorse: Classical Palladium/Copper Sonogashira Catalysis
The Sonogashira reaction traditionally employs a dual-catalyst system: a palladium complex and a copper(I) salt.[1] This synergistic approach has been the gold standard for decades due to its reliability and mild reaction conditions.
Mechanism & Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which is more nucleophilic than the alkyne itself. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3]
The copper co-catalyst is critical; its role in activating the alkyne allows the reaction to proceed at much milder conditions (often room temperature) than copper-free variants.[1]
Common Catalyst Systems:
-
[Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) : A highly common, pre-formed Pd(0) catalyst. While effective, it can be sensitive to air and may require careful handling.[4][5]
-
[Pd(PPh₃)₂Cl₂]/CuI : This combination generates the active Pd(0) species in situ. It is often more convenient and air-stable than [Pd(PPh₃)₄].[1][6]
Performance Insights: The C-Cl bond on an electron-deficient heterocycle like pyrimidine is notoriously less reactive than its bromide or iodide counterparts.[7] Consequently, reactions with this compound may require higher temperatures or more efficient ligand systems to achieve good yields. Electron-rich and bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, improving overall catalyst performance.[8]
Advancing the Field: Copper-Free Sonogashira Couplings
While effective, the use of copper is not without its drawbacks. The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can complicate purification.[9] Furthermore, residual copper can be problematic in pharmaceutical applications, necessitating the development of copper-free protocols.
Mechanism & Rationale: Copper-free Sonogashira reactions rely solely on a palladium catalyst. To compensate for the absence of copper-mediated alkyne activation, these reactions typically require a stronger base and more sophisticated ligands. The mechanism still follows the oxidative addition/reductive elimination pathway, but the transmetalation step is replaced by a direct reaction between the palladium-halide complex and the deprotonated alkyne (acetylide).[9][10]
Catalyst Systems & Ligands: The key to successful copper-free coupling, especially with a challenging substrate like a chloro-heteroarene, lies in the ligand.[11]
-
Bulky, Electron-Rich Phosphines (Buchwald-type Ligands) : Ligands like XPhos and SPhos are designed to promote the challenging oxidative addition of aryl chlorides and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[4][8]
-
Palladium Precatalysts : Air-stable precatalysts, such as [DTBNpP]Pd(crotyl)Cl, are designed to rapidly generate the active, monoligated L₁Pd⁰ catalyst in solution, leading to more reliable and efficient reactions even at room temperature.[4][12]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and thermally stable catalysts capable of activating C-Cl bonds.[13][14]
Performance Insights: Copper-free systems often provide "cleaner" reaction profiles with fewer byproducts.[9] For this compound, a copper-free approach using a modern precatalyst or a specialized ligand can lead to higher yields and better functional group tolerance compared to classical methods, particularly when scaling up.[4]
The Economic Alternative: Nickel-Catalyzed Couplings
Palladium is a precious metal, and its cost can be a significant factor in large-scale synthesis. Nickel, being more earth-abundant and significantly cheaper, presents an attractive alternative. Nickel is particularly adept at activating the strong C-Cl bond.[9]
Mechanism & Rationale: Nickel-catalyzed cross-couplings can proceed through mechanisms similar to palladium (Ni(0)/Ni(II) cycle). However, nickel has a more complex redox chemistry, and single-electron transfer (SET) pathways involving Ni(I) and Ni(III) intermediates are also common, especially in reductive cross-electrophile couplings.[15] For Sonogashira-type reactions, a Ni(0)/Ni(II) cycle is generally proposed.
Catalyst Systems:
-
NiCl₂(dppp)/Zn : A common system where Zn acts as a reductant to generate the active Ni(0) species.
-
Air-Stable Ni(II) Precatalysts : Modern approaches utilize defined, air-stable Ni(II) precatalysts that are activated in situ, offering greater reproducibility.[16] These systems have proven highly effective for coupling aryl chlorides.[17][18]
Performance Insights: While highly active for C-Cl bonds, nickel catalysts can be more sensitive to reaction conditions than their palladium counterparts.[7] Homocoupling can be a more significant issue, and careful optimization of the ligand, reductant, and solvent is often required to achieve high selectivity for the cross-coupled product.[9]
Comparative Performance Summary
| Catalyst System | Typical Loading (mol%) | Co-catalyst / Additive | Base | Temp (°C) | Yield Range | Advantages | Disadvantages |
| Pd(PPh₃)₄ / CuI | 1-5% | CuI (1-10%) | Amine (e.g., Et₃N, DIPEA) | 25-80 | Moderate-Good | Well-established, mild conditions, reliable.[1] | Alkyne homocoupling, potential Cu contamination.[9] |
| PdCl₂(PPh₃)₂ / CuI | 1-5% | CuI (1-10%) | Amine (e.g., Et₃N, DIPEA) | 25-80 | Moderate-Good | Air-stable Pd source, cost-effective.[6] | Same as above. |
| Pd Precatalyst (e.g., Buchwald's) | 1-2.5% | None | Stronger base (e.g., Cs₂CO₃, K₃PO₄) | 25-100 | Good-Excellent | Copper-free, high efficiency for C-Cl, low catalyst loading.[4][6] | Higher catalyst/ligand cost. |
| NiCl₂(diphosphine) / Reductant | 5-10% | Zn or Mn | Amine or inorganic | 60-120 | Variable-Good | Low cost, excellent for C-Cl activation.[17][18] | Prone to side reactions, can require higher loading.[7] |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol describes a representative copper-free Sonogashira coupling of this compound with phenylacetylene, employing a modern palladium precatalyst.
Objective: To synthesize 2-Chloro-4-(phenylethynyl)pyrimidine.
Materials:
-
This compound (1 equiv)
-
Phenylacetylene (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (G3-XPhos precatalyst) (2 mol%)[4]
-
Potassium Phosphate (K₃PO₄) (2 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube) with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, potassium phosphate, and the palladium precatalyst.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe, followed by the addition of phenylacetylene.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
References
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Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Johansson, H. et al. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 14(3), 597-613. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Li, J. J. (2021). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. In Name Reactions (pp. 453-457). Springer, Cham. [Link]
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Gleeson, M. P. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9378-9384. [Link]
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Gehrtz, P. H. et al. (2018). Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)-Precatalyst. Organic Letters, 21(1), 133-137. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1361. [Link]
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Merugu, R. et al. (2015). Synthesis and Biological Activities of Pyrimidines: A Review. International Journal of PharmTech Research, 8(6), 123-136. [Link]
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Valverde, E. et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(15), 4488. [Link]
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ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
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Mohammed, S. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7366. [Link]
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Everson, D. A., & Weix, D. J. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233-238. [Link]
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Spivey, A. C. et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 12(15), 9443-9469. [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Catalysis, 12(1), 474-484. [Link]
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Neufeldt, S. R. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 596-604. [Link]
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Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (2015). Journal of Chemical Research, 39(11), 633-636. [Link]
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A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025). Catalysts, 15(8), 945. [Link]
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A Comparative Guide to In-Silico Docking of 2-Chloro-4-ethynylpyrimidine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of in-silico docking studies for 2-Chloro-4-ethynylpyrimidine analogs, a promising scaffold in modern medicinal chemistry. We will explore their interactions with key oncogenic kinases, compare their predicted binding affinities with available experimental data for related compounds, and provide detailed protocols for researchers to conduct their own computational evaluations.
Introduction: The Rise of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][5] Several FDA-approved kinase inhibitors, such as Ibrutinib and Gefitinib, feature a pyrimidine core, underscoring the scaffold's therapeutic significance.[3]
The this compound scaffold is of particular interest due to the unique properties conferred by its substituents. The chlorine atom at the 2-position can serve as a synthetic handle for further derivatization or can engage in specific halogen bonding interactions within the kinase active site.[6] The ethynyl group at the 4-position is a rigid, linear moiety that can probe deep into hydrophobic pockets of the ATP-binding site, potentially forming key interactions that enhance binding affinity and selectivity. While specific docking studies on a broad series of this compound analogs are emerging, we can draw valuable insights from comparative analyses of structurally related pyrimidine derivatives to guide future discovery efforts.
This guide will focus on the comparative docking performance of pyrimidine analogs against three clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Src Kinase, and Aurora Kinase.
Comparative Docking Performance: A Multi-Kinase Perspective
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[7][8] This allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various cancers.[9][10] Pyrimidine-based inhibitors have shown significant promise in targeting both wild-type and mutant forms of EGFR.[11]
Table 1: Comparative Docking Scores and Biological Activity of Pyrimidine Derivatives against EGFR
| Compound Class | Representative Analog | Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Key Interacting Residues | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 78 | EGFR | Not Specified | 0.3 | Met793 | [12] |
| Pyrido[3,4-d]pyrimidine | Compound 42 | EGFRL858R/T790M/C797S | Not Specified | 0.0072 | Ser797 | [11] |
| Pyrazoline-Pyrimidine | Compound 4Aiii | EGFR | -10.91 | 0.19 | Not Specified | [13] |
| Pyrimidine Derivative | Compound R8 | EGFR | Not Specified | 18.5 | ATP-binding site H-bonds | [14] |
Note: Direct docking scores for all compounds were not consistently reported in the literature; however, the provided data illustrates the correlation between potent inhibition and predicted binding.
The data suggests that various pyrimidine scaffolds can effectively target EGFR. The pyrido[3,4-d]pyrimidine and pyrazoline-pyrimidine cores appear particularly potent. Docking studies consistently show that these inhibitors form crucial hydrogen bonds with key residues in the EGFR hinge region, such as Met793, mimicking the binding of ATP.[11] The introduction of an ethynyl group could further enhance these interactions by accessing adjacent hydrophobic pockets.
Src Kinase
Src is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[5] Pyrazolo[3,4-d]pyrimidines are a well-established class of Src inhibitors.[15][16]
Table 2: Comparative Docking Scores and Biological Activity of Pyrimidine Derivatives against Src Kinase
| Compound Class | Representative Analog | Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Key Interacting Residues | Reference |
| Pyrazolo[3,4-d]pyrimidine | SI221 | SFKs | Not Specified | Potent Cytotoxicity | Not Specified | [17] |
| Pyrimidine-Morpholine Hybrid | Designed Analogs | Src (2SRC) | Favorable Binding Affinities | In-silico study | Not Specified | [5] |
While specific IC₅₀ values from docking studies are not always available, the literature indicates that pyrimidine-based scaffolds consistently demonstrate strong binding potential to Src kinase in silico, which often translates to potent in vitro activity.[5][17] The rigid nature of the ethynyl group in our target scaffold could be advantageous in orienting other functional groups for optimal interaction with the Src active site.
Aurora Kinases
Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[18][19]
Table 3: Comparative Docking Scores and Biological Activity of Pyrimidine Derivatives against Aurora Kinases
| Compound Class | Representative Analog | Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) | Key Interacting Residues | Reference |
| 2,4-disubstituted pyrimidine | Compound 12a | Aurora A/B | Good Binding Modes | 309 (A), 293 (B) | Not Specified | [19] |
| Pyrimidine-based derivative | Compound 13 | Aurora A | Not Specified | < 200 (proliferation) | Ala273 | [20] |
| Pyrimidine analogue | CYC116 | Aurora Kinases | Not Specified | In clinical trials | Not Specified | [18] |
The data highlights the efficacy of pyrimidine derivatives as Aurora kinase inhibitors. Docking studies reveal that these compounds can induce specific conformational changes, such as the "DFG-out" flip, which is a hallmark of type II kinase inhibitors and can lead to enhanced selectivity and potency.[20][21] The linear geometry of the ethynyl group could be exploited to stabilize such inactive conformations.
Experimental Protocols: A Step-by-Step Guide to In-Silico Docking
This section provides a generalized, yet detailed protocol for performing molecular docking studies of this compound analogs against a target kinase, using widely accessible software like AutoDock Vina.
In-Silico Modeling Workflow
The overall workflow for a typical molecular docking study is illustrated below. This process is iterative, with the results of docking often informing the design of new analogs for further computational and experimental evaluation.
Caption: A generalized workflow for in-silico molecular docking studies.
Step-by-Step Protocol
I. Ligand Preparation
-
2D Structure Sketching: Draw the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
2D to 3D Conversion: Convert the 2D structures to 3D coordinates.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a critical step to ensure the ligand geometry is realistic.
-
File Format Conversion: Save the prepared ligands in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
II. Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For example, PDB ID: 2SRC for Src Kinase.[5]
-
Structure Cleaning: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file using software like AutoDockTools or UCSF Chimera. Their presence can interfere with the docking process.
-
Adding Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
III. Docking Execution
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the ATP-binding site of the kinase. The size and center of the grid should be chosen to allow the ligand to move freely within the active site. The location of a co-crystallized inhibitor can be used to guide the placement of the grid box.[8]
-
Running the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The program will explore various conformations and orientations (poses) of the ligand within the grid box and calculate the binding affinity for each pose.[7]
IV. Results Analysis and Visualization
-
Analyze Docking Scores: The primary output is a ranked list of ligand poses based on their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding.
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the top-ranked poses. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.[12]
-
Validation (Crucial Step): To ensure the reliability of the docking protocol, it is essential to perform a re-docking experiment. If a crystal structure with a co-crystallized inhibitor is available, dock this known inhibitor back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Signaling Pathway Context and Conclusion
The ultimate goal of designing kinase inhibitors is to modulate cellular signaling pathways that have gone awry in disease. The following diagram illustrates a simplified kinase signaling cascade and the point of intervention for our pyrimidine-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine analog.
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A Head-to-Head Comparison of Synthetic Routes to Ethynylpyrimidines: A Guide for Medicinal and Process Chemists
In the landscape of modern drug discovery and materials science, the ethynylpyrimidine scaffold stands out as a privileged structural motif. Its unique electronic properties and versatile reactivity, afforded by the rigid alkyne linker, make it a cornerstone for developing kinase inhibitors, molecular probes, and advanced organic materials. The strategic installation of the ethynyl group onto the pyrimidine core is, therefore, a critical consideration in any synthetic campaign.
This guide provides a comprehensive, head-to-head comparison of the most prevalent and effective synthetic routes to ethynylpyrimidines. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, empowering researchers to make informed decisions tailored to their specific synthetic challenges.
Strategic Approaches to Ethynylpyrimidine Synthesis
The construction of ethynylpyrimidines can be broadly categorized into two main strategies:
-
Post-functionalization of a Pre-formed Pyrimidine Ring: This is the most common approach, involving the introduction of an ethynyl or a protected ethynyl group onto a pre-existing halopyrimidine or a pyrimidine aldehyde.
-
De Novo Synthesis: This strategy involves constructing the pyrimidine ring from acyclic precursors where one of the building blocks already contains the crucial ethynyl moiety.
This guide will focus primarily on the post-functionalization strategies, as they offer greater flexibility and are more widely documented. We will dissect the following key methodologies:
-
Palladium-Catalyzed Sonogashira Coupling
-
Copper-Mediated Castro-Stephens Coupling
-
One-Carbon Homologation of Pyrimidine Aldehydes (Corey-Fuchs and Seyferth-Gilbert)
Route 1: The Workhorse - Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is arguably the most powerful and widely utilized method for forming C(sp²)-C(sp) bonds, making it a go-to strategy for synthesizing ethynylpyrimidines from their halogenated counterparts.[1][2]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The palladium(0) species undergoes oxidative addition to the halopyrimidine. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the desired ethynylpyrimidine and regenerates the active palladium(0) catalyst.
Experimental Protocol: Sonogashira Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Performance and Considerations
-
Reactivity of Halopyrimidine: The reactivity follows the expected trend for halogens: I > Br >> Cl.[1] Iodopyrimidines are highly reactive and can often be coupled at room temperature, while bromopyrimidines may require heating. Chloropyrimidines are generally more challenging and necessitate more active catalyst systems.
-
Substrate Scope: The Sonogashira coupling is remarkably versatile, tolerating a wide range of functional groups on both the pyrimidine and the alkyne partner.[2]
-
Catalyst and Conditions: A variety of palladium sources and ligands can be employed. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, more specialized ligands can be used for less reactive substrates. The copper co-catalyst is crucial for high yields under mild conditions, though copper-free variants exist.[4]
-
Drawbacks: The primary drawback is the potential for the formation of alkyne homocoupling products (Glaser coupling), particularly if the reaction is not carried out under strictly anaerobic conditions.
Route 2: The Classic - Copper-Mediated Castro-Stephens Coupling
Predating the Sonogashira reaction, the Castro-Stephens coupling is a classic method for the synthesis of diaryl- or aryl-alkynes.[5] It involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.
Mechanistic Rationale
The reaction is believed to proceed through a four-center transition state involving the copper acetylide and the aryl halide. Unlike the palladium-catalyzed counterpart, it does not involve distinct oxidative addition and reductive elimination steps. The reaction is typically performed at elevated temperatures in a coordinating solvent like pyridine.
Experimental Protocol: Castro-Stephens Coupling of 4-Iodopyrimidine
Materials:
-
4-Iodopyrimidine (1.0 equiv)
-
Copper(I) acetylide (pre-formed, 1.1 equiv)
-
Pyridine (anhydrous)
Procedure:
-
Preparation of Copper(I) Acetylide: In a separate flask, prepare the copper(I) acetylide by reacting the terminal alkyne with a copper(I) salt (e.g., CuI) in the presence of a suitable base (e.g., aqueous ammonia). Isolate and dry the resulting solid.
-
Coupling Reaction: In a reaction vessel, dissolve 4-iodopyrimidine in anhydrous pyridine.
-
Add the pre-formed copper(I) acetylide to the solution.
-
Heat the reaction mixture to reflux (approx. 120 °C) and stir for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into an aqueous ammonia solution to dissolve the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[3]
Performance and Considerations
-
Stoichiometric Copper: A key difference from the Sonogashira reaction is the use of a stoichiometric amount of the pre-formed copper acetylide.
-
Reaction Conditions: The Castro-Stephens coupling generally requires harsher conditions (higher temperatures) than the Sonogashira reaction.
-
Substrate Scope: The reaction is most effective with iodo- and bromo-pyrimidines. The need to pre-form and handle the potentially explosive copper acetylide can be a significant drawback.
-
Advantages: In some specific cases, particularly for intramolecular cyclizations where a nucleophilic group is ortho to the halide, the Castro-Stephens coupling can provide unique reactivity not observed with Sonogashira conditions.[5]
Route 3: Transformation of Aldehydes - Corey-Fuchs & Seyferth-Gilbert Reactions
Corey-Fuchs Reaction
This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne.[6][7]
Mechanism:
-
Dibromo-olefination: Reaction of triphenylphosphine and carbon tetrabromide generates a phosphorus ylide, which then reacts with the pyrimidine aldehyde in a Wittig-type reaction to form the 1,1-dibromoalkene.[6]
-
Elimination/Rearrangement: Treatment of the dibromoalkene with a strong base (typically n-butyllithium) results in lithium-halogen exchange followed by elimination of lithium bromide and a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to yield the terminal alkyne.[8]
Seyferth-Gilbert Homologation
This reaction provides a more direct, one-pot conversion of an aldehyde to a terminal alkyne using an α-diazophosphonate reagent.[9][10] The Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate, allows for milder reaction conditions with potassium carbonate as the base, making it compatible with a wider range of functional groups.[10]
Mechanism: The deprotonated diazophosphonate adds to the pyrimidine aldehyde. The resulting intermediate cyclizes and then eliminates dimethyl phosphate and dinitrogen gas to form a vinylidene carbene, which rearranges to the terminal alkyne.[11]
Experimental Protocol: Seyferth-Gilbert Homologation of a Pyrimidine Aldehyde (Ohira-Bestmann Modification)
Materials:
-
Pyrimidine-5-carbaldehyde (1.0 equiv)
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (anhydrous)
Procedure:
-
Dissolve the pyrimidine-5-carbaldehyde and the Ohira-Bestmann reagent in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate to the mixture.
-
Stir the reaction at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Performance and Considerations
-
Substrate Requirement: These methods are contingent on the availability of the corresponding pyrimidine aldehyde.
-
Corey-Fuchs: The two-step nature and the use of pyrophoric n-butyllithium can be operational disadvantages. However, the intermediate 1,1-dibromoalkene can be isolated and used in other transformations.
-
Seyferth-Gilbert (Ohira-Bestmann): Generally preferred for its milder, one-pot conditions and often higher yields.[10] It is more tolerant of base-sensitive functional groups compared to the Corey-Fuchs reaction.
Head-to-Head Performance Comparison
| Feature | Sonogashira Coupling | Castro-Stephens Coupling | Corey-Fuchs Reaction | Seyferth-Gilbert Homologation |
| Starting Material | Halopyrimidine (I, Br, Cl) | Halopyrimidine (I, Br) | Pyrimidine Aldehyde | Pyrimidine Aldehyde |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst, Base | Pre-formed Cu(I) acetylide | PPh₃, CBr₄, n-BuLi | Diazophosphonate reagent, Base (K₂CO₃) |
| Reaction Conditions | Mild to moderate (RT to 80°C) | Harsh (refluxing pyridine) | Low temperature (-78°C to RT) | Mild (RT) |
| Yields | Generally Good to Excellent | Moderate to Good | Moderate to Good | Good to Excellent |
| Functional Group Tolerance | Very Broad | Moderate | Moderate (strong base) | Broad (milder base) |
| Key Advantages | High efficiency, broad scope, catalytic Cu | Classic method, unique reactivity in some cases | Readily available reagents | Mild, one-pot procedure, high yields |
| Key Disadvantages | Potential for Glaser coupling | Stoichiometric, potentially explosive acetylide, harsh conditions | Two steps, strong organolithium base required | Reagent can be expensive |
Conclusion and Strategic Recommendations
The synthesis of ethynylpyrimidines is a well-established field with several robust and reliable methods at the disposal of the synthetic chemist.
-
For the most direct and versatile approach , the Sonogashira coupling is the undisputed workhorse. Its broad functional group tolerance, high efficiency, and well-understood mechanism make it the first choice for converting readily available halopyrimidines.
-
The Castro-Stephens coupling , while historically significant, is now largely superseded by the Sonogashira reaction due to its harsher conditions and the need to handle stoichiometric copper acetylides. It should be considered primarily for specific applications where its unique reactivity profile is advantageous.
-
When the synthetic route commences from a pyrimidine aldehyde , the Seyferth-Gilbert homologation (Ohira-Bestmann modification) is the superior choice. Its mild, one-pot conditions and broad functional group compatibility offer significant advantages over the two-step, strongly basic Corey-Fuchs reaction.
Ultimately, the optimal synthetic route will depend on a careful analysis of the starting material availability, the desired substitution pattern on the pyrimidine ring, and the tolerance of other functional groups within the molecule. By understanding the nuances of each method presented in this guide, researchers can strategically design and execute efficient and successful syntheses of these valuable ethynylpyrimidine building blocks.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach. BenchChem.
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NROChemistry. (2021). Seyferth-Gilbert Homologation. Retrieved from [Link]
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SynArchive. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]
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Wikipedia. (2023). Seyferth–Gilbert homologation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]
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Grokipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]
- Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
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Wikipedia. (2023). Corey–Fuchs reaction. Retrieved from [Link]
- Serna, S., et al. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(11), 2907.
- Jana, A., & Jana, S. (2020). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. The Journal of Organic Chemistry, 85(15), 9745-9755.
- Singh, V., et al. (2022). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 12(15), 9293-9313.
- de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Anusha, S., et al. (2021). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential.
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Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaeke, A. (2014). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of the Iranian Chemical Society, 11(5), 1361-1367.
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Wikipedia. (2023). Castro–Stephens coupling. Retrieved from [Link]
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Scribd. (2022). Corey-Fuchs Reaction. Retrieved from [Link]
- Soai, K., et al. (2021).
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YouTube. (2022). De novo synthesis of Purines made easy. Retrieved from [Link]
- Kumar, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 13035-13045.
- Schultheisz, H. L., et al. (2010). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 132(50), 17684-17686.
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Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]
- Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3326.
- Singh, R., et al. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ChemistrySelect, 6(47), 13551-13558.
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Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
- Cho, J. H., & Shaughnessy, K. H. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.27.
- Graves, L. M., et al. (2003). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences, 60(2), 321-336.
- Alcaide, B., et al. (2013). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 19(44), 14896-14902.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
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ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Enhanced Sonogashira Coupling Reaction of Substituted Pyrimidinones and Pyrimidine Nucleosides. Retrieved from [Link]
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- 5. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-ethynylpyrimidine as a Covalent Probe for NF-κB-Inducing Kinase (NIK)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is paramount. Covalent inhibitors, which form a permanent bond with their target protein, offer a compelling strategy to achieve sustained target engagement and enhanced selectivity. This guide provides an in-depth technical comparison of 2-Chloro-4-ethynylpyrimidine as a potential covalent inhibitor for NF-κB-inducing kinase (NIK), a critical regulator of the noncanonical NF-κB signaling pathway. Drawing upon established research, we will explore the scientific rationale for its use, benchmark its potential performance against a validated alternative, and provide detailed experimental protocols for its evaluation.
The Rationale for Targeting NIK with Covalent Inhibitors
The noncanonical NF-κB pathway is a crucial signaling cascade involved in immune regulation, lymphoid organogenesis, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers.[1][2] Central to this pathway is the NF-κB-inducing kinase (NIK), which, upon activation, phosphorylates and activates IKKα, leading to the processing of p100 to p52 and the nuclear translocation of p52-RelB heterodimers.[1][2]
A unique feature of NIK is the presence of a cysteine residue (C444) in a deep, hydrophobic pocket of its ATP-binding site.[3][4] This non-catalytic cysteine is not widely conserved across the human kinome, presenting an attractive target for the development of highly selective covalent inhibitors. By forming a covalent bond with C444, an inhibitor can achieve prolonged and specific inhibition of NIK, minimizing off-target effects that are common with traditional ATP-competitive inhibitors.
This compound: A Promising Candidate for Covalent NIK Inhibition
This compound emerges as a compelling candidate for a covalent NIK inhibitor due to its dual-functional chemical architecture. The pyrimidine core serves as a scaffold for recognition within the kinase ATP-binding site, a common motif in many kinase inhibitors.[3][4] More importantly, this molecule possesses two potential electrophilic sites capable of reacting with the nucleophilic thiol group of the C444 residue in NIK:
-
The Ethynyl Group: Alkynyl groups can act as "warheads" in covalent inhibitors, undergoing nucleophilic attack by cysteine residues. Research has demonstrated that alkynylpyrimidine-based compounds can effectively target the C444 residue of NIK, forming a covalent bond and leading to potent inhibition.[3][4]
-
The 2-Chloro Group: Chloropyrimidines are also known to function as covalent inhibitors through a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues.[5] The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for displacement by the cysteine thiol.
The combination of these two reactive moieties in a single molecule presents a unique opportunity for potent and specific covalent modification of NIK.
Benchmarking Performance: A Comparative Analysis
To contextualize the potential performance of this compound, we will use a validated alkynylpyrimidine-based NIK inhibitor, Compound 1 (NU-0126) , from a key study as our benchmark.[3] This compound has been experimentally shown to covalently target C444 of NIK and exhibits potent inhibition.
| Compound | Structure | Target Kinase | IC50 (nM) | Covalent Mechanism Confirmed | Reference |
| This compound (Hypothetical) |
Expert Interpretation: The benchmark compound, NU-0126, demonstrates that an alkynylpyrimidine scaffold can effectively inhibit NIK with a nanomolar IC50 value through a covalent mechanism. Given the additional electrophilic character of the 2-chloro substituent, it is plausible that this compound could exhibit comparable or even enhanced potency. The chlorine atom may contribute to the initial non-covalent binding interactions within the ATP pocket and also serve as a secondary reactive site, potentially increasing the rate of covalent bond formation.
Experimental Protocols for Benchmarking
To empirically determine the performance of this compound, a series of well-defined biochemical and biophysical assays are required. The following protocols are adapted from established methods for characterizing covalent NIK inhibitors.[3]
NIK Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the NIK active site.
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, disrupting FRET.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of NIK protein (e.g., human recombinant NIK, residues 324-947) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Prepare a 4X solution of the Europium-labeled anti-GST antibody in kinase buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:25 dilution in kinase buffer to create 4X compound solutions.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X compound solutions to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X NIK protein solution to all wells.
-
Mix and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Add 2.5 µL of the 4X antibody solution to all wells.
-
Mix and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mass Spectrometry Analysis to Confirm Covalent Modification
This experiment directly verifies the formation of a covalent adduct between this compound and the NIK protein.
Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the NIK protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.
Step-by-Step Protocol:
-
Incubation:
-
Incubate recombinant NIK protein (e.g., 5 µM) with a molar excess of this compound (e.g., 50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) for 2 hours at room temperature.
-
As a control, incubate the NIK protein with DMSO alone under the same conditions.
-
-
Sample Preparation:
-
Desalt the protein samples using a C4 ZipTip or a similar desalting column to remove excess inhibitor and buffer components.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the control and inhibitor-treated samples.
-
A mass shift in the inhibitor-treated sample that matches the molecular weight of this compound (138.55 g/mol ) confirms the formation of a 1:1 covalent adduct.
-
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams outline the NIK signaling pathway and the experimental workflow for evaluating covalent inhibitors.
Caption: The Noncanonical NF-κB Signaling Pathway Mediated by NIK.
Caption: Workflow for Benchmarking a Covalent NIK Inhibitor.
Conclusion
This compound represents a promising, yet uncharacterized, candidate for the selective covalent inhibition of NF-κB-inducing kinase. Its unique chemical structure, featuring both an ethynyl and a chloro moiety on a pyrimidine scaffold, provides a strong rationale for its potential to covalently modify the key C444 residue in the NIK active site. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its performance, benchmark it against known inhibitors, and ultimately determine its utility as a chemical probe or a starting point for the development of novel therapeutics targeting the noncanonical NF-κB pathway. The combination of rigorous biochemical and biophysical characterization is essential to validate its mechanism of action and pave the way for its application in cell-based and in vivo studies.
References
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Saha, S., & Ghosh, S. (2012). The role of the alternative NF-κB pathway in immunity and disease. Molecular Immunology, 50(1-2), 15-24. [Link]
-
Sun, S. C. (2017). The noncanonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]
-
Brightbill, H. D., Suto, E., Blaquiere, N., Ram-Mohan, S., Giltiay, N., & others. (2018). NF-κB-inducing kinase is a therapeutic target for systemic lupus erythematosus. Nature Communications, 9(1), 1-14. [Link]
-
Knowles, J. P., Lountos, G. T., Needle, D., & others. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(8), 1316-1324. [Link]
-
Cohen, F., Al-Khawaldeh, I., Jennings, C., & others. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(14), 10001-10018. [Link]
-
Al-Khawaldeh, I., Jennings, C., Al-Yasiri, M. J., & others. (2021). An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-κB-inducing kinase (NIK). Journal of Medicinal Chemistry, 64(14), 10001-10018. [Link]
-
Al-Khawaldeh, I., Jennings, C., Al Yasiri, M. J., & others. (2021). An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-kB-inducing kinase (NIK). Teesside University's Research Portal. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-ethynylpyrimidine
For the researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-ethynylpyrimidine, a halogenated heterocyclic compound. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and the preservation of our environment, reflecting a commitment to responsible chemical stewardship that goes beyond the product itself.
I. Foundational Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the universal tenets of laboratory waste management. A robust waste management plan is not merely a regulatory requirement but a cornerstone of a safe and efficient laboratory.[3] This plan should be a living document, readily accessible to all personnel, and should detail every step from waste generation to its final disposal.[3]
At its core, effective chemical waste management hinges on three principles:
-
Segregation: Never mix incompatible waste streams.[4] Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated organic waste.[5][6] Mixing these wastes can lead to dangerous reactions and significantly increases disposal costs.[5][7]
-
Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[3][8] The label should include the words "Hazardous Waste," the full chemical name of the contents, and any associated hazards.[3]
-
Containment: Waste must be stored in appropriate, sealed containers that are compatible with the chemical.[9]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the data for analogous compounds, this compound should be treated as a hazardous substance. The following table summarizes the likely hazards and the necessary personal protective equipment.
| Potential Hazard | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[2] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[10][11] |
| Eye Irritation | Can cause serious eye irritation, including redness, pain, and watering.[2][12][13] | Safety glasses with side shields or chemical splash goggles.[10] |
| Inhalation | May cause respiratory tract irritation.[12] | Use in a well-ventilated area, preferably a chemical fume hood.[10][11] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[13] |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
A. Waste Collection and Segregation
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be clearly labeled "Hazardous Waste: Halogenated Organic Solids" and should also list "this compound."
-
Solid Waste: Collect unreacted this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves) in this designated container.
-
Liquid Waste: If this compound is in a solution, it must be collected in a separate, clearly labeled "Hazardous Waste: Halogenated Organic Liquids" container. Do not mix with non-halogenated solvent waste.[5][6]
-
Avoid Incompatibilities: Ensure that incompatible chemicals are not mixed in the same waste container.[4]
B. Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.[8]
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. For a solid spill, it is prudent to isolate the area for at least 25 meters in all directions.[10]
-
Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[10]
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For solid spills, carefully dampen the material with an inert absorbent material to prevent it from becoming airborne.[10]
-
Gently sweep or scoop the absorbed material into the designated hazardous waste container.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[10] All materials used for cleanup, including contaminated rags and PPE, must be placed in the hazardous waste container.[8]
C. Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[10]
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste vendor to schedule a pickup.[3]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[3] The principle of "cradle-to-grave" responsibility means that the generator is legally responsible for the waste until its final, safe disposal.[7]
IV. Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation, labeling, and containment, and by following the detailed procedural guidance provided, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a culture of sustainability in science. Always consult your institution's specific waste management protocols and local regulations for detailed requirements.[4]
VI. References
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Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager.
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Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
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2-Chloro-4-(1-ethoxyvinyl)pyrimidine Safety Data Sheet. (n.d.). AK Scientific, Inc.
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.
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2-Chloro-4-methylpyrimidine Safety Data Sheet. (2013, November 1). Fisher Scientific.
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2-Ethynylpyrimidine Safety Data Sheet. (n.d.). AK Scientific, Inc.
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Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. (n.d.). Benchchem.
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
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Organic Solvents. (n.d.). University of Colorado Boulder Environmental Health and Safety.
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2-Chloro-4-methylpyrimidine Safety Data Sheet. (2023, October 6). Fisher Scientific.
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Halogenated Solvents. (n.d.). Washington State University.
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
-
2-Chloro-4-methylpyrimidine 97%. (n.d.). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
